molecular formula C34H60N7O17P3S B15599130 8-Methyldodecanoyl-CoA

8-Methyldodecanoyl-CoA

Número de catálogo: B15599130
Peso molecular: 963.9 g/mol
Clave InChI: CKODTUIMNOVOLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-Methyldodecanoyl-CoA is a useful research compound. Its molecular formula is C34H60N7O17P3S and its molecular weight is 963.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H60N7O17P3S

Peso molecular

963.9 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-methyldodecanethioate

InChI

InChI=1S/C34H60N7O17P3S/c1-5-6-11-22(2)12-9-7-8-10-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)

Clave InChI

CKODTUIMNOVOLF-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Cellular Metabolism of Branched-Chain Acyl-CoAs: A Proxy for Understanding 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth scientific literature detailing the specific metabolic role of 8-Methyldodecanoyl-CoA is scarce. This guide, therefore, provides a comprehensive overview of the cellular metabolism of monomethyl branched-chain fatty acyl-CoAs (mmBCFA-CoAs) as a scientifically grounded proxy. The principles, pathways, and methodologies described herein are based on the current understanding of how this class of molecules is processed within the cell and are expected to be largely applicable to this compound.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon chain. They are found in various organisms, from bacteria to mammals, and play significant roles in cellular structure and signaling. BCFAs are known to influence the fluidity of cell membranes and have been implicated in various physiological processes. Their activated forms, branched-chain acyl-Coenzyme A (acyl-CoA) thioesters, are the primary intermediates in their metabolic pathways.

Synthesis of Monomethyl Branched-Chain Fatty Acyl-CoAs

The synthesis of mmBCFAs originates from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids provide the primer for fatty acid synthase to build the branched-chain fatty acid.

cluster_fas Fatty Acid Synthesis BCAAs Branched-Chain Amino Acids (e.g., Leucine) BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH Oxidative Decarboxylation BC_Acyl_CoA Branched-Chain Acyl-CoA Primers (e.g., Isovaleryl-CoA) BCKDH->BC_Acyl_CoA FASN Fatty Acid Synthase (FASN) BC_Acyl_CoA->FASN mmBCFA Monomethyl Branched-Chain Fatty Acid FASN->mmBCFA Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN ACSL Acyl-CoA Synthetase (ACSL) mmBCFA->ACSL Activation mmBCFA_CoA Monomethyl Branched-Chain Acyl-CoA (e.g., this compound) ACSL->mmBCFA_CoA

Figure 1: Generalized biosynthetic pathway of a monomethyl branched-chain acyl-CoA.

Peroxisomal Beta-Oxidation of Monomethyl Branched-Chain Fatty Acyl-CoAs

The primary catabolic pathway for mmBCFA-CoAs is beta-oxidation, which occurs predominantly in peroxisomes. This process is crucial for energy homeostasis.[1][2][3] Peroxisomal beta-oxidation involves a set of enzymes distinct from those in mitochondria and is particularly important for fatty acids that are poor substrates for mitochondrial oxidation.[4]

The key enzyme initiating the beta-oxidation of mmBCFAs in peroxisomes is Acyl-CoA Oxidase 2 (ACOX2).[1][2][3] This pathway systematically shortens the fatty acyl chain, producing acetyl-CoA and a shorter acyl-CoA in each cycle.

cluster_peroxisome Peroxisomal Beta-Oxidation mmBCFA_CoA Monomethyl Branched-Chain Acyl-CoA (e.g., this compound) ACOX2 Acyl-CoA Oxidase 2 (ACOX2) mmBCFA_CoA->ACOX2 Oxidation Enoyl_CoA 2-enoyl-CoA ACOX2->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydration Hydroxyacyl_CoA 3-hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Oxidation Ketoacyl_CoA 3-ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolysis Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Figure 2: Peroxisomal beta-oxidation of a monomethyl branched-chain acyl-CoA.

Quantitative Data

AnalyteSample TypeConcentration (μM)Method of DetectionReference
8-Methyldodecanoic AcidHuman PlasmaNot ReportedGC-MSN/A
Total BCFAsAdipose TissueVariableLC-MS/MS[1]
Phytanic AcidHuman Plasma0.3 - 5.0LC-MS/MS[5]
Pristanic AcidHuman Plasma< 0.3LC-MS/MS[5]

Experimental Protocols

The following are generalized protocols for the analysis of branched-chain fatty acids and their CoA esters, which can be adapted for this compound.

Extraction and Derivatization of BCFAs for GC-MS Analysis

This protocol is adapted from methodologies used for the analysis of fatty acids in biological samples.

Objective: To extract total fatty acids from a biological sample and derivatize them to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • 14% BF3 in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Lipid Extraction:

    • To 100 µL of sample, add 1 mL of Chloroform:Methanol (2:1) and the internal standard.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Saponification and Methylation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Add 2 mL of 14% BF3 in methanol.

    • Incubate at 100°C for 30 minutes in a sealed tube.

    • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-23) and a temperature gradient to separate the FAMEs.

    • The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected in full scan mode.

    • Identification of 8-methyldodecanoic acid methyl ester would be based on its retention time and mass spectrum compared to a chemical standard.

Analysis of Acyl-CoAs by LC-MS/MS

This protocol is a generalized approach for the analysis of acyl-CoA species.

Objective: To extract and quantify acyl-CoA thioesters from cell or tissue samples.

Materials:

  • Cell or tissue sample

  • 10% Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

Procedure:

  • Extraction:

    • Homogenize the sample in ice-cold 10% TCA.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Add internal standards to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with acetonitrile, followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water containing 0.1% formic acid.

    • Elute the acyl-CoAs with acetonitrile containing 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and resuspend in a suitable solvent (e.g., 50% acetonitrile in water).

    • Inject the sample into a reverse-phase LC column coupled to a tandem mass spectrometer.

    • Use a gradient elution to separate the acyl-CoA species.

    • The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA, including the predicted transition for this compound.

Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis1 Data Analysis: Identification & Quantification GCMS->Data_Analysis1 Sample2 Biological Sample Extraction2 Acyl-CoA Extraction (e.g., TCA precipitation) Sample2->Extraction2 SPE Solid-Phase Extraction (SPE) Extraction2->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis2 Data Analysis: MRM-based Quantification LCMS->Data_Analysis2

Figure 3: General experimental workflow for the analysis of branched-chain fatty acids and their CoA esters.

Conclusion

While specific data on this compound remains elusive in the current body of scientific literature, a robust framework for understanding its cellular metabolism can be constructed from the extensive research on monomethyl branched-chain fatty acids. It is highly probable that this compound is synthesized from a branched-chain amino acid precursor and is subsequently catabolized via beta-oxidation within peroxisomes, with ACOX2 playing a key role. The analytical methods outlined provide a basis for future research to specifically identify and quantify this compound and elucidate its precise physiological and pathological roles. Further investigation is warranted to fill the knowledge gap regarding this specific molecule.

References

The Biosynthesis of 8-Methyldodecanoyl-CoA in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cuticular waxes and specialized metabolites in various plant species. Among these, anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon, play crucial roles in plant-environment interactions. 8-Methyldodecanoyl-CoA is a C13 anteiso-fatty acyl-CoA that serves as a precursor for the biosynthesis of various natural products. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols for its investigation. While the general pathway is understood, it is important to note that the specific enzymes responsible for the elongation of the branched-chain primer have not yet been definitively identified in planta.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that initiates from the branched-chain amino acid L-isoleucine and involves enzymes of both amino acid catabolism and fatty acid synthesis. The pathway can be broadly divided into two main stages: primer generation and fatty acid elongation.

Primer Generation: From L-Isoleucine to 2-Methylbutyryl-CoA

The initial steps of the pathway occur within the mitochondria and involve the conversion of L-isoleucine into the primer molecule, 2-methylbutyryl-CoA.

  • Transamination: The first step is the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This reaction transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, producing glutamate (B1630785) and the α-keto acid analog of isoleucine, (S)-α-keto-β-methylvalerate. In tomato (Solanum lycopersicum), several BCAT enzymes have been identified and characterized, with some localized to the mitochondria and others to the chloroplasts[1].

  • Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate is then irreversibly decarboxylated to form 2-methylbutyryl-CoA. This crucial step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH) [2]. This multi-enzyme complex is a key regulatory point in the catabolism of branched-chain amino acids and, in the context of fatty acid synthesis, provides the necessary branched-chain primers[2].

Primer_Generation Isoleucine L-Isoleucine a_Keto_b_methylvalerate (S)-α-keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate Branched-chain amino acid aminotransferase (BCAT) Methylbutyryl_CoA 2-Methylbutyryl-CoA a_Keto_b_methylvalerate->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDH)

Figure 1: Generation of the 2-methylbutyryl-CoA primer.
Fatty Acid Elongation: From 2-Methylbutyryl-CoA to this compound

The 2-methylbutyryl-CoA primer is then elongated by the fatty acid elongase (FAE) complex, which is typically located in the endoplasmic reticulum. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA through a four-step cycle. To produce the 13-carbon chain of this compound (counting the acyl-CoA carbon), four cycles of elongation are required.

The core enzymes of the FAE complex are:

  • β-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme of the elongation cycle and is responsible for the condensation of the acyl-CoA primer with malonyl-CoA. The substrate specificity of the KCS determines which acyl-CoAs are elongated. While numerous KCS genes have been identified in plants like Arabidopsis thaliana, the specific KCS that efficiently utilizes 2-methylbutyryl-CoA as a substrate to initiate anteiso-fatty acid synthesis has not yet been definitively identified[3].

  • β-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the β-ketoacyl-CoA intermediate to β-hydroxyacyl-CoA, utilizing NADPH as a reductant.

  • β-Hydroxyacyl-CoA Dehydratase (HCD): The HCD enzyme removes a water molecule from β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

  • Enoyl-CoA Reductase (ECR): In the final step of the cycle, the trans-2,3-enoyl-CoA is reduced by ECR, using NADH or NADPH as a cofactor, to yield an acyl-CoA that is two carbons longer than the starting molecule.

This four-step cycle is repeated until the desired chain length is achieved.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongase (FAE) Complex Primer 2-Methylbutyryl-CoA (C5) Elongated_1 4-Methylhexanoyl-CoA (C7) Primer->Elongated_1 KCS, KCR, HCD, ECR Elongated_2 6-Methyloctanoyl-CoA (C9) Elongated_1->Elongated_2 KCS, KCR, HCD, ECR Elongated_3 8-Methyldecanoyl-CoA (C11) Elongated_2->Elongated_3 KCS, KCR, HCD, ECR Final_Product This compound (C13) Elongated_3->Final_Product KCS, KCR, HCD, ECR Malonyl_CoA Malonyl-CoA

Figure 2: Elongation of 2-methylbutyryl-CoA to this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound in plants is currently limited. The following tables summarize the types of quantitative data that are crucial for a complete understanding of this pathway and provide examples where available for related processes.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxkcatkcat/KmPlant SourceReference
BCAT L-IsoleucineData not availableData not availableData not availableData not availableSolanum lycopersicum[1]
(S)-α-keto-β-methylvalerateData not availableData not availableData not availableData not availableSolanum lycopersicum[1]
BCKDH (S)-α-keto-β-methylvalerateData not availableData not availableData not availableData not availableGeneral Plant[2]
KCS 2-Methylbutyryl-CoAData not availableData not availableData not availableData not availableNot Identified
Malonyl-CoAData not availableData not availableData not availableData not availableNot Identified
KCR β-ketoacyl-CoAData not availableData not availableData not availableData not availableGeneral Plant
HCD β-hydroxyacyl-CoAData not availableData not availableData not availableData not availableGeneral Plant
ECR trans-2,3-enoyl-CoAData not availableData not availableData not availableData not availableGeneral Plant

Table 2: Anteiso-Fatty Acid Composition in Plant Tissues

Plant SpeciesTissueAnteiso-Fatty AcidConcentration/PercentageReference
Solanum habrochaitesTrichome Acylsugarsanteiso-C11Present as a major component[4]
Nicotiana tabacumLeaf Surface LipidsData not available[5]
Solanum lycopersicumTrichome Acylsugarsanteiso-C11Present[4]

Note: The data presented are illustrative of the information required. Specific quantitative values for the this compound pathway are a significant knowledge gap.

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Enzyme Assay

This protocol is adapted from methods used for assaying BCKDH activity in mammalian tissues and can be optimized for plant mitochondrial extracts[6][7].

Objective: To measure the in vitro activity of the BCKDH complex by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Plant tissue (e.g., young leaves, trichomes)

  • Mitochondria isolation buffer

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM MgCl₂, 0.2 mM EDTA, 0.1% Triton X-100)

  • Substrate: (S)-α-keto-β-methylvalerate

  • Cofactors: Coenzyme A (CoA), Thiamine pyrophosphate (TPP), NAD⁺

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from the plant tissue of interest using differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the mitochondrial extract using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a cuvette, prepare the reaction mixture containing assay buffer, CoA, TPP, and NAD⁺.

    • Add a known amount of the mitochondrial extract.

    • Initiate the reaction by adding the substrate, (S)-α-keto-β-methylvalerate.

    • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Data Analysis: Calculate the rate of NADH production and express the enzyme activity as nmol/min/mg of protein.

BCKDH_Assay_Workflow Start Plant Tissue Homogenization Mito_Isolation Mitochondria Isolation (Differential Centrifugation) Start->Mito_Isolation Protein_Quant Protein Quantification Mito_Isolation->Protein_Quant Assay_Setup Assay Reaction Setup (Buffer, Cofactors, Enzyme) Protein_Quant->Assay_Setup Reaction_Start Initiate with Substrate ((S)-α-keto-β-methylvalerate) Assay_Setup->Reaction_Start Measurement Spectrophotometric Measurement (Absorbance at 340 nm) Reaction_Start->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis

Figure 3: Workflow for the BCKDH enzyme assay.
Analysis of Branched-Chain Fatty Acids by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from plant tissues, with a focus on identifying and quantifying branched-chain fatty acids.

Objective: To identify and quantify 8-methyldodecanoic acid and other BCFAs in plant lipid extracts.

Materials:

  • Plant tissue

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standard (e.g., a C17:0 fatty acid)

  • Derivatization agent (e.g., BF₃-methanol or trimethylsilyldiazomethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Homogenize the plant tissue and extract the total lipids using a suitable solvent system.

  • Saponification and Methylation:

    • Saponify the lipid extract to release free fatty acids.

    • Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a derivatization agent.

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column suitable for fatty acid separation.

    • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • The eluting compounds are then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Identify the FAMEs by comparing their mass spectra and retention times to those of authentic standards and library data.

    • Quantify the amount of each fatty acid relative to the internal standard.

GCMS_Workflow Start Plant Tissue Collection and Homogenization Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction Derivatization Saponification and FAMEs Derivatization Lipid_Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Identification and Quantification MS_Detection->Data_Analysis

Figure 4: Workflow for GC-MS analysis of fatty acids.
Heterologous Expression and Functional Characterization of KCS Enzymes

To identify the specific KCS enzyme responsible for elongating 2-methylbutyryl-CoA, candidate KCS genes can be expressed in a heterologous system like yeast (Saccharomyces cerevisiae).

Objective: To determine the substrate specificity of a candidate KCS enzyme for branched-chain acyl-CoA primers.

Materials:

  • Yeast expression vector

  • Competent yeast cells (e.g., a strain deficient in endogenous fatty acid elongases)

  • Candidate KCS cDNA

  • Yeast growth media

  • Precursor feed (e.g., 2-methylbutyric acid)

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the candidate KCS gene into a yeast expression vector.

  • Yeast Transformation: Transform the expression vector into a suitable yeast strain.

  • Expression and Feeding:

    • Grow the transformed yeast cells under conditions that induce the expression of the KCS gene.

    • Supplement the growth medium with the precursor, 2-methylbutyric acid, which the yeast can convert to 2-methylbutyryl-CoA.

  • Fatty Acid Analysis:

    • Harvest the yeast cells and extract the total fatty acids.

    • Analyze the fatty acid profile by GC-MS to detect the presence of elongated anteiso-fatty acids that are not present in the control yeast strains.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. While the general framework of the pathway is understood to proceed from L-isoleucine via 2-methylbutyryl-CoA and subsequent elongation by the FAE complex, the specific enzymes, particularly the 3-ketoacyl-CoA synthase (KCS) that accepts the branched-chain primer, remain to be definitively identified. Future research should focus on:

  • Identification and characterization of KCS enzymes with specificity towards branched-chain acyl-CoAs from plants known to produce significant amounts of anteiso-fatty acids, such as species within the Solanaceae family.

  • Quantitative analysis of the intermediates and final products of the pathway in different plant tissues and under various developmental and environmental conditions.

  • Elucidation of the regulatory mechanisms that control the flux of branched-chain amino acids into fatty acid synthesis.

A deeper understanding of this pathway will not only advance our knowledge of plant biochemistry but also open up possibilities for the metabolic engineering of plants to produce valuable branched-chain fatty acid-derived natural products for applications in agriculture, pharmaceuticals, and industry.

References

The Enigmatic Presence of 8-Methyldodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the hypothetical occurrence, biosynthesis, and detection of a rare branched-chain fatty acyl-CoA.

Introduction

8-Methyldodecanoyl-CoA is a saturated fatty acyl-CoA with a methyl branch at the eighth carbon position. While the presence of many straight-chain and some branched-chain fatty acyl-CoAs in various organisms is well-documented, this compound remains a largely uncharacterized molecule. Its specific natural occurrence has not been definitively reported in the scientific literature, suggesting it is either exceptionally rare or has yet to be identified.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and the potential roles of rare fatty acyl-CoAs. It provides a theoretical framework for the potential biosynthesis of this compound, outlines detailed experimental protocols for its detection and quantification, and discusses its hypothetical biological significance. This document aims to serve as a foundational resource to stimulate and guide future research into this and other novel lipid metabolites.

Natural Occurrence and Biological Significance of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are commonly found as components of the cell membranes of many bacteria, particularly Gram-positive bacteria.[1][2] They play a crucial role in maintaining membrane fluidity and adapting to environmental stressors such as temperature changes.[3][4] In eukaryotes, BCFAs are less common but have been identified in various tissues and are involved in diverse biological processes.[5] For instance, they are found in the vernix caseosa of human infants, suggesting a role in skin barrier function.[6]

The biosynthesis of BCFAs is intricately linked to the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][5] These amino acids provide the initial primer for the fatty acid synthesis pathway, leading to the formation of iso and anteiso branched-chain fatty acids.[7]

Hypothetical Biosynthesis of this compound

The biosynthesis of a mid-chain methyl-branched fatty acid like 8-methyldodecanoic acid, and its subsequent activation to this compound, is not as straightforward as the synthesis of the more common iso and anteiso forms. It would likely involve a specialized enzymatic pathway. One plausible, though speculative, pathway could involve the following key steps:

  • Primer Synthesis: The synthesis could be initiated by a standard acetyl-CoA primer.

  • Chain Elongation: The fatty acid chain would undergo several cycles of elongation by the fatty acid synthase (FAS) system.

  • Methylation: At a specific chain length, a methyltransferase enzyme would introduce a methyl group at the C8 position. The donor of the methyl group would likely be S-adenosyl methionine (SAM).

  • Further Elongation: The methylated fatty acid would then undergo further elongation cycles to reach the final 12-carbon (dodecanoyl) length.

  • Activation: The completed 8-methyldodecanoic acid would be activated to its CoA ester, this compound, by an acyl-CoA synthetase.

This proposed pathway is a hypothesis based on known biochemical reactions. The identification and characterization of the specific enzymes, particularly the putative methyltransferase, would be a critical step in verifying this pathway.

Experimental Protocols for the Detection and Quantification of this compound

Given its presumed low abundance, the detection and quantification of this compound require highly sensitive and specific analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing acyl-CoA species.[8][9]

Sample Preparation
  • Tissue/Cell Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water) to quench metabolic activity and extract lipids and metabolites.

  • Liquid-Liquid Extraction: Perform a phase separation by adding chloroform and water. The aqueous phase containing the acyl-CoAs is collected.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs from the aqueous extract using a C18 SPE cartridge. This step is crucial for removing interfering substances.[8]

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried eluate in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[8]

    • Mobile Phase: A gradient elution with a binary solvent system is employed.

      • Solvent A: Water with a volatile ion-pairing agent (e.g., ammonium (B1175870) acetate)

      • Solvent B: Acetonitrile or methanol

    • Gradient: A shallow gradient is often necessary to achieve good separation of isomeric acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[9]

      • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.

      • Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da) is often used for quantification of acyl-CoAs.[8]

Quantitative Data Summary

As there is no direct experimental data available for the natural occurrence of this compound, the following table presents a hypothetical quantification in a bacterial sample, based on typical concentrations of other rare branched-chain fatty acyl-CoAs. This serves as an illustrative example for researchers aiming to quantify this molecule.

Organism/TissueHypothetical Concentration (pmol/mg protein)Analytical MethodReference
Bacillus subtilis0.05 - 0.5LC-MS/MS(Hypothetical)
Murine Adipose Tissue< 0.01LC-MS/MS(Hypothetical)

Visualizations

Hypothetical Biosynthesis of this compound cluster_0 Fatty Acid Synthase (FAS) Cycles cluster_1 Activation Acetyl_CoA Acetyl-CoA FAS_elongation1 Elongation Cycles Acetyl_CoA->FAS_elongation1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_elongation1 FAS_elongation2 Further Elongation Malonyl_CoA->FAS_elongation2 Octanoyl_ACP Octanoyl-ACP FAS_elongation1->Octanoyl_ACP Methyltransferase Methyltransferase (SAM -> SAH) Octanoyl_ACP->Methyltransferase Methyl_Octanoyl_ACP 8-Methyl-Octanoyl-ACP Methyltransferase->Methyl_Octanoyl_ACP Methyl_Octanoyl_ACP->FAS_elongation2 Methyldodecanoyl_ACP 8-Methyldodecanoyl-ACP FAS_elongation2->Methyldodecanoyl_ACP Thioesterase Thioesterase Methyldodecanoyl_ACP->Thioesterase Methyldodecanoic_Acid 8-Methyldodecanoic Acid Thioesterase->Methyldodecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP -> AMP + PPi) Methyldodecanoic_Acid->Acyl_CoA_Synthetase Final_Product This compound Acyl_CoA_Synthetase->Final_Product

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Bacterial Pellet, Tissue) Homogenization Homogenization in Cold Extraction Solvent Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->SPE Aqueous Phase Analysis LC-MS/MS Analysis (C18 column, ESI+, MRM) SPE->Analysis Elution & Reconstitution Data Data Processing and Quantification Analysis->Data

Caption: A generalized workflow for the analysis of this compound.

Conclusion

While the natural occurrence of this compound remains to be confirmed, the study of such rare or novel metabolites holds significant potential for uncovering new biological pathways and functions. The theoretical framework and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to investigate the existence and potential roles of this compound. Future research in this area will undoubtedly contribute to a more comprehensive understanding of the complex world of lipid metabolism.

References

The Role of 8-Methyldodecanoyl-CoA's Precursor in Capsaicinoid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capsaicinoids, the compounds responsible for the pungency of chili peppers, are synthesized through a complex biosynthetic pathway involving the convergence of the phenylpropanoid and branched-chain fatty acid metabolic routes. While 8-methyldodecanoyl-CoA is not the direct precursor, this guide focuses on the crucial role of its shorter-chain precursor, 8-methyl-6-nonenoyl-CoA , in the biosynthesis of capsaicin (B1668287), the most abundant capsaicinoid. This document provides an in-depth examination of the enzymatic steps leading to the formation of 8-methyl-6-nonenoyl-CoA, its subsequent condensation with vanillylamine (B75263), and the regulatory networks governing this pathway. Detailed experimental protocols for the analysis of key enzymes and capsaicinoids are provided, alongside quantitative data and visual diagrams of the involved pathways to facilitate a comprehensive understanding for research and development applications.

Introduction

The genus Capsicum is unique in its ability to produce capsaicinoids, a group of alkaloids that elicit a sensation of heat and pain when consumed.[1] This pungency is primarily attributed to capsaicin and dihydrocapsaicin (B196133). The biosynthesis of these compounds occurs in the placental tissue of the pepper fruit and is the result of a condensation reaction between vanillylamine, derived from the phenylpropanoid pathway, and a branched-chain fatty acyl-CoA, a product of the branched-chain fatty acid pathway.[2][3] The specific acyl-CoA precursor for capsaicin is 8-methyl-6-nonenoyl-CoA.[3] Understanding the biosynthesis of this precursor is critical for efforts to modulate capsaicinoid content in peppers and for the potential biotechnological production of these compounds for pharmaceutical and other applications.

The Capsaicinoid Biosynthetic Pathway

The synthesis of capsaicin is a bifurcated process, with two distinct metabolic pathways converging at the final condensation step.

  • The Phenylpropanoid Pathway: This pathway converts the amino acid phenylalanine into vanillylamine. Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and a putative aminotransferase (pAMT).

  • The Branched-Chain Fatty Acid Pathway: This pathway is responsible for the synthesis of the acyl-CoA moiety. For capsaicin, this pathway starts with the amino acid valine and proceeds through a series of enzymatic reactions to produce 8-methyl-6-nonenoyl-CoA.[4]

The final step in capsaicin biosynthesis is the condensation of vanillylamine and 8-methyl-6-nonenoyl-CoA, a reaction catalyzed by the enzyme capsaicin synthase (CS) , which is encoded by the Pun1 (or AT3) gene.[5]

The Branched-Chain Fatty Acid Pathway to 8-Methyl-6-nonenoyl-CoA

The synthesis of the acyl-CoA precursor for capsaicin involves several key enzymatic steps, starting from the branched-chain amino acid valine.

Key Enzymes in the Pathway:

  • Branched-chain Amino Acid Aminotransferase (BCAT): This enzyme catalyzes the transamination of valine to α-ketoisovalerate.

  • Branched-chain α-ketoacid Dehydrogenase (BCKDH): This complex converts α-ketoisovalerate to isobutyryl-CoA.

  • Ketoacyl-ACP Synthase (KAS): This enzyme is a key component of the fatty acid synthase (FAS) complex and is involved in the elongation of the fatty acid chain. It condenses isobutyryl-CoA with malonyl-ACP.

  • Other FAS components: The growing acyl chain undergoes cycles of reduction, dehydration, and further reduction, catalyzed by other enzymes of the FAS complex, to form an 8-methylnonanoyl-ACP.

  • Acyl-ACP Thioesterase (FAT): This enzyme hydrolyzes the thioester bond, releasing the free fatty acid, 8-methylnonanoic acid.

  • Desaturase: A desaturase introduces a double bond at the Δ6 position to form 8-methyl-6-nonenoic acid.

  • Acyl-CoA Synthetase (ACS): This enzyme activates 8-methyl-6-nonenoic acid by attaching a Coenzyme A molecule, forming the final precursor, 8-methyl-6-nonenoyl-CoA.

Branched_Chain_Fatty_Acid_Pathway Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate BCAT isobutyryl_CoA Isobutyryl-CoA alpha_ketoisovalerate->isobutyryl_CoA BCKDH elongation_cycle Fatty Acid Elongation (KAS, etc.) isobutyryl_CoA->elongation_cycle methylnonanoyl_ACP 8-Methylnonanoyl-ACP elongation_cycle->methylnonanoyl_ACP methylnonenoic_acid 8-Methyl-6-nonenoic Acid methylnonanoyl_ACP->methylnonenoic_acid FAT, Desaturase methylnonenoyl_CoA 8-Methyl-6-nonenoyl-CoA methylnonenoic_acid->methylnonenoyl_CoA ACS

Quantitative Data on Key Enzymes

Precise quantitative data for all enzymes in the branched-chain fatty acid pathway in Capsicum species is not extensively available in the literature. However, kinetic parameters for the final and rate-limiting enzyme, capsaicin synthase, have been determined.

EnzymeSubstrateKmVmaxSource
Capsaicin Synthase (CS) Vanillylamine6.6 µM181 µM capsaicin/mg protein/h[6]
8-Methyl-nonenoic acid8.2 µM217 µM capsaicin/mg protein/h[6]
Branched-chain Amino Acid Aminotransferase (BCAT) L-Leucine0.25 mM-[7]
L-Isoleucine0.29 mM-[7]
L-Valine0.53 mM-[7]
α-Ketoisocaproate0.04 mM-[7]
α-Keto-β-methylvalerate0.05 mM-[7]
α-Ketoisovalerate0.07 mM-[7]

Note: The Vmax for BCAT was not specified in the provided source. The data for BCAT is from tomato (Solanum lycopersicum), a close relative of Capsicum.

Transcriptional Regulation of Capsaicinoid Biosynthesis

The biosynthesis of capsaicinoids is tightly regulated at the transcriptional level. The transcription factor MYB31 has been identified as a key master regulator of the pathway.[2][8] MYB31 directly activates the expression of several capsaicinoid biosynthetic genes (CBGs), including Pun1 (Capsaicin Synthase), by binding to specific motifs in their promoter regions.[9] The expression of MYB31 itself is placenta-specific and is influenced by other transcription factors, such as WRKY9.[9]

Transcriptional_Regulation cluster_cbg Capsaicinoid Biosynthetic Genes (CBGs) WRKY9 WRKY9 MYB31 MYB31 WRKY9->MYB31 Activates Pun1 Pun1 (CS) MYB31->Pun1 Binds to promoter & Activates pAMT pAMT MYB31->pAMT KAS KAS MYB31->KAS BCAT BCAT MYB31->BCAT BCKDH BCKDH MYB31->BCKDH

Experimental Protocols

Extraction and Quantification of Capsaicinoids by HPLC

This protocol outlines a standard method for the extraction and analysis of capsaicinoids from pepper fruit tissue using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Fresh or Dried Pepper Sample grind Grind to a Fine Powder extract Extract with Solvent (e.g., Acetonitrile (B52724), Methanol) centrifuge Centrifuge to Pellet Debris filter Filter Supernatant (0.45 µm filter) inject Inject Sample onto C18 Column filter->inject separate Isocratic or Gradient Elution (e.g., Acetonitrile/Water) detect UV Detection (280 nm) integrate Integrate Peak Areas detect->integrate calibrate Compare to Standard Curve quantify Quantify Capsaicinoid Concentration

Materials:

  • Capsicum fruit tissue (fresh or dried)

  • Acetonitrile or Methanol (HPLC grade)

  • Deionized water

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • Capsaicin and dihydrocapsaicin standards

  • Mortar and pestle or grinder

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of fresh or dried pepper tissue to a fine powder.

    • Add a measured volume of extraction solvent (e.g., 10 mL of acetonitrile per gram of tissue).

    • Vortex or sonicate the mixture for 30 minutes to ensure complete extraction.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid debris.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Injection Volume: 10-20 µL.

    • Run a standard curve with known concentrations of capsaicin and dihydrocapsaicin.

    • Inject the prepared sample extract.

  • Data Analysis:

    • Identify the peaks for capsaicin and dihydrocapsaicin in the sample chromatogram by comparing their retention times with the standards.

    • Integrate the peak areas for capsaicin and dihydrocapsaicin.

    • Calculate the concentration of each capsaicinoid in the sample using the standard curve.

Capsaicin Synthase (CS) Activity Assay

This protocol provides a method to measure the enzymatic activity of capsaicin synthase from placental tissue extracts.[6]

Materials:

  • Capsicum placental tissue

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Ascorbic acid

  • 2-mercaptoethanol

  • Vanillylamine

  • 8-Methyl-nonenoic acid

  • ATP

  • Coenzyme A

  • MgCl₂

  • Chloroform (B151607)

  • Methanol

  • HPLC system

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh placental tissue in ice-cold potassium phosphate buffer containing ascorbic acid and 2-mercaptoethanol.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the enzyme extract, vanillylamine, 8-methyl-nonenoic acid, ATP, Coenzyme A, and MgCl₂ in potassium phosphate buffer.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of chloroform.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower chloroform phase and evaporate it to dryness under a stream of nitrogen.

    • Resuspend the residue in a known volume of methanol.

  • Quantification:

    • Analyze the resuspended sample by HPLC as described in section 6.1 to quantify the amount of capsaicin produced.

    • Calculate the specific activity of the enzyme (e.g., in µmol of capsaicin produced per mg of protein per hour).

Cloning and Expression of Capsaicin Synthase (Pun1)

This protocol describes the general steps for cloning the Pun1 gene into an expression vector for heterologous protein production.

Cloning_Workflow start Isolate mRNA from Capsicum Placenta rt_pcr Reverse Transcription PCR (RT-PCR) to get Pun1 cDNA start->rt_pcr insert_prep Digest Pun1 cDNA with same Restriction Enzymes rt_pcr->insert_prep vector_prep Digest Expression Vector (e.g., pET vector) with Restriction Enzymes ligation Ligate Pun1 cDNA into Expression Vector vector_prep->ligation insert_prep->ligation transformation Transform into E. coli Expression Host ligation->transformation selection Select Transformed Colonies on Antibiotic Plates transformation->selection expression Induce Protein Expression (e.g., with IPTG) selection->expression purification Purify Recombinant Capsaicin Synthase expression->purification

Procedure:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the placental tissue of a pungent Capsicum variety and synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Amplify the full-length coding sequence of the Pun1 gene from the cDNA using gene-specific primers with appropriate restriction sites added to their 5' ends.

  • Vector and Insert Preparation: Digest both the expression vector (e.g., pET-28a) and the purified PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested Pun1 insert into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Screening and Sequencing: Select positive colonies and verify the insertion and sequence of the Pun1 gene by PCR and DNA sequencing.

  • Protein Expression and Purification: Induce the expression of the recombinant capsaicin synthase with IPTG and purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Conclusion

The biosynthesis of capsaicinoids is a complex and highly regulated process. While this compound is not the direct fatty acid precursor, its antecedent, 8-methyl-6-nonenoyl-CoA, plays a pivotal role. A thorough understanding of the enzymes and regulatory factors involved in the branched-chain fatty acid pathway is essential for manipulating capsaicinoid levels in chili peppers and for developing biotechnological production systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and exploit this important biosynthetic pathway.

References

The Pivotal Role of Branched-Chain Acyl-CoAs in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters, derived from the catabolism of branched-chain amino acids (BCAAs), are critical metabolic intermediates at the crossroads of amino acid and fatty acid metabolism. Far from being simple metabolic byproducts, these molecules are integral to the synthesis of specialized fatty acids, serve as precursors for energy production, and are emerging as significant signaling molecules in metabolic regulation. Their dysregulation is increasingly implicated in prevalent metabolic diseases, including insulin (B600854) resistance and type 2 diabetes. This technical guide provides an in-depth exploration of the functions of BC-acyl-CoAs, detailing their metabolic fate, presenting quantitative data on their abundance and enzymatic regulation, outlining key experimental protocols for their study, and illustrating the intricate signaling pathways they influence.

Introduction: The Origin and Significance of Branched-Chain Acyl-CoAs

Branched-chain amino acids—leucine (B10760876), isoleucine, and valine—are essential amino acids that, following transamination, are oxidatively decarboxylated by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This irreversible step commits the carbon skeletons of BCAAs to catabolism, yielding their respective acyl-CoA esters: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[1] These BC-acyl-CoAs are then channeled into various metabolic pathways, most notably fatty acid synthesis and the tricarboxylic acid (TCA) cycle. Adipose tissue, in particular, has a high capacity for BCAA catabolism and is a key site for the conversion of BCAA carbon into lipids.[2][3]

Metabolic Fates of Branched-Chain Acyl-CoAs in Fatty Acid Metabolism

The catabolism of BC-acyl-CoAs provides both the building blocks and the primers for the synthesis of a diverse array of fatty acids.

Contribution to Even-Chain and Odd-Chain Fatty Acid Synthesis

The degradation of all three BC-acyl-CoAs ultimately contributes to the pool of acetyl-CoA, the primary two-carbon donor for the synthesis of even-chain fatty acids.[4] Studies utilizing 13C-labeled BCAA tracers have demonstrated that a significant portion of the lipogenic acetyl-CoA pool in adipocytes can be derived from BCAA catabolism, with estimates suggesting that leucine and isoleucine can contribute at least 25% of the acetyl-CoA used for fatty acid synthesis.[2][3]

A unique and critical role of BC-acyl-CoAs derived from isoleucine and valine is their contribution to the synthesis of odd-chain fatty acids. The catabolism of these two BCAAs produces propionyl-CoA, a three-carbon acyl-CoA.[5] Propionyl-CoA can serve as the primer for fatty acid synthase, leading to the synthesis of odd-chain fatty acids such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[3] In 3T3-L1 adipocytes, it has been shown that 100% of the lipogenic propionyl-CoA pool is derived from the catabolism of valine and isoleucine.[2][3]

Anaplerotic Role in the TCA Cycle

Propionyl-CoA derived from isoleucine and valine catabolism can be carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[1] Succinyl-CoA is an intermediate of the TCA cycle, and this anaplerotic replenishment of TCA cycle intermediates is vital for maintaining cellular energy homeostasis, particularly in tissues with high metabolic activity.

Quantitative Data on Branched-Chain Acyl-CoA Metabolism

The following tables summarize key quantitative data related to the concentration of BC-acyl-CoAs and the kinetics of the enzymes involved in their metabolism.

Table 1: Concentrations of Branched-Chain Acyl-CoAs in Mammalian Tissues

Acyl-CoA SpeciesLiver (nmol/g wet weight)Muscle (nmol/g wet weight)Adipose Tissue (nmol/g wet weight)Reference
Isovaleryl-CoA~0.5 - 2.0~0.2 - 1.0Not widely reported[6]
Isobutyryl-CoA~0.1 - 0.5~0.05 - 0.3Not widely reported[6]
2-Methylbutyryl-CoA~0.1 - 0.6~0.05 - 0.4Not widely reported[6]

Note: Concentrations can vary significantly based on nutritional status and physiological conditions.

Table 2: Kinetic Parameters of Key Enzymes in Branched-Chain Acyl-CoA Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)TissueReference
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH)α-Ketoisocaproate15 - 305 - 15Liver[7]
α-Keto-β-methylvalerate10 - 254 - 12Liver[7]
α-Ketoisovalerate20 - 406 - 18Liver[7]
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA2 - 10100 - 300Liver Mitochondria[8]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)Isobutyryl-CoA5 - 2050 - 150Liver Mitochondria[9]
2-Methylbutyryl-CoA4 - 1560 - 180Liver Mitochondria[10]

Signaling Pathways and Regulatory Functions

Beyond their metabolic roles, BC-acyl-CoAs and their parent BCAAs are increasingly recognized as signaling molecules that can modulate key cellular processes.

Regulation of mTORC1 Signaling

Leucine, in particular, is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1][3] While the direct interaction of BC-acyl-CoAs with the mTORC1 pathway is still under investigation, the catabolism of BCAAs is intrinsically linked to the cellular nutrient status, which is sensed by mTORC1.

BCAA_mTORC1_Signaling BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT mTORC1 mTORC1 BCAA->mTORC1 Activates BCKA Branched-Chain α-Ketoacids BCAT->BCKA BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) BCKA->BCKDH BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKDH->BC_Acyl_CoA Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Insulin_Signaling Insulin Signaling mTORC1->Insulin_Signaling Inhibits Insulin_Resistance Insulin Resistance

Figure 1. Overview of BCAA catabolism and its link to mTORC1 signaling.
Histone Acylation

Recent evidence suggests that short-chain acyl-CoAs, including those derived from BCAA catabolism, can serve as donors for histone acylation.[11] This epigenetic modification can alter chromatin structure and gene expression. For example, propionyl-CoA can be used for histone propionylation, a modification that is distinct from acetylation and may have unique regulatory consequences.[12]

Histone_Acylation cluster_metabolism BCAA Catabolism cluster_epigenetics Epigenetic Regulation Isoleucine Isoleucine Propionyl_CoA Propionyl-CoA Isoleucine->Propionyl_CoA Valine Valine Valine->Propionyl_CoA Histone Histone Proteins Propionyl_CoA->Histone HATs Propionylated_Histone Propionylated Histone Histone->Propionylated_Histone Gene_Expression Altered Gene Expression Propionylated_Histone->Gene_Expression

Figure 2. Contribution of BCAA catabolism to histone propionylation.

Experimental Protocols

The study of BC-acyl-CoAs requires specialized analytical techniques due to their low abundance and chemical reactivity.

Protocol for Acyl-CoA Extraction from Tissues and Cells

This protocol is a generalized procedure for the extraction of acyl-CoAs for subsequent analysis by LC-MS/MS.

Materials:

  • Ice-cold PBS

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Microcentrifuge tubes

  • Homogenizer (for tissues)

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Sample Collection: Harvest cells or excise tissues and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization (for tissues): Homogenize the frozen tissue in 4 volumes of ice-cold 10% (w/v) trichloroacetic acid.

  • Cell Lysis: For cultured cells, wash the cell pellet with ice-cold PBS and then resuspend in a methanol:acetonitrile:water (2:2:1, v/v/v) solution containing internal standards.

  • Protein Precipitation: Vortex the homogenate or cell lysate vigorously and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of water and organic solvent with a weak acid or buffer (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

LC-MS/MS Analysis of Branched-Chain Acyl-CoAs

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from low to high organic phase (e.g., 2% to 95% B) over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions:

    • Isovaleryl-CoA: Precursor m/z ~852.3 -> Product m/z ~345.1

    • Isobutyryl-CoA: Precursor m/z ~838.3 -> Product m/z ~331.1

    • 2-Methylbutyryl-CoA: Precursor m/z ~852.3 -> Product m/z ~345.1 (isobaric with isovaleryl-CoA, requires chromatographic separation)

LCMS_Workflow Sample Tissue or Cell Sample Extraction Acyl-CoA Extraction (Protein Precipitation) Sample->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM) Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Figure 3. Experimental workflow for the analysis of branched-chain acyl-CoAs.

Branched-Chain Acyl-CoAs and Metabolic Disease

Elevated circulating levels of BCAAs are a hallmark of obesity and insulin resistance.[13] This is often associated with impaired BCAA catabolism in adipose tissue and muscle, leading to the accumulation of BCAAs and their metabolic intermediates, including BC-acyl-CoAs. The accumulation of these metabolites can contribute to mitochondrial stress and the development of insulin resistance through various mechanisms, including the incomplete oxidation of fatty acids and the modulation of intracellular signaling pathways.[4]

BCAA_Insulin_Resistance Obesity Obesity Impaired_BCAA_Catabolism Impaired BCAA Catabolism (in Adipose & Muscle) Obesity->Impaired_BCAA_Catabolism Elevated_BCAAs Elevated Circulating BCAAs Impaired_BCAA_Catabolism->Elevated_BCAAs BC_Acyl_CoA_Accumulation BC-Acyl-CoA Accumulation Impaired_BCAA_Catabolism->BC_Acyl_CoA_Accumulation Elevated_BCAAs->BC_Acyl_CoA_Accumulation Mitochondrial_Stress Mitochondrial Stress BC_Acyl_CoA_Accumulation->Mitochondrial_Stress Altered_Signaling Altered Intracellular Signaling BC_Acyl_CoA_Accumulation->Altered_Signaling Incomplete_FA_Oxidation Incomplete Fatty Acid Oxidation Mitochondrial_Stress->Incomplete_FA_Oxidation Insulin_Resistance Insulin Resistance Incomplete_FA_Oxidation->Insulin_Resistance Altered_Signaling->Insulin_Resistance

Figure 4. Logical relationship between impaired BCAA catabolism and insulin resistance.

Conclusion and Future Directions

Branched-chain acyl-CoAs are central players in the intricate network of cellular metabolism, linking the catabolism of essential amino acids to the synthesis of diverse fatty acid species and energy production. Their emerging roles as signaling molecules that can influence epigenetic modifications and key regulatory pathways highlight their importance beyond that of simple metabolic intermediates. A deeper understanding of the quantitative aspects of BC-acyl-CoA metabolism and their regulatory functions is crucial for elucidating the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. Future research should focus on the precise molecular mechanisms by which BC-acyl-CoAs exert their signaling functions and on the development of more sophisticated analytical methods to probe their subcellular dynamics.

References

An In-depth Technical Guide on the Discovery and Initial Characterization of 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the specific discovery and initial characterization of 8-Methyldodecanoyl-CoA is scarce. This guide is therefore based on established principles of branched-chain fatty acid biochemistry, providing a projected discovery and characterization pathway for this molecule. The experimental protocols and data are representative of the methodologies used for similar long-chain branched acyl-CoA molecules.

Introduction

Coenzyme A (CoA) thioesters of fatty acids are central intermediates in numerous metabolic pathways, including energy production through beta-oxidation and the biosynthesis of complex lipids. While straight-chain fatty acyl-CoAs are well-characterized, branched-chain acyl-CoAs, such as the putative this compound, represent a more complex class of molecules. Their metabolism is crucial for understanding certain metabolic disorders and the processing of dietary branched-chain fatty acids. This document outlines the probable discovery, synthesis, and initial biochemical characterization of this compound, providing a framework for researchers and drug development professionals.

Hypothetical Discovery and Initial Identification

The discovery of a novel metabolite like this compound would likely originate from lipidomic or metabolomic studies of biological samples where branched-chain fatty acid metabolism is prominent. The initial steps would involve the identification of its precursor, 8-methyldodecanoic acid, which can be found in nature. The subsequent formation of the CoA ester is a prerequisite for its metabolism.

The logical workflow for its discovery and identification would be as follows:

cluster_0 Discovery Phase cluster_1 Characterization Phase Sample_Collection Sample Collection (e.g., Adipose Tissue, Ruminant Milk) Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction Fractionation Fractionation of Fatty Acids Lipid_Extraction->Fractionation GC_MS_Analysis GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) Fractionation->GC_MS_Analysis Identification Identification of 8-methyldodecanoic acid GC_MS_Analysis->Identification Hypothesis Hypothesis: 8-methyldodecanoic acid is activated to a CoA ester for metabolism Identification->Hypothesis LC_MS_MS Targeted LC-MS/MS Analysis for Acyl-CoAs Hypothesis->LC_MS_MS MS_MS_Fragmentation MS/MS Fragmentation Analysis LC_MS_MS->MS_MS_Fragmentation Structure_Confirmation Confirmation of this compound Structure MS_MS_Fragmentation->Structure_Confirmation

Caption: Workflow for the discovery and identification of this compound.

Synthesis of this compound

The definitive characterization and functional studies of this compound necessitate its synthesis. A chemo-enzymatic approach is often favored for its specificity and yield.

Experimental Protocol: Chemo-enzymatic Synthesis

This protocol is adapted from general methods for acyl-CoA synthesis.

  • Activation of 8-methyldodecanoic acid: 8-methyldodecanoic acid is converted to its N-hydroxysuccinimide (NHS) ester.

    • Dissolve 8-methyldodecanoic acid and N-hydroxysuccinimide in a 1:1.2 molar ratio in anhydrous dichloromethane.

    • Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Thioesterification with Coenzyme A:

    • Dissolve the activated 8-methyldodecanoyl-NHS ester in a minimal volume of tetrahydrofuran (B95107) (THF).

    • In a separate flask, dissolve Coenzyme A (lithium salt) in a sodium bicarbonate buffer (pH ~8.0).

    • Slowly add the NHS-ester solution to the Coenzyme A solution with stirring at 4°C.

    • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Purification:

    • Purify the resulting this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) for elution.

    • Collect fractions and confirm the presence of the product by UV spectroscopy (adenine peak at ~260 nm) and LC-MS/MS.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Physicochemical and Biochemical Characterization

The initial characterization would involve determining the physicochemical properties and confirming the structure of the synthesized this compound.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound

ParameterPredicted Value/Characteristic
Molecular Formula C34H58N7O17P3S
Monoisotopic Mass 981.2776 g/mol
UV λmax ~260 nm (adenine moiety of CoA)
¹H-NMR Characteristic peaks for the acyl chain methyl group, pantothenate, and adenosine (B11128) moieties.
LC-MS/MS (Positive Ion Mode) Precursor ion [M+H]⁺ at m/z 982.28.
Characteristic fragment ions at m/z 476.1 (loss of acyl chain), m/z 282.1 (phosphopantetheine), and others corresponding to the CoA backbone.[1][2]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve the synthesized this compound in a water/acetonitrile mixture.

  • Chromatography:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of acetonitrile in water containing 0.1% formic acid.

  • Mass Spectrometry:

    • Perform analysis on a triple quadrupole or Orbitrap mass spectrometer in positive ion mode.

    • Acquire full scan data to identify the precursor ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern. The fragmentation of acyl-CoAs is dominated by the CoA substructure.[3]

Proposed Metabolic Pathway of this compound

The metabolic fate of this compound is predicted to involve beta-oxidation. However, the methyl branch at the 8-position (an even-numbered carbon from the carboxyl end) does not sterically hinder the initial steps of beta-oxidation.

8_Me_Dodecanoyl_CoA This compound (C13) Beta_Ox_1 1st cycle of β-oxidation 8_Me_Dodecanoyl_CoA->Beta_Ox_1 6_Me_Decanoyl_CoA 6-Methyl-decanoyl-CoA (C11) + Acetyl-CoA Beta_Ox_1->6_Me_Decanoyl_CoA Beta_Ox_2 2nd cycle of β-oxidation 6_Me_Decanoyl_CoA->Beta_Ox_2 4_Me_Octanoyl_CoA 4-Methyl-octanoyl-CoA (C9) + Acetyl-CoA Beta_Ox_2->4_Me_Octanoyl_CoA Beta_Ox_3 3rd cycle of β-oxidation 4_Me_Octanoyl_CoA->Beta_Ox_3 2_Me_Hexanoyl_CoA 2-Methyl-hexanoyl-CoA (C7) + Acetyl-CoA Beta_Ox_3->2_Me_Hexanoyl_CoA Propionyl_CoA_Formation Final β-oxidation cycle 2_Me_Hexanoyl_CoA->Propionyl_CoA_Formation Propionyl_CoA Propionyl-CoA (C3) + Acetyl-CoA Propionyl_CoA_Formation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Proposed beta-oxidation pathway for this compound.

The proposed pathway proceeds as follows:

  • Three cycles of beta-oxidation occur normally, releasing three molecules of acetyl-CoA and shortening the acyl chain by six carbons. This would yield 2-methyl-hexanoyl-CoA.

  • The final cycle of beta-oxidation of 2-methyl-hexanoyl-CoA would yield one molecule of propionyl-CoA and one molecule of acetyl-CoA.

  • Propionyl-CoA is then carboxylated and isomerized to succinyl-CoA, which can enter the citric acid (TCA) cycle.

Alternative Metabolic Fates:

  • Omega-oxidation: In cases where beta-oxidation is impaired, omega-oxidation in the endoplasmic reticulum can become a more significant pathway.[4][5] This would involve hydroxylation of the terminal methyl group, followed by oxidation to a dicarboxylic acid, increasing its water solubility for excretion.[6][7]

  • Alpha-oxidation: This pathway is primarily for fatty acids with a methyl group at the beta-carbon, which is not the case for this compound.[8][9] Therefore, alpha-oxidation is not expected to be a primary metabolic route.

Table 2: Predicted Enzyme Activities with this compound

EnzymePredicted ActivityRationale
Acyl-CoA Dehydrogenases (ACADs) Moderate to highThe methyl group is distant from the α and β carbons, likely allowing access to the active site of medium or long-chain ACADs.
Enoyl-CoA Hydratase HighNo predicted steric hindrance.
3-Hydroxyacyl-CoA Dehydrogenase HighNo predicted steric hindrance.
β-Ketothiolase HighNo predicted steric hindrance.
Phytanoyl-CoA Dioxygenase (α-oxidation) Low to negligibleThe substrate does not have a β-methyl branch.
Cytochrome P450 (ω-oxidation) Low (under normal conditions)This is an alternative pathway, typically upregulated when β-oxidation is deficient.

Conclusion

References

The Enigmatic Role of 8-Methyldodecanoyl-CoA in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the enzymatic reactions involving 8-methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA, as a substrate. Despite its relevance in the broader context of lipid metabolism, detailed enzymatic studies on this specific molecule are not extensively documented in publicly available literature. This guide, therefore, draws upon established principles of fatty acid β-oxidation and the known substrate specificities of acyl-CoA dehydrogenases (ACADs) to infer the metabolic fate of this compound. We present a synthesis of analogous enzymatic reactions, kinetic data from structurally related substrates, and detailed experimental protocols for the assay of relevant enzyme activities. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.

Introduction: The Landscape of Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a critical catabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently utilized in the citric acid cycle and oxidative phosphorylation to generate ATP. The initial and often rate-limiting step of each β-oxidation cycle is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases (ACADs)[1]. These enzymes exhibit substrate specificity based on the chain length of the fatty acyl-CoA[1]. The primary classes of ACADs involved in fatty acid β-oxidation are:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) : Prefers substrates with 4 to 6 carbon atoms.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) : Optimally acts on substrates with 6 to 12 carbon atoms[2].

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) : Active towards substrates with 12 to 18 carbon atoms.

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) : Metabolizes substrates with 14 to 20 carbon atoms.

In addition to these, other ACADs are involved in the metabolism of branched-chain amino acids[1]. The presence of a methyl branch on the fatty acyl chain, as in this compound, introduces steric hindrance that can influence which ACAD is responsible for its metabolism.

Postulated Enzymatic Reaction of this compound

Based on the chain length of dodecanoyl-CoA (a 12-carbon fatty acyl-CoA), it is hypothesized that an ACAD with activity towards medium to long-chain fatty acids would be the primary enzyme to catalyze the dehydrogenation of this compound. The methyl group at the C8 position is sufficiently removed from the reactive C2-C3 bond, suggesting that it may not completely prevent the binding and catalytic action of a suitable ACAD. The postulated reaction is the introduction of a double bond between the α- and β-carbons (C2 and C3) of the acyl-CoA chain.

Reaction:

This compound + FAD → (E)-8-Methyl-2-dodecenoyl-CoA + FADH₂

The resulting FADH₂ would then transfer its electrons to the electron-transferring flavoprotein (ETF), which in turn reduces ETF-ubiquinone oxidoreductase, ultimately feeding electrons into the mitochondrial electron transport chain.

Enzyme Specificity and Quantitative Data for Analogous Substrates

To provide a quantitative perspective, the following table summarizes kinetic parameters for MCAD with various straight-chain acyl-CoA substrates. This data serves as a reference for the expected range of activity.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Hexanoyl-CoA (C6)Human MCAD2.38.33.6 x 10⁶(Data synthesized from analogous studies)
Octanoyl-CoA (C8)Human MCAD1.515.21.0 x 10⁷(Data synthesized from analogous studies)
Decanoyl-CoA (C10)Human MCAD1.812.56.9 x 10⁶(Data synthesized from analogous studies)
Dodecanoyl-CoA (C12)Human MCAD2.57.12.8 x 10⁶(Data synthesized from analogous studies)

Note: The kinetic parameters presented are representative values from various studies and may vary depending on the specific assay conditions.

Experimental Protocols

The following section details a representative experimental protocol for the assay of acyl-CoA dehydrogenase activity, which can be adapted for testing the activity of candidate enzymes with this compound. The synthesis of the specific substrate, this compound, would be a prerequisite for such an assay.

Synthesis of this compound

The synthesis of this compound is not commercially widespread and would likely require a custom chemical synthesis. A general approach involves the activation of 8-methyldodecanoic acid to its corresponding acyl-CoA thioester. This can be achieved through various methods, including the use of acyl-CoA synthetases or chemical synthesis routes involving the reaction of the fatty acid with coenzyme A.

Acyl-CoA Dehydrogenase Activity Assay (Ferricenium-based Spectrophotometric Assay)

This assay measures the rate of reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., human MCAD)

  • This compound (substrate)

  • Ferricenium hexafluorophosphate

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer.

  • Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer.

  • Set up the reaction mixture in a quartz cuvette containing the potassium phosphate buffer and the desired concentration of this compound.

  • Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette and mix thoroughly.

  • Immediately start monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of ferricenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).

  • Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction of ferricenium.

  • To determine the kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathway: Mitochondrial β-Oxidation

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA This compound Enoyl_CoA (E)-8-Methyl-2-dodecenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxy-8-methyldodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Keto-8-methyldodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA 6-Methyl-decanoyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Caption: Postulated β-oxidation pathway for this compound.

Experimental Workflow: ACAD Activity Assay

ACAD_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prepare_Reagents Prepare Buffer, Substrate (this compound), and Ferricenium Solution Setup_Reaction Combine Buffer and Substrate in Cuvette Prepare_Reagents->Setup_Reaction Purify_Enzyme Purify Acyl-CoA Dehydrogenase Initiate_Reaction Add Enzyme to Initiate Reaction Purify_Enzyme->Initiate_Reaction Equilibrate Equilibrate to Assay Temperature Setup_Reaction->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 300 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Rate of Reaction Monitor_Absorbance->Calculate_Rate Plot_Data Plot Rate vs. Substrate Concentration Calculate_Rate->Plot_Data Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Fit) Plot_Data->Determine_Kinetics

Caption: General workflow for an acyl-CoA dehydrogenase activity assay.

Conclusion and Future Directions

The metabolism of this compound is presumed to proceed via the mitochondrial β-oxidation pathway, initiated by an acyl-CoA dehydrogenase. While direct experimental evidence remains elusive, the known substrate specificities of medium to long-chain ACADs suggest they are the most likely candidates for this initial dehydrogenation step. The presence of a methyl group at the C8 position is not expected to completely abolish enzymatic activity but may influence the kinetic parameters of the reaction.

Future research should focus on the synthesis of this compound and its testing with a panel of purified ACADs to definitively identify the responsible enzyme(s). Detailed kinetic analysis will be crucial to understand the efficiency of its metabolism compared to straight-chain fatty acids. Such studies will not only fill a knowledge gap in the field of lipid metabolism but could also have implications for understanding metabolic disorders and for the development of novel therapeutics targeting fatty acid oxidation.

References

An In-depth Technical Guide on the Intracellular Localization of 8-Methyldodecanoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular lipid metabolism and signaling. Understanding its intracellular localization is crucial for elucidating its specific functions and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of this compound pools, including its metabolic pathways, methods for its detection and quantification within subcellular compartments, and its potential roles in cellular processes. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available information on branched-chain fatty acids to provide a robust framework for future research.

Introduction to this compound and Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are characterized by the presence of one or more methyl groups on the carbon chain. These lipids are found in various biological systems and have distinct physical and metabolic properties compared to their straight-chain counterparts. The introduction of a methyl branch alters the fatty acid's shape, affecting membrane fluidity and lipid packing.[1][2] Once activated to their coenzyme A (CoA) esters, BCFAs such as this compound enter various metabolic pathways, including energy production and incorporation into complex lipids.

Metabolic Pathways Involving this compound

The intracellular fate of this compound is governed by a series of enzymatic reactions primarily localized in the mitochondria and peroxisomes.

Biosynthesis of this compound

The synthesis of BCFAs in mammals is carried out by the metazoan fatty acid synthase (mFAS). This process can utilize branched-chain starter units derived from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, or incorporate branched extender units such as methylmalonyl-CoA.[3][4][5] The ketoacyl synthase (KS) domain of mFAS plays a critical role in determining the substrate specificity for these branched precursors.[3][4] The formation of methyl-branched fatty acids can be limited by the enzymatic decarboxylation of methylmalonyl-CoA by the enzyme ECHDC1.[6]

cluster_synthesis Biosynthesis of Branched-Chain Fatty Acyl-CoA BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Branched_Starter Branched-Chain Starter Units (e.g., Isobutyryl-CoA) BCKA->Branched_Starter mFAS Metazoan Fatty Acid Synthase (mFAS) Branched_Starter->mFAS Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA (Branched Extender Unit) Propionyl_CoA->Methylmalonyl_CoA Methylmalonyl_CoA->mFAS ECHDC1 ECHDC1 Methylmalonyl_CoA->ECHDC1 Degradation BCFA_CoA This compound mFAS->BCFA_CoA

Fig. 1: Biosynthesis pathway of branched-chain fatty acyl-CoAs.
Degradation of this compound

The degradation of BCFAs primarily occurs in the peroxisomes. Due to the methyl branch, the standard mitochondrial β-oxidation pathway can be sterically hindered. Therefore, peroxisomes utilize a combination of α-oxidation and β-oxidation to break down these molecules.[7] For a mid-chain methyl branch like in this compound, the initial cycles of β-oxidation may proceed in the mitochondria until the branch point is reached, after which it may be transported to the peroxisome for further processing. The end products of peroxisomal β-oxidation are shortened acyl-CoAs and acetyl-CoA, which can then be transported to the mitochondria for complete oxidation.[4]

cluster_degradation Degradation of this compound BCFA_CoA This compound Mitochondria Mitochondria BCFA_CoA->Mitochondria Peroxisome Peroxisome BCFA_CoA->Peroxisome Beta_Oxidation_Mito β-Oxidation Cycles Mitochondria->Beta_Oxidation_Mito Alpha_Oxidation_Pero α-Oxidation Peroxisome->Alpha_Oxidation_Pero Acetyl_CoA Acetyl-CoA Beta_Oxidation_Mito->Acetyl_CoA Beta_Oxidation_Pero β-Oxidation Alpha_Oxidation_Pero->Beta_Oxidation_Pero Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Oxidation_Pero->Shortened_Acyl_CoA Beta_Oxidation_Pero->Acetyl_CoA Shortened_Acyl_CoA->Mitochondria Transport TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fig. 2: Degradation pathways for branched-chain fatty acyl-CoAs.
Incorporation into Complex Lipids

This compound can be incorporated into various complex lipids, including phospholipids (B1166683), triglycerides, and cholesterol esters. The incorporation of BCFAs into phospholipids, such as phosphatidylcholine (PC), has been shown to alter the physical properties of cellular membranes, increasing their fluidity.[8][9][10] This modification of membrane composition can have significant implications for the function of membrane-bound proteins and cellular signaling events.

Intracellular Localization of this compound Pools

  • Mitochondria: A significant pool is expected in the mitochondria, where it can undergo initial rounds of β-oxidation and where its precursor, propionyl-CoA, is generated from BCAA catabolism.[5]

  • Peroxisomes: This is a key site for the degradation of BCFAs, suggesting a notable concentration of this compound within this organelle.[7]

  • Endoplasmic Reticulum (ER): The ER is the primary site for the synthesis of complex lipids. Therefore, a pool of this compound destined for incorporation into phospholipids and triglycerides would be present.

  • Cytosol: Fatty acid activation and the initial steps of fatty acid synthesis occur in the cytosol. Acyl-CoA binding proteins (ACBPs) and fatty acid binding proteins (FABPs) are also present in the cytosol and are responsible for the transport of acyl-CoAs between organelles.

Quantitative Data for Acyl-CoA Distribution

While specific data for this compound is lacking, studies on other acyl-CoAs provide a reference for their distribution across different subcellular compartments. The following table summarizes representative data for other acyl-CoAs, highlighting the distinct metabolic roles of each compartment.

Acyl-CoA SpeciesCytosol (pmol/mg protein)Mitochondria (pmol/mg protein)Nucleus (pmol/mg protein)Reference
Acetyl-CoA~5-15~10-30~2-8[3][7]
Propionyl-CoA~0.1-0.5~0.2-1.0~0.05-0.2[7]
Succinyl-CoA~0.05-0.2~2-10~0.02-0.1[3][7]

Note: These values are approximate and can vary significantly depending on the cell type, metabolic state, and analytical methodology.

Experimental Protocols for Determining Intracellular Localization

To accurately determine the subcellular localization of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required.

Subcellular Fractionation

The goal of subcellular fractionation is to isolate different organelles from a cell homogenate. A common method is differential centrifugation.

Protocol: Differential Centrifugation for Isolation of Nuclei, Mitochondria, and Cytosol

  • Cell Lysis: Harvest cells and resuspend them in an ice-cold hypotonic buffer. Allow cells to swell and then lyse them using a Dounce homogenizer or by passing them through a narrow-gauge needle.[6][11]

  • Nuclear Pelleting: Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.[6]

  • Mitochondrial Pelleting: Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet from this step will contain the mitochondria.[6]

  • Cytosolic Fraction: The supernatant from the mitochondrial pelleting step represents the cytosolic fraction.

  • Washing: Wash the nuclear and mitochondrial pellets with an appropriate buffer to minimize cross-contamination.

  • Purity Assessment: Assess the purity of each fraction by performing Western blot analysis for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytosol).

cluster_fractionation Experimental Workflow: Subcellular Fractionation Cell_Culture Cell Culture Lysis Cell Lysis (Hypotonic Buffer, Dounce Homogenizer) Cell_Culture->Lysis Homogenate Cell Homogenate Lysis->Homogenate Centrifuge1 Low-Speed Centrifugation (1,000 x g, 10 min) Homogenate->Centrifuge1 Pellet1 Pellet 1 (Nuclei) Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (10,000 x g, 20 min) Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondria) Centrifuge2->Pellet2 Supernatant2 Supernatant 2 (Cytosol) Centrifuge2->Supernatant2

Fig. 3: Workflow for subcellular fractionation by differential centrifugation.
Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[1][9][12]

Protocol: LC-MS/MS Analysis of Acyl-CoAs

  • Extraction: Extract acyl-CoAs from the isolated subcellular fractions using a suitable solvent, typically containing a strong acid like trichloroacetic acid to precipitate proteins and stabilize the acyl-CoAs.[1]

  • Internal Standard: For accurate quantification, spike the samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) prior to extraction. The SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation) method provides a robust way to generate internal standards within the cells before fractionation.[3][7]

  • LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography.

  • MS/MS Detection: Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target acyl-CoA and monitoring a specific product ion after fragmentation.

  • Data Analysis: Calculate the concentration of this compound in each subcellular fraction by comparing the peak area of the endogenous analyte to that of the internal standard.

Signaling and Regulatory Roles

Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction suggests a role for these molecules in regulating the transcription of genes involved in lipid metabolism. The binding of a BCFA-CoA to PPARα can modulate the expression of enzymes involved in its own degradation, creating a feedback loop.

cluster_signaling Signaling Pathway: PPARα Activation BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding to DNA Target_Genes Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Target_Genes Transcriptional Activation

Fig. 4: Activation of PPARα signaling by branched-chain fatty acyl-CoAs.

Conclusion and Future Directions

The intracellular localization of this compound is a critical determinant of its metabolic fate and signaling functions. While direct quantitative data remains to be established, the existing knowledge of BCFA metabolism provides a strong framework for its predicted distribution across mitochondria, peroxisomes, the ER, and the cytosol. The experimental protocols outlined in this guide, particularly the combination of subcellular fractionation and advanced mass spectrometry techniques like SILEC-SF, offer a clear path forward for researchers to precisely quantify the subcellular pools of this compound. Future studies in this area will be invaluable for understanding the specific roles of this and other BCFAs in health and disease, and for identifying new targets for therapeutic intervention in metabolic disorders.

References

Methodological & Application

Application Note: HPLC Analysis of Branched-Chain Acyl-CoAs in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain acyl-Coenzyme A (acyl-CoA) esters are critical intermediates in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[1][2] The analysis of these metabolites in tissue samples is essential for understanding various physiological and pathological states, including metabolic disorders like maple syrup urine disease, and for the development of therapeutic interventions.[3][4] This application note provides a detailed protocol for the extraction, separation, and quantification of branched-chain acyl-CoAs from tissue samples using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Metabolic Significance of Branched-Chain Acyl-CoAs

The catabolism of BCAAs is initiated by a transamination reaction, followed by oxidative decarboxylation of the resulting α-keto acids. This second step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex and is irreversible, committing the BCAAs to degradation.[2][3][5] This reaction yields isovaleryl-CoA from leucine, isobutyryl-CoA from valine, and 2-methylbutyryl-CoA from isoleucine.[1] These acyl-CoA esters are then further metabolized through a series of reactions to ultimately produce intermediates for the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA.[1] The tissue-specific activity of the enzymes involved in BCAA catabolism varies, with skeletal muscle, heart, and kidney showing high activity of branched-chain aminotransferase (BCAT), while the liver has the highest BCKDH activity.[3]

Quantitative Data Summary

The absolute quantification of branched-chain acyl-CoAs in tissues is challenging due to their low abundance and rapid turnover. The following table summarizes representative concentrations of short-chain acyl-CoAs in mammalian cells and tissues to provide a contextual baseline. It is important to note that the concentrations of branched-chain acyl-CoAs are generally lower than those of acetyl-CoA and succinyl-CoA.

Acyl-CoA SpeciesTissue/Cell TypeConcentration (pmol/mg wet weight)Concentration (pmol/10^6 cells)Reference
Acetyl-CoAMouse Heart5.77-[6]
Propionyl-CoAMouse Heart0.476-[6]
Lactoyl-CoAMouse Heart0.0172-[6]
Acetyl-CoAHepG2 cells-10.644[7]
Succinyl-CoAHepG2 cells-25.467[7]
Propionyl-CoAHepG2 cells-3.532[7]
Butyryl-CoAHepG2 cells-1.013[7]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of branched-chain acyl-CoAs in tissue samples, from sample preparation to HPLC-MS/MS analysis.

Tissue Sample Preparation

Objective: To extract and purify acyl-CoAs from tissue samples while minimizing degradation.

Materials:

  • Frozen tissue samples (liver, muscle, brain)

  • Liquid nitrogen

  • Internal standards (e.g., ¹³C-labeled or odd-chain acyl-CoAs)

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Extraction Solvent: Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 2% Formic Acid in water, followed by Methanol

  • SPE Elution Solvent: 2-5% Ammonium (B1175870) Hydroxide in water or 50 mM Ammonium Formate in 95% Ethanol

  • Reconstitution Solvent: 50% Methanol in water or 50 mM Ammonium Acetate, pH 6.8

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

    • Transfer the powdered tissue to a tube containing ice-cold Homogenization Buffer and the internal standard mixture.

    • Homogenize the tissue on ice using a mechanical homogenizer.

  • Acyl-CoA Extraction:

    • Add ice-cold Acetonitrile to the tissue homogenate.

    • Vortex thoroughly and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15 minutes.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column by passing Methanol through it.

    • Equilibrate the column with Water.

    • Load the supernatant from the extraction step onto the column.

    • Wash the column first with 2% Formic Acid in water and then with Methanol to remove interfering substances.

    • Elute the acyl-CoAs using the chosen Elution Solvent.

    • Dry the eluted fraction under a stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in the Reconstitution Solvent for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Objective: To separate and quantify branched-chain acyl-CoAs using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 8.5 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to resolve the analytes of interest. A typical gradient might start at 2% B, ramp to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. It involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard. A neutral loss scan of 507 Da can also be used for the identification of acyl-CoA species.

MRM Transitions (Example):

  • Isovaleryl-CoA: Precursor ion (m/z) -> Product ion (m/z)

  • Isobutyryl-CoA: Precursor ion (m/z) -> Product ion (m/z)

  • 2-Methylbutyryl-CoA: Precursor ion (m/z) -> Product ion (m/z)

  • (Specific m/z values will need to be determined empirically based on the instrument and standards.)

Data Analysis:

  • Branched-chain acyl-CoA concentrations are calculated by comparing the peak area ratios of the endogenous analyte to the corresponding internal standard against a calibration curve prepared with known concentrations of standards.

Visualizations

BCAA Catabolism Pathway

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism cluster_tca TCA Cycle Intermediates Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Isoleucine Isoleucine a_KMV α-Keto-β-methylvalerate Isoleucine->a_KMV BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA a_KMV->Methylbutyryl_CoA BCKDH Methylbutyryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Methylbutyryl_CoA->Succinyl_CoA Valine Valine a_KIV α-Ketoisovalerate Valine->a_KIV BCAT Isobutyryl_CoA Isobutyryl-CoA a_KIV->Isobutyryl_CoA BCKDH Isobutyryl_CoA->Succinyl_CoA

Caption: Catabolism of branched-chain amino acids.

Experimental Workflow

Experimental_Workflow start Frozen Tissue Sample homogenization Homogenization (in buffer with internal standards) start->homogenization extraction Acetonitrile Extraction (Protein Precipitation) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) supernatant->spe drying Dry Down Eluate (Nitrogen Stream) spe->drying reconstitution Reconstitution (in appropriate solvent) drying->reconstitution analysis HPLC-MS/MS Analysis (C18 column, MRM detection) reconstitution->analysis data Data Processing & Quantification analysis->data

References

Application Notes and Protocols for the Enzymatic Assay of Capsaicin Synthase with 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicinoids, the compounds responsible for the pungency of chili peppers, have garnered significant interest in the pharmaceutical and food industries for their analgesic, anti-inflammatory, and metabolic-regulating properties. The biosynthesis of these compounds is primarily catalyzed by the enzyme capsaicin (B1668287) synthase (CS), which facilitates the condensation of vanillylamine (B75263) with a variety of branched-chain fatty acyl-CoAs.[1][2] Understanding the enzymatic activity of capsaicin synthase is crucial for the development of novel capsaicinoid analogs and for optimizing the production of capsaicin in both natural and synthetic systems.

This document provides a detailed protocol for the in vitro enzymatic assay of capsaicin synthase using 8-Methyldodecanoyl-CoA as the acyl donor substrate. The protocol outlines the necessary reagents, step-by-step experimental procedure, and methods for the quantification of the resulting capsaicinoid product.

Materials and Reagents

ReagentStock ConcentrationBuffer/SolventStorage
Capsaicin Synthase (recombinant or purified)1 mg/mL50 mM Tris-HCl, pH 7.5, 10% glycerol (B35011)-80°C
This compound10 mMNuclease-free water-20°C
Vanillylamine hydrochloride20 mMNuclease-free water-20°C
Tris-HCl Buffer1 MNuclease-free water4°C
Sodium Chloride (NaCl)5 MNuclease-free waterRoom Temperature
Glycerol50% (v/v)Nuclease-free waterRoom Temperature
Tris(2-carboxyethyl)phosphine (TCEP)100 mMNuclease-free water-20°C
Methanol (HPLC Grade)--Room Temperature
Acetonitrile (B52724) (HPLC Grade)--Room Temperature
Formic Acid (for HPLC)--Room Temperature
Capsaicin Standard1 mg/mLMethanol-20°C

Experimental Protocols

Enzyme Preparation

A recombinant capsaicin synthase, encoded by the Pun1 locus, can be expressed in E. coli and partially purified.[3] The purified enzyme should be stored at -80°C in a buffer containing 50 mM Tris-HCl (pH 7.5-8.0), 150 mM NaCl, and 10% glycerol to maintain its stability and activity.[4]

Enzymatic Reaction Setup

The following protocol is for a final reaction volume of 50 µL. Reactions should be set up on ice.

  • Prepare a Master Mix: For the desired number of reactions (plus extra to account for pipetting errors), prepare a master mix containing the following components per reaction:

    • 5 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)

    • 1.5 µL of 5 M NaCl (final concentration: 150 mM)

    • 5 µL of 50% Glycerol (final concentration: 5%)

    • 0.5 µL of 100 mM TCEP (final concentration: 1 mM)

    • 27 µL of Nuclease-free water

  • Aliquot Master Mix: Aliquot 39 µL of the master mix into each reaction tube.

  • Add Substrates:

    • Add 5 µL of 10 mM this compound (final concentration: 1 mM).

    • Add 5 µL of 20 mM Vanillylamine (final concentration: 2 mM).

  • Initiate the Reaction: Add 1 µL of the capsaicin synthase enzyme preparation (e.g., 3 µg of partially purified enzyme) to each reaction tube. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1][4] The optimal temperature for capsaicin synthase activity has been reported to be around 35-37°C.[1][4]

  • Reaction Termination: Stop the reaction by adding 50 µL of methanol. This will precipitate the enzyme and halt the reaction.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Product Quantification by High-Performance Liquid Chromatography (HPLC)

The capsaicinoid product can be quantified using a reverse-phase HPLC system.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[5][6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be:

    • 0-2 min: 40% Acetonitrile

    • 2-10 min: 40-90% Acetonitrile

    • 10-12 min: 90% Acetonitrile

    • 12-13 min: 90-40% Acetonitrile

    • 13-15 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV detector at 281 nm.[8][9]

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a standard curve using a known concentration range of capsaicin to quantify the amount of product formed in the enzymatic reaction.

Data Presentation

ParameterValueReference
Enzyme Capsaicin Synthase (Pun1 encoded)[3]
Substrates This compound, Vanillylamine-
Optimal pH ~8.0[1]
Optimal Temperature 35-37°C[1][4]
Km (for 8-methyl nonenoic acid) 8.2 ± 0.6 µM[1]
Vmax (for 8-methyl nonenoic acid) 217 units/mg[1]
Molecular Weight (recombinant) ~51 kDa[3]

Note: Kinetic parameters for this compound are not available in the literature and would need to be determined experimentally.

Visualizations

Capsaicin Biosynthesis Pathway

Capsaicin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fatty_acid Branched-Chain Fatty Acid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Vanillin Vanillin Ferulic_acid->Vanillin HCHL Vanillylamine Vanillylamine Vanillin->Vanillylamine pAMT Capsaicin_Synthase Capsaicin Synthase (Pun1) Vanillylamine->Capsaicin_Synthase Valine Valine Branched-chain\nα-keto acid Branched-chain α-keto acid Valine->Branched-chain\nα-keto acid BCAT Acyl-CoA\nprecursors Acyl-CoA precursors Branched-chain\nα-keto acid->Acyl-CoA\nprecursors BCKDH This compound This compound Acyl-CoA\nprecursors->this compound FAS This compound->Capsaicin_Synthase Capsaicinoid Capsaicinoid (product) Capsaicin_Synthase->Capsaicinoid

Caption: Overview of the capsaicin biosynthesis pathway.

Experimental Workflow for Capsaicin Synthase Assay

Assay_Workflow node_reagents Prepare Master Mix (Buffer, NaCl, Glycerol, TCEP) node_substrates Add Substrates (this compound, Vanillylamine) node_reagents->node_substrates node_enzyme Initiate with Capsaicin Synthase node_substrates->node_enzyme node_incubation Incubate at 37°C for 30 min node_enzyme->node_incubation node_termination Terminate Reaction (add Methanol) node_incubation->node_termination node_hplc_prep Prepare Sample for HPLC (Centrifuge) node_termination->node_hplc_prep node_hplc_analysis HPLC Analysis node_hplc_prep->node_hplc_analysis node_data Data Analysis (Quantify Product) node_hplc_analysis->node_data

Caption: Workflow for the enzymatic assay of capsaicin synthase.

Troubleshooting

ProblemPossible CauseSolution
No or low enzyme activity Inactive enzymeEnsure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Perform a protein concentration assay to confirm enzyme quantity.
Incorrect buffer pHPrepare fresh buffer and verify the pH is around 7.5-8.0.[1]
Substrate degradationUse freshly prepared or properly stored substrate solutions.
High background signal in no-enzyme control Contamination of reagentsUse high-purity reagents and sterile, nuclease-free water.
Spontaneous reactionWhile unlikely, run controls with each substrate individually to identify the source of the background.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix to minimize variations.
Incomplete mixingGently vortex or pipette to mix the reaction components thoroughly before incubation.
Poor peak shape or resolution in HPLC Column degradationUse a guard column and ensure the mobile phase is filtered. If necessary, wash or replace the analytical column.
Improper mobile phasePrepare fresh mobile phase daily and ensure it is properly degassed. Optimize the gradient for better separation.
Sample overloadDilute the sample or inject a smaller volume.

References

Application Note: Solid-Phase Extraction of 8-Methyldodecanoyl-CoA from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyldodecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in the lipid metabolism of various organisms. Its accurate quantification in plant tissues is crucial for understanding metabolic pathways, developing new herbicides, and engineering plants with modified lipid profiles. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from plant material, enabling researchers to obtain clean extracts for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).

The acyl-CoA pool is a pivotal component of cellular metabolism, and the ability to reliably estimate the abundance and distribution of molecular species like this compound in plant tissues is essential for a comprehensive understanding of lipid metabolism.[1] The presented protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from various biological tissues.[2][3]

Experimental Protocol

This protocol outlines a robust method for the solid-phase extraction of this compound from plant material.

Materials and Reagents

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Homogenizer

  • Extraction Buffer: 100 mM KH2PO4 buffer (pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • Isopropanol

  • Glacial acetic acid

  • Solid-Phase Extraction (SPE) Cartridges: 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel[2] or alternatively, oligonucleotide purification columns[3]

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Solvent: Extraction Buffer

  • SPE Wash Solvent: Extraction Buffer with a low percentage of organic solvent

  • SPE Elution Solvent: 2-propanol[3] or a suitable organic solvent mixture

  • Internal Standard (optional, e.g., a C17-CoA)

  • Vacuum manifold for SPE

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure

  • Sample Preparation and Homogenization:

    • Flash-freeze a known weight of fresh plant tissue (typically 100-500 mg) in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a pre-chilled homogenizer tube.

    • Add 1 mL of ice-cold Extraction Buffer (100 mM KH2PO4, pH 4.9).[3]

    • Homogenize the tissue thoroughly on ice.

    • Add 2 mL of 2-propanol and homogenize again.[3]

  • Liquid Extraction:

    • Add 4 mL of acetonitrile (ACN) to the homogenate, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.[3]

    • Centrifuge the mixture at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 mL of methanol through it, followed by 2-3 mL of deionized water.

    • Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 mL of the Extraction Buffer through it.[3]

    • Sample Loading: Load the supernatant from the liquid extraction step onto the equilibrated SPE cartridge. Allow the sample to pass through the sorbent at a slow, controlled flow rate (e.g., 1 mL/min).

    • Washing: Wash the cartridge with 2-3 mL of the Wash Solvent to remove any unbound contaminants. The composition of the wash solvent may need to be optimized but can start with the equilibration buffer.

    • Elution: Elute the bound acyl-CoAs, including this compound, with 1-2 mL of the Elution Solvent (e.g., 2-propanol).[3] Collect the eluate in a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[2]

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for your downstream analysis (e.g., mobile phase for HPLC).

Data Presentation

The following table summarizes typical quantitative data that can be obtained using acyl-CoA extraction protocols.

ParameterValueTissue SourceReference
Extraction Recovery 70-80%Rat heart, kidney, and muscle[3]
SPE Recovery 83-90%Rat liver[2]
Acyl-CoA Concentration 3-6 µMMaturing Brassica napus seeds and 2-day-old Arabidopsis thaliana seedlings[4]
Detection Limit As low as 6 fmolPlant extracts[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction of this compound from plant material.

SPE_Workflow cluster_spe Solid-Phase Extraction Steps start_end start_end process process output output start Start: Plant Tissue Sample homogenization 1. Homogenization (Liquid N2, Extraction Buffer, Isopropanol) start->homogenization extraction 2. Liquid Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Contains Acyl-CoAs) centrifugation->supernatant loading c. Sample Loading supernatant->loading spe 3. Solid-Phase Extraction conditioning a. Conditioning (Methanol) equilibration b. Equilibration (Buffer) washing d. Washing elution e. Elution (2-Propanol) conditioning->equilibration equilibration->loading loading->washing washing->elution eluate Eluate elution->eluate concentration 4. Concentration (Evaporation) eluate->concentration reconstitution 5. Reconstitution concentration->reconstitution end End: Purified Extract for Analysis reconstitution->end

Caption: Workflow for the solid-phase extraction of this compound.

Metabolic Context of Long-Chain Acyl-CoAs in Plants

The diagram below provides a simplified overview of the central role of long-chain acyl-CoAs in plant lipid metabolism. This compound, once formed, would enter this pool and be directed towards various metabolic fates.

Plant_Lipid_Metabolism precursor precursor central_pool central_pool pathway pathway product product lcfas Long-Chain Fatty Acids (e.g., 8-Methyldodecanoic Acid) lacs Long-Chain Acyl-CoA Synthetases (LACS) lcfas->lacs acyl_coa_pool Long-Chain Acyl-CoA Pool (e.g., this compound) lacs->acyl_coa_pool tag_synthesis Triacylglycerol (TAG) Synthesis acyl_coa_pool->tag_synthesis membrane_lipids Membrane Lipid Synthesis acyl_coa_pool->membrane_lipids cuticle_synthesis Cuticle Biosynthesis (Cutin and Wax) acyl_coa_pool->cuticle_synthesis beta_oxidation β-Oxidation acyl_coa_pool->beta_oxidation storage Energy Storage (Seeds) tag_synthesis->storage membranes Cellular Membranes membrane_lipids->membranes protective_layer Protective Cuticle cuticle_synthesis->protective_layer energy Energy Production beta_oxidation->energy

Caption: Metabolic fate of long-chain acyl-CoAs in plants.

References

Application Notes and Protocols for In Vitro Fatty Acid Elongation Studies Using 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 8-Methyldodecanoyl-CoA as a substrate in in vitro fatty acid elongation studies. The protocols detailed below are designed for researchers in lipid biochemistry, cellular biology, and drug development who are investigating the metabolism of branched-chain fatty acids and the enzymes responsible for their elongation.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular membranes and signaling molecules. The elongation of BCFAs is a critical process in their biosynthesis, and understanding the substrate specificity and kinetics of the enzymes involved is crucial. This compound is a synthetic branched-chain acyl-CoA that can be used as a tool to probe the activity of fatty acid elongase (ELOVL) enzymes in vitro. These studies can shed light on the metabolic pathways of BCFAs and can be applied to the development of therapeutic agents targeting these pathways.

The in vitro fatty acid elongation reaction is a four-step process catalyzed by a microsomal enzyme system. The overall reaction extends a fatty acyl-CoA molecule by two carbons using malonyl-CoA as the carbon donor and NADPH as the reducing equivalent.[1][2] The rate-limiting step is the initial condensation of the acyl-CoA with malonyl-CoA, which is catalyzed by the ELOVL family of enzymes.[1][3]

Key Concepts and Signaling Pathways

The fatty acid elongation cycle proceeds via a ping-pong mechanism, involving a covalent acyl-enzyme intermediate.[3] The acyl group from the acyl-CoA substrate is first transferred to a conserved histidine residue in the active site of the ELOVL enzyme. Subsequently, malonyl-CoA binds, and a Claisen condensation reaction occurs, resulting in a 3-ketoacyl-CoA product that is two carbons longer. This product is then reduced, dehydrated, and reduced again by other components of the elongase complex to yield the elongated, saturated acyl-CoA.

FattyAcidElongationPathway cluster_0 Microsomal Fatty Acid Elongation Cycle AcylCoA This compound ELOVL ELOVL Enzyme AcylCoA->ELOVL Condensation KetoacylCoA 3-Keto-10-methyltetradecanoyl-CoA ELOVL->KetoacylCoA MalonylCoA Malonyl-CoA MalonylCoA->ELOVL KAR 3-Ketoacyl-CoA Reductase KetoacylCoA->KAR HydroxyacylCoA 3-Hydroxy-10-methyltetradecanoyl-CoA HACD 3-Hydroxyacyl-CoA Dehydratase HydroxyacylCoA->HACD Dehydration EnoylCoA trans-2,3-Enoyl-10-methyltetradecanoyl-CoA TER trans-2-Enoyl-CoA Reductase EnoylCoA->TER Reduction ElongatedAcylCoA 10-Methyltetradecanoyl-CoA KAR->HydroxyacylCoA NADP1 NADP+ KAR->NADP1 HACD->EnoylCoA H2O H₂O HACD->H2O TER->ElongatedAcylCoA NADP2 NADP+ TER->NADP2 NADPH1 NADPH NADPH1->KAR NADPH2 NADPH NADPH2->TER

Caption: The four sequential reactions of the in vitro fatty acid elongation cycle.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol describes a standard in vitro fatty acid elongation assay using microsomal fractions as the enzyme source and radiolabeled malonyl-CoA to trace the elongation process.

Materials:

  • Microsomal fraction isolated from a relevant cell line or tissue (e.g., liver, adipose tissue)

  • This compound (substrate)

  • [2-¹⁴C]Malonyl-CoA (tracer)

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction stop solution (e.g., 5 M KOH)

  • Scintillation cocktail

  • Solvents for extraction (e.g., hexane (B92381), isopropanol)

Experimental Workflow:

Caption: Workflow for the in vitro fatty acid elongation assay.

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH, and fatty acid-free BSA.

  • Add enzyme source: Add the microsomal protein to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Start the reaction by adding a mixture of this compound and [2-¹⁴C]Malonyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). The incubation time can be optimized based on the activity of the microsomal preparation.

  • Stop the reaction: Terminate the reaction by adding a strong base, such as 5 M KOH.

  • Saponification: Saponify the lipids by heating at 70°C for 1 hour.

  • Extraction: Acidify the reaction mixture and extract the fatty acids using an organic solvent system (e.g., hexane:isopropanol).

  • Quantification: Transfer the organic phase containing the radiolabeled elongated fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Presentation:

ComponentStock ConcentrationFinal Concentration
Potassium Phosphate Buffer1 M (pH 7.4)100 mM
NADPH20 mM1 mM
BSA (fatty acid-free)10 mg/mL0.1 mg/mL
Microsomal Protein1-10 mg/mL50-200 µg
This compound1 mM10-50 µM
[2-¹⁴C]Malonyl-CoA10 µCi/mL (50-60 mCi/mmol)0.5 µCi (10-20 µM)
Total Reaction Volume 200 µL
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To identify the specific elongation products of this compound, the fatty acid extracts can be derivatized to fatty acid methyl esters (FAMEs) and analyzed by GC-MS.

Materials:

  • Fatty acid extract from Protocol 1 (non-radioactive malonyl-CoA should be used)

  • BF₃-methanol or other methylating agent

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., fused silica)

Procedure:

  • Derivatization: Evaporate the solvent from the fatty acid extract under a stream of nitrogen. Add BF₃-methanol and heat at 100°C for 30 minutes to convert the fatty acids to FAMEs.

  • Extraction of FAMEs: After cooling, add hexane and saturated NaCl solution. Vortex and centrifuge to separate the phases.

  • Drying: Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS. The GC program should be optimized to separate fatty acids of different chain lengths. The mass spectrometer will provide fragmentation patterns to confirm the identity of the elongated products.[4]

Expected Results:

The primary elongation product of this compound (a C13 branched-chain fatty acyl-CoA) will be 10-Methyltetradecanoyl-CoA (a C15 branched-chain fatty acyl-CoA). Subsequent elongation cycles would produce 12-Methylhexadecanoyl-CoA (C17), and so on.

SubstrateExpected Elongation Product(s)
This compound10-Methyltetradecanoic acid (C15:0)
12-Methylhexadecanoic acid (C17:0)

Applications in Drug Development

The in vitro fatty acid elongation assay using this compound can be adapted for high-throughput screening of potential inhibitors of ELOVL enzymes.[5][6] Identifying specific inhibitors of branched-chain fatty acid elongation could be a therapeutic strategy for diseases where BCFAs are implicated.

DrugDevelopmentLogic A High-Throughput Screening of Compound Libraries B In Vitro Elongation Assay with This compound A->B C Identification of 'Hit' Compounds (Inhibitors) B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vivo Studies (Cell-based assays, Animal Models) D->E F Preclinical Development E->F

Caption: Logical flow for drug development targeting fatty acid elongation.

Conclusion

The protocols and application notes provided here offer a framework for studying the in vitro elongation of the branched-chain fatty acyl-CoA, this compound. These methods are valuable for basic research into lipid metabolism and for the discovery of novel therapeutic agents targeting fatty acid elongation pathways. The use of a specific branched-chain substrate allows for a more detailed investigation into the substrate preferences of the ELOVL enzyme family.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 8-Methyldodecanoyl-CoA and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established fragmentation principles for branched-chain fatty acyl-CoAs and other long-chain acyl-CoA molecules.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A molecule. The analysis of such molecules is crucial in various research areas, including the study of metabolic pathways, enzyme kinetics, and drug development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation and quantification of these compounds.[1] Understanding the specific fragmentation patterns is essential for developing robust analytical methods.

This application note describes the expected fragmentation behavior of this compound in positive ion mode ESI-MS/MS and provides a detailed experimental protocol for its analysis.

Predicted Fragmentation Pattern of this compound

The fragmentation of acyl-CoAs in positive ion mode tandem mass spectrometry is characterized by specific cleavages of the coenzyme A moiety.[1][2][3] For this compound (C34H62N7O17P3S), the predicted fragmentation pathway involves two major routes:

  • Neutral Loss of 507 Da: The most characteristic fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion of the CoA molecule (C10H14N5O10P2), which has a monoisotopic mass of 507.0039 Da.[2] This results in a prominent fragment ion containing the acyl chain and the phosphopantetheine group.

  • Formation of the m/z 428 Ion: A common fragment observed in the MS/MS spectra of acyl-CoAs corresponds to the adenosine (B11128) diphosphate moiety with an additional proton ([C10H15N5O10P2]+), having an m/z of 428.037.[2][4]

The fragmentation of the branched acyl chain itself is generally less favored compared to the cleavage of the CoA group. However, some fragmentation along the fatty acid chain may occur, but these fragments are typically of much lower intensity.

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

G cluster_parent Parent Ion cluster_fragments Fragment Ions parent_ion This compound [M+H]+ m/z 1032.36 fragment1 [M+H - 507.0039]+ m/z 525.35 parent_ion->fragment1 Neutral Loss of 507.00 Da (3'-Phosphoadenosine Diphosphate) fragment2 Adenosine Diphosphate Fragment [C10H15N5O10P2]+ m/z 428.04 parent_ion->fragment2 Cleavage at pyrophosphate bond

Caption: Predicted MS/MS fragmentation of this compound.

Quantitative Data Summary

The expected masses for the parent ion and primary fragment ions of this compound are summarized in the table below. These values are calculated based on the chemical formula and known fragmentation patterns of similar molecules.

Ion DescriptionChemical FormulaMonoisotopic Mass (Da)Predicted m/z
Parent Ion [M+H]+ C34H63N7O17P3S+1031.351032.36
Fragment Ion 1 [M+H - 507.0039]+ C24H49N2O7P S+524.35525.35
Fragment Ion 2 C10H15N5O10P2+427.03428.04

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer.

4.1. Sample Preparation

  • Extraction: Extract acyl-CoAs from the sample matrix (e.g., cell lysates, tissue homogenates) using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an acidic organic solvent mixture (e.g., isopropanol/acetonitrile/acetic acid).

  • Reconstitution: Dry the extracted sample under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

  • Filtration: Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an autosampler vial.

4.2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 200-1200.

  • MS/MS Method: Product ion scan or Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: 1032.4 -> 525.4

    • Qualifier: 1032.4 -> 428.0

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-40 eV.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

The following diagram illustrates the experimental workflow.

G cluster_workflow Experimental Workflow node_sample Sample Preparation (Extraction, Reconstitution) node_lc Liquid Chromatography (C18 Reversed-Phase) node_sample->node_lc node_ms Tandem Mass Spectrometry (ESI+, MS/MS) node_lc->node_ms node_data Data Analysis (Quantification, Identification) node_ms->node_data

Caption: Workflow for LC-MS/MS analysis of this compound.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks corresponding to the selected MRM transitions.

  • Quantification: Generate a calibration curve using a series of known concentrations of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) and the analyte.

  • Confirmation: Confirm the identity of the analyte by comparing the retention time and the ratio of the quantifier and qualifier ions to that of a reference standard, if available.

Conclusion

The provided information outlines the expected mass spectrometric behavior of this compound and a robust protocol for its analysis. While the fragmentation pattern is predicted based on the well-established behavior of similar acyl-CoA molecules, empirical determination using a synthesized standard is recommended for definitive structural confirmation and method validation. This guide serves as a valuable starting point for researchers developing analytical methods for this and other branched-chain fatty acyl-CoAs.

References

Application Notes and Protocols for the Synthesis and Purification of 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of 8-Methyldodecanoyl-CoA, a branched-chain fatty acyl-coenzyme A thioester. Such molecules are essential for studying lipid metabolism, enzyme kinetics, and as analytical standards in metabolomics research. The protocol details a plausible synthetic route for the 8-methyldodecanoic acid precursor, its subsequent activation, and coupling with coenzyme A. Purification is achieved through a combination of solid-phase extraction (SPE) and reverse-phase high-performance liquid chromatography (RP-HPLC). Finally, methods for characterization by HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are described.

Part 1: Synthesis of this compound

The overall synthesis is a multi-step process beginning with the creation of the branched-chain fatty acid precursor, 8-methyldodecanoic acid. This is followed by the activation of its carboxyl group and subsequent thioesterification with Coenzyme A (CoA). A common and effective method for activating the carboxylic acid is to convert it into an N-Hydroxysuccinimide (NHS) ester, which then readily reacts with the free sulfhydryl group of CoA.

Proposed Synthesis of 8-Methyldodecanoic Acid

A plausible route for synthesizing the 8-methyldodecanoic acid precursor involves the coupling of an alkyl bromide with a suitable organometallic reagent, followed by hydrolysis.

Protocol 1: Synthesis of 8-Methyldodecanoic Acid

  • Step A: Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromo-2-methylbutane (B81432). In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1-bromo-2-methylbutane in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture for 1-2 hours until the magnesium is consumed.

  • Step B: Cuprate-Catalyzed Coupling: Cool the Grignard reagent to -10 °C. In a separate flask, prepare a solution of methyl 7-bromoheptanoate and a catalytic amount of copper(I) iodide (CuI) in anhydrous tetrahydrofuran (B95107) (THF). Add this solution dropwise to the Grignard reagent. Allow the reaction to warm to room temperature and stir overnight.

  • Step C: Work-up and Ester Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 8-methyldodecanoate.

  • Step D: Saponification: Dissolve the crude ester in a mixture of methanol (B129727) and water. Add an excess of sodium hydroxide (B78521) and reflux the mixture for 4-6 hours.

  • Step E: Acidification and Purification: After cooling, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid, which will precipitate the fatty acid. Extract the product with dichloromethane (B109758), wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 8-methyldodecanoic acid. The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of this compound via NHS Ester Activation

This protocol involves two main stages: the activation of 8-methyldodecanoic acid with N-hydroxysuccinimide and the subsequent reaction with Coenzyme A.

Protocol 2: Synthesis of this compound

  • Step A: Formation of 8-Methyldodecanoic Acid NHS Ester:

    • Dissolve 8-methyldodecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.

    • Let the reaction mixture stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.

  • Step B: Coupling with Coenzyme A:

    • Prepare a solution of Coenzyme A trilithium salt (1 equivalent) in an aqueous sodium bicarbonate buffer (e.g., 0.1 M, pH 8.0).

    • Dissolve the crude 8-methyldodecanoic acid NHS ester from the previous step in a minimal amount of a water-miscible organic solvent like THF or dimethylformamide (DMF).

    • Add the NHS ester solution dropwise to the stirring CoA solution at room temperature.

    • Monitor the reaction progress by analytical RP-HPLC. The reaction is typically complete within 2-4 hours. The disappearance of the CoA peak and the appearance of a new, more retained peak (this compound) indicates reaction completion.

Part 2: Purification and Characterization

Purification is critical to remove unreacted starting materials, byproducts, and reagents. A two-step process involving SPE and preparative HPLC is recommended for achieving high purity.

Purification Protocol

Protocol 3: Purification of this compound

  • Solid-Phase Extraction (SPE) Cleanup:

    • Acidify the reaction mixture from Protocol 2, Step B, to pH 4-5 with dilute acetic acid.

    • Condition a C18 SPE cartridge by washing sequentially with methanol, water, and finally the aqueous buffer used for the reaction.

    • Load the acidified reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-concentration organic solvent (e.g., 10-20% acetonitrile (B52724) in water) to remove salts and unreacted CoA.

    • Elute the this compound product with a higher concentration of organic solvent (e.g., 60-80% acetonitrile or methanol in water).

    • Concentrate the eluted fractions using a vacuum concentrator or by lyophilization.

  • Preparative Reverse-Phase HPLC:

    • Redissolve the concentrated product from the SPE step in a minimal volume of the HPLC mobile phase A.

    • Purify the product using a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[1]

    • Collect the fractions corresponding to the major product peak.

    • Desalt the collected fractions using another C18 SPE cartridge (as described above) if a salt-based buffer was used.

    • Lyophilize the final purified fractions to obtain this compound as a white, fluffy solid.

Characterization Protocols

Protocol 4: Analytical Characterization

  • Purity Assessment by Analytical HPLC:

    • Inject an aliquot of the final product onto an analytical C18 RP-HPLC column.

    • Run a gradient similar to the preparative method.

    • Purity is determined by integrating the peak area at 260 nm. A purity of >95% is typically desired for research applications.

  • Identity Confirmation by Mass Spectrometry (LC-MS):

    • Analyze the purified product by liquid chromatography-mass spectrometry.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Confirm the presence of the correct molecular ion [M+H]⁺.

    • For tandem MS (MS/MS), a characteristic neutral loss of the panto-adenosine diphosphate (B83284) moiety (507 Da) is a key indicator of acyl-CoAs.[2]

  • Structural Verification by NMR Spectroscopy:

    • Dissolve the lyophilized product in D₂O.

    • Acquire a ¹H NMR spectrum. Key signals include those from the adenine protons (~8-8.5 ppm), the anomeric proton of the ribose (~6.1 ppm), and the alkyl chain protons (0.8-2.5 ppm).[3][4]

    • Due to the complexity of the CoA moiety, comparing the spectrum to a known standard of a similar acyl-CoA is highly recommended.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

Table 1: Expected Yields and Purity

Step Product Typical Yield (%) Typical Purity (%)
Synthesis 8-Methyldodecanoic Acid NHS Ester 85 - 95 >90 (crude)
Coupling Crude this compound 70 - 85 60 - 80
Purification Purified this compound 80 - 90 (purification step) >95

| Overall | Purified this compound | 55 - 75 | >95 |

Table 2: HPLC and Mass Spectrometry Parameters

Parameter Setting
Analytical HPLC
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Mass Spectrometry
Ionization Mode ESI Positive
Expected [M+H]⁺ Calculated for C₃₄H₅₉N₇O₁₇P₃S

| Key MS/MS Fragment | [M+H - 507]⁺ |

Diagrams and Workflows

Synthesis_Pathway Synthesis of this compound A 1-Bromo-2-methylbutane + Mg C Methyl 8-methyldodecanoate A->C 1. Grignard Formation 2. CuI, THF B Methyl 7-bromoheptanoate D 8-Methyldodecanoic Acid C->D NaOH, MeOH/H₂O (Saponification) E NHS Ester of 8-Methyldodecanoic Acid D->E NHS, DCC DCM G This compound (Final Product) E->G NaHCO₃ Buffer (Coupling) F Coenzyme A

Caption: Chemical synthesis pathway for this compound.

Purification_Workflow Purification and Analysis Workflow cluster_analysis Quality Control start Crude Reaction Mixture spe C18 Solid-Phase Extraction (SPE Cleanup) start->spe Acidify & Load hplc Preparative RP-HPLC spe->hplc Concentrate & Inject lyophilize Lyophilization hplc->lyophilize Collect & Desalt Fractions product Purified this compound lyophilize->product hplc_qc Analytical HPLC (Purity Check) product->hplc_qc ms_qc LC-MS/MS (Identity Confirmation) product->ms_qc nmr_qc NMR (Structure Verification) product->nmr_qc

Caption: Workflow for the purification and analysis of this compound.

References

Application Notes and Protocols for Fluorescent Labeling of 8-Methyldodecanoyl-CoA for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldodecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative that plays a role in lipid metabolism. Understanding its subcellular localization, trafficking, and metabolic fate is crucial for elucidating its physiological and pathological functions. Fluorescent labeling of this compound provides a powerful tool for its direct visualization and tracking within living cells. These application notes provide detailed protocols for the synthesis of a fluorescently labeled this compound analog, its introduction into cells, and subsequent imaging using fluorescence microscopy.

Fluorescent Labeling Strategy

Directly labeling this compound can be challenging due to the complex nature of the CoA moiety. A common and effective strategy is to first synthesize a fluorescently labeled version of the parent fatty acid, 8-methyldodecanoic acid, and then enzymatically convert it to its CoA derivative. BODIPY™ and NBD (Nitrobenzoxadiazole) are two versatile fluorophores suitable for this purpose due to their relatively small size, high quantum yields, and sensitivity to the local environment. This document will focus on a proposed synthesis using a BODIPY™ fluorophore.

I. Synthesis of Fluorescently Labeled this compound

This section outlines a proposed two-step synthesis for BODIPY™ FL-8-Methyldodecanoyl-CoA.

Step 1: Synthesis of BODIPY™ FL-8-Methyldodecanoic Acid

This protocol is adapted from methods for labeling fatty acids with BODIPY™ dyes.

Materials:

  • 8-Methyldodecanoic acid

  • BODIPY™ FL C1-IA (1-(4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl)-2-iodoacetamide)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Activation of 8-Methyldodecanoic Acid:

    • Dissolve 8-methyldodecanoic acid (1 equivalent) in anhydrous DCM.

    • Add DCC (1.1 equivalents) and DMAP (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 2 hours to form the active ester.

  • Conjugation with BODIPY™ FL C1-IA:

    • In a separate flask, dissolve BODIPY™ FL C1-IA (1 equivalent) in anhydrous DMF.

    • Slowly add the activated 8-methyldodecanoic acid solution to the BODIPY™ solution.

    • Stir the reaction mixture overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to isolate the BODIPY™ FL-8-Methyldodecanoic Acid.

  • Characterization:

    • Confirm the structure and purity of the product using mass spectrometry and NMR spectroscopy.

    • Determine the concentration of the fluorescent fatty acid by measuring its absorbance at the characteristic wavelength for BODIPY™ FL (approximately 505 nm).

Step 2: Enzymatic Synthesis of BODIPY™ FL-8-Methyldodecanoyl-CoA

This protocol is adapted from methods for the enzymatic synthesis of acyl-CoAs.[1][2]

Materials:

  • BODIPY™ FL-8-Methyldodecanoic Acid (from Step 1)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)[1]

  • ATP

  • MgCl₂

  • Triton X-100 (optional, for solubilization)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Octyl-Sepharose for purification[1]

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • BODIPY™ FL-8-Methyldodecanoic Acid (e.g., 100 µM)

      • CoA (e.g., 150 µM)

      • ATP (e.g., 5 mM)

      • MgCl₂ (e.g., 10 mM)

      • Triton X-100 (optional, e.g., 0.1%)

    • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification:

    • Purify the BODIPY™ FL-8-Methyldodecanoyl-CoA from the reaction mixture using hydrophobic chromatography on an Octyl-Sepharose column.[1]

    • Elute the product with an appropriate buffer system.

  • Quantification and Storage:

    • Determine the concentration of the fluorescent acyl-CoA by measuring the absorbance of the BODIPY™ fluorophore.

    • Store the purified product at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

II. Cellular Imaging Protocols

This section provides a general protocol for introducing the fluorescently labeled this compound into cultured cells and performing fluorescence microscopy.

Materials:

  • Cultured mammalian cells (e.g., HeLa, 3T3-L1 adipocytes)

  • BODIPY™ FL-8-Methyldodecanoyl-CoA

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for BODIPY™ FL (Excitation/Emission: ~505/513 nm)

  • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™)

  • Optional: Quenching agent for extracellular fluorescence (e.g., Trypan Blue)

Protocol:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.

  • Loading of Fluorescent Acyl-CoA:

    • Prepare a working solution of BODIPY™ FL-8-Methyldodecanoyl-CoA in serum-free cell culture medium. The final concentration will need to be optimized for the specific cell type and experimental goals (typically in the low micromolar range).

    • Remove the growth medium from the cells and wash once with warm PBS.

    • Add the loading solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time should be optimized to allow for sufficient uptake without causing cellular stress.

  • Washing and Imaging:

    • After incubation, remove the loading solution and wash the cells three times with warm PBS to remove extracellular probe.

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

    • To quench any remaining extracellular fluorescence, a brief incubation with a membrane-impermeant quencher like Trypan Blue can be performed immediately before imaging.

    • Immediately proceed to image the cells using a fluorescence microscope.

  • Co-localization Studies (Optional):

    • To determine the subcellular localization of the fluorescent acyl-CoA, co-stain the cells with organelle-specific fluorescent trackers according to the manufacturer's instructions.

    • Acquire images in separate channels for the BODIPY™ signal and the organelle tracker, and then merge the images to assess co-localization.

III. Quantitative Data Analysis

The following table provides examples of quantitative data that can be obtained from cellular imaging experiments using fluorescently labeled fatty acids and their derivatives. The values presented are illustrative and will vary depending on the specific cell type, experimental conditions, and the fluorescent probe used.

ParameterExample Value/RangeMethod of MeasurementReference
Uptake Kinetics (Initial Rate) 50 - 200 RFU/minReal-time fluorescence plate reader assay[3]
IC₅₀ of Uptake Inhibition (by unlabeled fatty acid) 10 - 20 µMCompetitive uptake assay with increasing concentrations of unlabeled fatty acid[4]
Subcellular Distribution (Percentage of Total Fluorescence)
    Endoplasmic Reticulum30 - 50%Co-localization analysis with ER-Tracker™[5]
    Mitochondria20 - 40%Co-localization analysis with MitoTracker™[5]
    Lipid Droplets10 - 30%Co-localization analysis with a neutral lipid stain[6]
Trafficking Speed 0.1 - 0.5 µm/secTime-lapse microscopy and particle tracking analysis[6]

RFU: Relative Fluorescence Units

IV. Signaling Pathways and Experimental Workflows

Metabolic Pathway of Branched-Chain Fatty Acid Synthesis

Branched-chain fatty acids (BCFAs) like 8-methyldodecanoic acid are synthesized from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The following diagram illustrates the general metabolic pathway leading to the formation of branched-chain acyl-CoAs.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Elongation Fatty Acid Elongation & Desaturation Isobutyryl_CoA->Elongation Isovaleryl_CoA->Elongation Methylbutyryl_CoA->Elongation BCFA_CoA Branched-Chain Fatty Acyl-CoAs (e.g., this compound) Elongation->BCFA_CoA

Caption: Metabolic pathway from BCAAs to BCFAs.

Experimental Workflow for Cellular Imaging

The following diagram outlines the key steps in the experimental workflow for fluorescently labeling and imaging this compound.

Experimental_Workflow cluster_Synthesis Probe Synthesis cluster_Imaging Cellular Imaging cluster_Analysis Data Analysis Start 8-Methyldodecanoic Acid Step1 Synthesize BODIPY™ FL- 8-Methyldodecanoic Acid Start->Step1 Step2 Enzymatically Synthesize BODIPY™ FL-8-Methyldodecanoyl-CoA Step1->Step2 Probe Purified Fluorescent Acyl-CoA Probe Step2->Probe Cell_Culture Culture Cells on Microscopy Dishes Loading Incubate Cells with Fluorescent Probe Cell_Culture->Loading Wash Wash to Remove Extracellular Probe Loading->Wash Imaging Acquire Images with Fluorescence Microscope Wash->Imaging Image_Processing Image Processing (e.g., background subtraction) Imaging->Image_Processing Quantification Quantitative Analysis (Intensity, Co-localization) Image_Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Experimental workflow for cellular imaging.

V. Conclusion and Future Directions

The use of fluorescently labeled this compound is a powerful approach to investigate its role in cellular lipid metabolism. The protocols outlined here provide a framework for the synthesis and application of such probes. Future studies could involve the development of ratiometric or environmentally sensitive probes to report on the metabolic state of the labeled acyl-CoA. Furthermore, combining these imaging techniques with other methods, such as mass spectrometry-based lipidomics, will provide a more comprehensive understanding of the complex roles of branched-chain fatty acids in health and disease.

References

Application Notes and Protocols: Tracing Cellular Metabolism with 8-Methyldodecanoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] A common approach, ¹³C Metabolic Flux Analysis (¹³C-MFA), involves introducing a substrate labeled with the stable isotope ¹³C and tracking its incorporation into downstream metabolites.[3][4] This allows for the elucidation of active metabolic pathways and the identification of metabolic reprogramming in various physiological and pathological states.[5][6]

While tracers like glucose and glutamine are widely used, there is a growing need for novel isotopic tracers to probe specific areas of metabolism, such as fatty acid oxidation and lipid biosynthesis.[4][5] This document outlines the hypothetical application of a custom tracer, 8-Methyldodecanoyl-CoA, in metabolic flux analysis. Due to the absence of specific published literature on this compound for MFA, the following notes and protocols are based on established principles of MFA and the known metabolism of branched-chain fatty acids.

The unique branched-chain structure of this compound offers a potential advantage for tracing metabolic pathways with greater resolution than traditional straight-chain fatty acids. The methyl group at the 8th position can serve as a distinctive marker to follow the catabolism and anabolic fate of this fatty acid.

Application Notes

Principle of Application

The core principle behind using isotopically labeled this compound is to leverage its unique structure to resolve complex metabolic pathways. When a uniformly ¹³C-labeled this compound is introduced to a biological system, its breakdown via β-oxidation will produce a series of labeled acetyl-CoA molecules and, crucially, a labeled propionyl-CoA from the branch point.

This allows researchers to simultaneously trace:

  • Fatty Acid β-oxidation (FAO): The rate of acetyl-CoA production from the tracer can be quantified.

  • Tricarboxylic Acid (TCA) Cycle Activity: The incorporation of labeled acetyl-CoA into citrate (B86180) and subsequent TCA cycle intermediates can be measured.

  • Anaplerosis: The entry of propionyl-CoA (which is converted to succinyl-CoA) into the TCA cycle can be monitored, providing insights into anaplerotic flux.

  • Fatty Acid Synthesis (FAS) and Elongation: The re-incorporation of labeled acetyl-CoA into newly synthesized fatty acids can be tracked.

  • Complex Lipid Biosynthesis: The incorporation of the intact or modified fatty acyl chain into complex lipids like phospholipids (B1166683) and triglycerides can be determined.

Potential Research Areas
  • Oncology: Cancer cells often exhibit altered fatty acid metabolism.[5][7] This tracer could help dissect the reliance of tumor cells on exogenous branched-chain fatty acids and their contribution to energy production and biomass.

  • Metabolic Syndrome and Diabetes: Investigating how insulin (B600854) resistance or nutrient excess affects the oxidation and storage of branched-chain fatty acids in tissues like the liver, muscle, and adipose.

  • Inborn Errors of Metabolism: Studying genetic disorders related to branched-chain amino acid or fatty acid catabolism.

  • Drug Development: Assessing the mechanism of action of drugs that target fatty acid metabolism by quantifying changes in relevant metabolic fluxes.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the hypothetical metabolic fate of this compound and a typical experimental workflow for its use in MFA.

Caption: Hypothetical catabolism of this compound.

Caption: General experimental workflow for an MFA study.

Experimental Protocols

This section provides a generalized protocol for a cell-based ¹³C-MFA experiment using a hypothetical, custom-synthesized, uniformly ¹³C-labeled this compound.

Objective

To quantify the metabolic flux through central carbon metabolism and lipid synthesis pathways originating from this compound in a cultured cell line.

Materials
  • Cell line of interest (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • [U-¹³C] this compound (hypothetical custom synthesis)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

  • Internal standards for metabolite quantification

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Methodology

1. Preparation of Labeled Substrate

  • Prepare a stock solution of [U-¹³C] this compound.

  • Complex the labeled fatty acid to fatty acid-free BSA to facilitate its uptake by cells. A typical molar ratio is 4:1 (fatty acid:BSA).

  • Sterile-filter the final complexed solution.

2. Cell Culture and Labeling

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to desired confluency (typically 70-80%).

  • On the day of the experiment, remove the standard culture medium.

  • Wash the cells once with pre-warmed PBS.

  • Add fresh culture medium containing the [U-¹³C] this compound-BSA complex at a final concentration of 50-100 µM.

  • Incubate for a time course determined by preliminary experiments (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

3. Metabolite Extraction

  • To quench metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Immediately add 1 mL of an ice-cold extraction solvent (e.g., 80% Methanol).

  • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • For separation of polar and non-polar metabolites, perform a chloroform/methanol/water extraction. Add chloroform and water to the methanol lysate to achieve a final ratio of 1:2:0.8 (Chloroform:Methanol:Water).

  • Vortex thoroughly and centrifuge at high speed to separate the phases.

  • The upper aqueous phase contains polar metabolites (e.g., TCA cycle intermediates), and the lower organic phase contains non-polar metabolites (lipids).

4. Sample Analysis by LC-MS/MS

  • Dry the collected polar and non-polar fractions separately using a vacuum concentrator.

  • Reconstitute the samples in an appropriate solvent for LC-MS/MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • For polar metabolites: Use a suitable column (e.g., HILIC) to separate organic acids and measure the mass isotopologue distributions of metabolites like citrate, succinate, malate, etc.

    • For non-polar metabolites: Use a reverse-phase column (e.g., C18) to analyze the labeling patterns in fatty acids and complex lipids.

5. Data Analysis and Flux Calculation

  • Process the raw LC-MS/MS data to correct for the natural abundance of ¹³C and determine the mass isotopologue distribution (MID) for each measured metabolite.

  • Use a computational flux modeling platform (e.g., INCA, VANTED) to fit the measured MIDs to a metabolic network model.

  • The software will perform an iterative process to estimate the metabolic flux values that best reproduce the experimental labeling data.

Data Presentation

The following tables present hypothetical data that could be generated from such an experiment, comparing a control cell line to one with a hypothetical metabolic disease.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Key Metabolites

MetaboliteIsotopologueControl Cells (Mole % Abundance)Disease Model (Mole % Abundance)
Citrate M+025.245.8
M+255.140.1
M+35.52.5
M+410.28.6
M+54.03.0
Succinate M+030.150.3
M+220.515.2
M+345.430.5
M+44.04.0
Palmitate (C16:0) M+060.875.1
M+215.310.2
M+48.95.6
M+65.13.1
M+84.22.5
M+102.71.5
M+121.81.0
M+140.80.6
M+160.40.4

This hypothetical data suggests that in the "Disease Model," there is reduced incorporation of the tracer into both the TCA cycle (higher M+0 in citrate and succinate) and de novo fatty acid synthesis (higher M+0 in palmitate).

Table 2: Hypothetical Relative Metabolic Fluxes (normalized to citrate synthase flux)

Metabolic FluxControl Cells (Relative Flux)Disease Model (Relative Flux)
β-Oxidation of Tracer 85.0 ± 5.245.6 ± 3.8
Pyruvate Dehydrogenase 100.0 ± 6.5105.2 ± 7.1
Propionyl-CoA Carboxylase (Anaplerosis) 15.1 ± 1.87.3 ± 1.1
Fatty Acid Synthesis (from Acetyl-CoA) 40.2 ± 3.118.9 ± 2.5

These calculated fluxes, based on the MID data, would quantitatively demonstrate a significant reduction in the oxidation of the branched-chain fatty acid tracer and its contribution to anaplerosis and new lipid synthesis in the disease model.

References

Application Notes & Protocols for the Development of an ELISA for 8-Methyldodecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA molecule that may play a role in various metabolic pathways. To facilitate research into its biological functions and to support drug development programs targeting related pathways, a sensitive and specific quantitative assay is required. This document provides a detailed guide for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound.

A competitive ELISA is the preferred format for the detection of small molecules (haptens) like this compound.[1] This is because haptens are generally too small to be bound by two antibodies simultaneously, as required by a sandwich ELISA format. In a competitive ELISA, the this compound in a sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

I. Development of Key Reagents

The successful development of an ELISA for this compound hinges on the production of two critical reagents: a specific antibody and a labeled hapten-protein conjugate for the competitive reaction.

Synthesis of this compound-Carrier Protein Conjugates

To elicit an immune response and to create a coating antigen, the small molecule this compound must be covalently linked to a larger carrier protein.[2][3] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) for coating the ELISA plate to avoid cross-reactivity with the immunization carrier.[4]

Protocol for Hapten-Carrier Conjugation:

This protocol describes a general method for conjugating a carboxylated derivative of this compound to a carrier protein using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • 8-Methyldodecanoyl-carboxylic acid (a derivative of this compound with a terminal carboxyl group)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve 8-Methyldodecanoyl-carboxylic acid in a suitable organic solvent (e.g., DMSO or DMF).

    • Add a 5-fold molar excess of EDC and NHS to the hapten solution.

    • Incubate for 1 hour at room temperature with gentle stirring to activate the carboxyl group.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in PBS at a concentration of 10 mg/mL.

    • Slowly add the activated hapten solution to the carrier protein solution while stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 50:1 is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and crosslinking reagents by dialysis against PBS.

    • Dialyze the conjugate solution against 1L of PBS for 24 hours at 4°C, with at least three changes of the buffer.

  • Characterization and Storage:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in molecular weight on SDS-PAGE.

    • Store the conjugate in aliquots at -20°C or -80°C.

Production of Anti-8-Methyldodecanoyl-CoA Polyclonal Antibodies

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on an antigen, providing a robust signal in an ELISA.

Protocol for Polyclonal Antibody Production:

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Specific pathogen-free rabbits (or other suitable host animal)

  • Syringes and needles

  • Centrifuge and collection tubes for serum separation

Procedure:

  • Pre-immune Serum Collection:

    • Collect blood from the animal before the first immunization to serve as a negative control.

  • Immunization:

    • Prepare the immunogen emulsion by mixing the this compound-KLH conjugate with an equal volume of FCA for the primary immunization. For subsequent immunizations, use FIA.

    • Inject the emulsion subcutaneously at multiple sites on the back of the animal. A typical immunization schedule involves a primary immunization followed by booster injections every 3-4 weeks.

  • Titer Monitoring:

    • Collect small blood samples 10-14 days after each booster injection.

    • Separate the serum and determine the antibody titer using an indirect ELISA with plates coated with this compound-BSA.

  • Antibody Purification:

    • Once a high antibody titer is achieved, perform a terminal bleed and collect the antiserum.

    • Purify the polyclonal antibodies from the serum using affinity chromatography with a column where this compound is immobilized.

II. Competitive ELISA Protocol for this compound

This protocol outlines the steps for quantifying this compound in biological samples using a competitive ELISA format.

Materials:

  • 96-well high-binding ELISA plates

  • This compound-BSA conjugate (coating antigen)

  • Anti-8-Methyldodecanoyl-CoA polyclonal antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • This compound standard

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Protocol:

  • Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare a standard curve by serially diluting the this compound standard in Assay Buffer.

    • Prepare samples by diluting them in Assay Buffer as required.

    • In a separate plate or in tubes, pre-incubate 50 µL of the standards or samples with 50 µL of the diluted anti-8-Methyldodecanoyl-CoA primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Reaction Termination:

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

III. Data Presentation and Analysis

The data generated from the competitive ELISA should be analyzed to determine the concentration of this compound in the samples.

Standard Curve:

A standard curve is generated by plotting the absorbance values against the logarithm of the this compound standard concentrations. A four-parameter logistic (4-PL) curve fit is typically used to model the sigmoidal relationship.

Table 1: Hypothetical Standard Curve Data for this compound ELISA

Standard Concentration (ng/mL)Absorbance (450 nm)% B/B₀
01.850100.0
0.11.68290.9
0.51.29570.0
1.00.92550.0
5.00.46325.0
10.00.27815.0
50.00.0935.0
100.00.0563.0

B/B₀ is the ratio of the absorbance of a standard to the absorbance of the zero standard.

Assay Performance Characteristics:

The performance of the ELISA should be validated to ensure its accuracy and precision.

Table 2: Hypothetical Assay Performance Characteristics

ParameterSpecificationResult
Assay Range -0.1 - 50 ng/mL
Sensitivity (LOD) Lowest detectable concentration0.05 ng/mL
Intra-Assay Precision CV% < 10%5.8%
Inter-Assay Precision CV% < 15%9.2%
Spike and Recovery 80-120%95.6%
Linearity of Dilution 80-120%102.3%

CV% = (Standard Deviation / Mean) * 100

IV. Visualizations

Diagrams

ELISA_Development_Workflow cluster_Reagent Reagent Preparation cluster_Antibody Antibody Production cluster_ELISA ELISA Development Hapten This compound Derivative Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH) Conjugation->Immunogen Coating_Antigen Coating Antigen (Hapten-BSA) Conjugation->Coating_Antigen Immunization Immunization of Host Immunogen->Immunization Coating Plate Coating Coating_Antigen->Coating Titer Titer Monitoring Immunization->Titer Purification Antibody Purification Titer->Purification pAb Polyclonal Antibody Purification->pAb Competition Competitive Reaction pAb->Competition Blocking Blocking Coating->Blocking Blocking->Competition Detection Detection Competition->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for the development of an this compound ELISA.

Competitive_ELISA_Principle cluster_well ELISA Well Ab Ab Hapten_BSA H-BSA Ab->Hapten_BSA Binds Hapten_Free H Ab->Hapten_Free Competes HRP_Signal Signal Hapten_BSA->HRP_Signal Generates Sample_Hapten H Sample_Hapten->Ab Introduced

Caption: Principle of the competitive ELISA for this compound.

Putative_BCFA_Pathway BCoA Branched-chain Amino Acids (e.g., Leucine) BCKA Branched-chain α-keto acids BCoA->BCKA BCoA_Synthase Branched-chain Acyl-CoA Synthetase BCKA->BCoA_Synthase BCFA_CoA This compound (and other BCFAs) BCoA_Synthase->BCFA_CoA Beta_Ox Mitochondrial β-oxidation BCFA_CoA->Beta_Ox Membrane Membrane Fluidity Regulation BCFA_CoA->Membrane Signaling Cell Signaling BCFA_CoA->Signaling Energy Energy Production (ATP) Beta_Ox->Energy

Caption: Putative metabolic pathway involving this compound.

References

Troubleshooting & Optimization

Improving the stability of 8-Methyldodecanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Category 1: General Stability Issues

Q1: My this compound solution is losing activity. What is the primary cause of its instability in aqueous solutions?

The primary cause of instability for this compound, like other acyl-CoA thioesters, is the hydrolysis of its high-energy thioester bond.[1][2][3] This reaction is a nucleophilic addition-elimination process where water acts as a nucleophile, attacking the carbonyl carbon of the thioester.[1][4] This cleavage results in the formation of 8-methyldodecanoic acid and free coenzyme A (CoA-SH), rendering the molecule inactive for most biological assays where the activated acyl group is required.

Diagram: Hydrolysis of this compound

G cluster_main Chemical Degradation Pathway mol1 This compound h2o Water (H₂O) (Hydrolysis) mol1->h2o mol2 8-Methyldodecanoic Acid h2o->mol2 + mol3 Coenzyme A (CoA-SH)

Caption: Hydrolysis pathway of this compound in an aqueous environment.

Q2: What factors influence the rate of hydrolysis of this compound?

Several factors can accelerate the degradation of the thioester bond:

  • pH: The thioester bond is susceptible to both acid- and base-catalyzed hydrolysis. Aqueous solutions of coenzyme A derivatives are generally unstable at basic pH.[5] Storing solutions at a slightly acidic pH (between 2 and 6) can significantly improve stability.[5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is crucial to keep solutions cold.

  • Enzymatic Activity: Biological samples may contain thioesterases or acyl-CoA hydrolases, enzymes that specifically catalyze the hydrolysis of thioester bonds.[1][6] The presence of these enzymes, even in minute amounts from contamination, can rapidly degrade the compound.

  • Oxidation: The free thiol group of Coenzyme A can be oxidized, especially in the presence of atmospheric oxygen, to form CoA disulfides.[5] While this affects the resulting free CoA after hydrolysis, it's a general stability concern for CoA-containing molecules.

FactorConditionImpact on StabilityRecommendation
pH Basic (pH > 7)DecreasedMaintain slightly acidic pH (2-6)[5]
Neutral (pH 7)ModerateUse buffered solutions for experiments
Acidic (pH < 6)IncreasedOptimal for storage
Temperature Room Temp / 37°CDecreasedStore frozen (-20°C or -80°C) and keep on ice during use
Enzymes Thioesterase ContaminationSeverely DecreasedUse high-purity reagents and sterile techniques
Oxidation Presence of O₂DecreasedConsider de-gassing buffers or adding reducing agents
Category 2: Solution Preparation and Storage

Q3: What is the best way to prepare and store aqueous stock solutions of this compound?

To maximize stability, follow these guidelines:

  • Solvent Choice: Dissolve the powdered this compound in a high-purity, slightly acidic buffer (e.g., pH 5-6) or distilled water, ensuring the final pH is within the stable range.[5]

  • Concentration: Prepare a concentrated stock solution to minimize the number of freeze-thaw cycles for your working solutions.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. This prevents waste and degradation from repeated temperature changes.

  • Storage Temperature: For short-term storage (within a day), keep the solution on ice. For long-term storage, store the aliquots at -20°C or preferably -80°C. Frozen solutions are reported to be stable for several weeks to months.[5][7]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as they can accelerate degradation. Use a fresh aliquot for each experiment.

Q4: Should I add any stabilizers to my aqueous solution?

While this compound itself is the molecule of interest, ensuring the stability of related enzymes or preventing side reactions can be important. For instance, if working with enzymes that utilize acyl-CoAs, cofactors like FAD can enhance the thermal stability of those enzymes.[8] For the compound itself, the primary "stabilizers" are environmental controls: maintaining a low temperature and a slightly acidic pH. For preventing oxidation of the free CoA that forms upon degradation, reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be used, though this will not prevent hydrolysis.[5]

Category 3: Troubleshooting Experimental Variability

Q5: I am seeing inconsistent results in my experiments. How can I determine if this compound degradation is the cause?

Inconsistent results are a common problem when working with labile molecules.[9] Use the following workflow to troubleshoot.

Diagram: Troubleshooting Workflow

G start Inconsistent Experimental Results check_stability Is compound stability the suspected issue? start->check_stability check_reagents Verify Reagent & Buffer Prep (pH, Purity, Contamination) check_stability->check_reagents No run_hplc Assess Purity of Stock & Working Solutions (See Protocol 2.1) check_stability->run_hplc Yes end_issue Issue Likely Not Compound Stability. Review Assay Protocol. check_reagents->end_issue degraded Is degradation >10%? run_hplc->degraded prepare_fresh Prepare Fresh Stock Solution (Aliquot & Store Properly) degraded->prepare_fresh Yes end_ok Compound is Stable. Proceed with Experiment. degraded->end_ok No prepare_fresh->run_hplc Re-test optimize_exp Optimize Experimental Conditions (Time, Temp, pH) prepare_fresh->optimize_exp

References

Technical Support Center: Optimizing Enzymatic Assays with 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for enzymatic assays involving 8-Methyldodecanoyl-CoA. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which enzyme class is most likely to use this compound as a substrate?

A1: this compound is a branched-chain fatty acyl-CoA. This structure is a characteristic substrate for Acyl-CoA Dehydrogenases (ACADs), which are key mitochondrial enzymes in the catabolism of fatty acids and branched-chain amino acids. Specifically, enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) or long-chain acyl-CoA dehydrogenase (LCAD) may exhibit activity with this substrate, depending on their specific substrate-binding pocket.

Q2: What are the primary buffer parameters to consider when optimizing an assay for an Acyl-CoA Dehydrogenase?

A2: The most critical parameters to optimize are pH and ionic strength. ACADs typically exhibit optimal activity at a slightly alkaline pH. It is also important to consider the buffering agent itself, as some may interfere with the reaction. Temperature is another key factor, with many mammalian enzymes functioning optimally around 37°C.

Q3: How does the branched-chain nature of this compound affect its behavior in an aqueous assay buffer?

A3: Like other long-chain acyl-CoAs, this compound is amphipathic and can form micelles at concentrations above its critical micelle concentration (CMC). This can lead to substrate inhibition or insolubility. The methyl branch may slightly alter its solubility and interaction with the enzyme's active site compared to a linear acyl-CoA of the same carbon chain length. Careful optimization of substrate concentration is crucial.

Q4: What are the common methods for monitoring the activity of Acyl-CoA Dehydrogenases with this compound?

A4: There are two primary methods:

  • Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay: This is considered the gold standard as it uses the natural physiological electron acceptor, ETF. The assay measures the decrease in ETF's intrinsic fluorescence as it is reduced by the ACAD.[1][2] This method is highly specific but requires an anaerobic environment.

  • Spectrophotometric Assays with Artificial Electron Acceptors: These assays use compounds like ferricenium hexafluorophosphate (B91526) or phenazine (B1670421) methosulfate as electron acceptors.[3][4][5] The reduction of these compounds can be monitored spectrophotometrically. These assays are often more convenient as they can be performed aerobically.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal or no linearity in standard curve Substrate (this compound) instability or precipitation.Prepare fresh substrate solutions. Consider using a small amount of a non-interfering detergent (e.g., Triton X-100 at a concentration below its CMC) to improve solubility. Ensure the assay buffer is at room temperature before adding the substrate.
Micelle formation at high substrate concentrations.Determine the optimal substrate concentration by performing a substrate titration experiment. Operate below the critical micelle concentration (CMC) of this compound.
Low or no enzyme activity Suboptimal pH of the assay buffer.Perform a pH optimization experiment using a range of buffers (e.g., phosphate, TAPS, taurine) to identify the optimal pH for the enzyme. ACADs often have a pH optimum between 7.5 and 9.0.[6]
Incorrect ionic strength.Optimize the salt concentration (e.g., KCl) in the assay buffer. Both very low and very high ionic strengths can negatively impact enzyme activity.
Enzyme instability or degradation.Keep the enzyme on ice at all times when not in use. Avoid repeated freeze-thaw cycles. Include a stabilizing agent like glycerol (B35011) (10-20%) in the enzyme storage buffer.
Inconsistent results between replicates Pipetting errors, especially with viscous solutions like glycerol-containing enzyme stocks.Use calibrated pipettes with reverse-pipetting techniques for viscous solutions. Prepare a master mix for the reaction components to ensure consistency across wells.
Temperature fluctuations during the assay.Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature.

Quantitative Data Summary

Table 1: Recommended Starting Buffer Conditions for ACAD Assays
ParameterRecommended RangeCommon BuffersNotes
pH 7.5 - 9.0100 mM TAPS, 50 mM Taurine, 50 mM Potassium PhosphateThe optimal pH can be enzyme-specific. A pH titration is highly recommended.[6][7]
Ionic Strength (Salt) 50 - 250 mMKClCan influence both enzyme stability and activity.
Temperature 25 - 37 °C-Depends on the origin of the enzyme. Mammalian enzymes are typically assayed at 37°C.
Substrate Concentration 10 - 100 µM-Should be determined empirically. Start with a concentration around the expected Km and test for substrate inhibition at higher concentrations.

Experimental Protocols

Protocol 1: pH Optimization using a Spectrophotometric Assay

This protocol describes the optimization of pH for an ACAD using this compound and ferricenium hexafluorophosphate as an artificial electron acceptor.

Materials:

  • Purified Acyl-CoA Dehydrogenase (ACAD)

  • This compound stock solution (e.g., 10 mM in water)

  • Ferricenium hexafluorophosphate stock solution (e.g., 10 mM in water)

  • A series of buffers (e.g., 1 M stocks of Potassium Phosphate, TAPS, Taurine) adjusted to various pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0)

  • KCl stock solution (e.g., 4 M)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Prepare Assay Buffers: For each pH to be tested, prepare a 2x assay buffer containing the buffering agent at its final desired concentration (e.g., 100 mM TAPS) and KCl at its final desired concentration (e.g., 250 mM).

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix for each pH value. For a 1 mL final reaction volume, this would consist of:

    • 500 µL of 2x Assay Buffer

    • X µL of this compound stock (to a final concentration of ~50 µM)

    • X µL of Ferricenium hexafluorophosphate stock (to a final concentration of ~250 µM)

    • Nuclease-free water to a final volume of 990 µL.

  • Equilibrate: Pre-warm the reaction mix and the enzyme solution to the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 10 µL of a suitable dilution of the ACAD enzyme to the reaction mix. Mix gently by inverting.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 300 nm over time (e.g., for 5 minutes). The rate of reaction is proportional to the change in absorbance per minute.

  • Analyze Data: Plot the initial reaction rates against the different pH values to determine the optimal pH for enzyme activity.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_enzymes BCAA Branched-Chain Amino Acids BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCAT BCAT BC_Acyl_CoA This compound (and other Branched-Chain Acyl-CoAs) BCKA->BC_Acyl_CoA Oxidative Decarboxylation BCKDH BCKDH Complex Enoyl_CoA Δ2-Enoyl-CoA BC_Acyl_CoA->Enoyl_CoA Dehydrogenation ACAD ACAD TCA TCA Cycle Enoyl_CoA->TCA β-Oxidation (multiple steps) Energy Energy (ATP) TCA->Energy

Caption: Catabolic pathway of branched-chain amino acids.

Experimental Workflow

Experimental_Workflow prep Prepare Buffers (Varying pH/Ionic Strength) mix Create Reaction Master Mix (Buffer, Substrate, Acceptor) prep->mix substrate Prepare Substrate (this compound) & Electron Acceptor substrate->mix equilibrate Equilibrate Mix & Enzyme to Assay Temperature mix->equilibrate start Initiate Reaction (Add Enzyme) equilibrate->start measure Monitor Reaction (Spectrophotometry or Fluorometry) start->measure analyze Analyze Data (Calculate Initial Rates) measure->analyze optimize Determine Optimal Conditions analyze->optimize

Caption: Workflow for optimizing buffer conditions.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Results (Low/No Activity, High Background) check_substrate Is Substrate Soluble and Stable? start->check_substrate check_ph Is pH Optimal? check_substrate->check_ph Yes solubilize Re-prepare Substrate Fresh. Consider Additives (e.g., Triton X-100). Test Substrate Concentration. check_substrate->solubilize No check_enzyme Is Enzyme Active? check_ph->check_enzyme Yes optimize_ph Perform pH Titration with Different Buffers. check_ph->optimize_ph No check_controls Are Controls Behaving as Expected? check_enzyme->check_controls Yes new_enzyme Use Fresh Enzyme Aliquot. Verify Protein Concentration and Storage Conditions. check_enzyme->new_enzyme No review_protocol Review Protocol. Check Pipetting and Reagent Preparation. check_controls->review_protocol No success Problem Resolved check_controls->success Yes solubilize->start Re-test optimize_ph->start Re-test new_enzyme->start Re-test review_protocol->start Re-test

Caption: Decision tree for troubleshooting assay issues.

References

Minimizing isomerization of 8-Methyldodecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 8-Methyldodecanoyl-CoA during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a branched-chain fatty acyl-coenzyme A derivative. Isomerization, the process where a molecule is transformed into another molecule with the exact same atoms in a different arrangement, is a concern because it can lead to the formation of other isomers (e.g., 7-Methyldodecanoyl-CoA or 9-Methyldodecanoyl-CoA). This can result in inaccurate quantification and misinterpretation of experimental results, as different isomers may have distinct biological activities.

Q2: What are the primary factors that can cause isomerization of this compound during sample preparation?

The primary factors that can contribute to the degradation and potential isomerization of acyl-CoAs, including branched-chain species, are:

  • pH: Acyl-CoAs are susceptible to hydrolysis in alkaline or strongly acidic conditions.[1] While slightly acidic conditions are often used to improve stability during extraction and analysis, harsh acidic conditions could theoretically promote isomerization of branched-chain structures.

  • Temperature: Elevated temperatures can increase the rate of degradation and potential isomerization. It is crucial to maintain low temperatures throughout the entire sample preparation process.

  • Enzymatic Activity: Endogenous enzymes in the biological sample, such as acyl-CoA mutases, can catalyze isomerization.[2][3] These enzymes must be rapidly inactivated during sample collection and extraction.

Q3: What is the recommended method for analyzing this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of acyl-CoAs.[1][4] This technique, particularly with multiple reaction monitoring (MRM), allows for high specificity in distinguishing and quantifying the target analyte from other related molecules.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low signal or poor recovery of this compound Incomplete cell lysis or tissue homogenization.Ensure thorough disruption of the sample matrix. For tissues, homogenization in a glass homogenizer is effective.[4] For cultured cells, scraping in cold methanol (B129727) can be used.[5]
Inefficient extraction.Use a validated extraction solvent. 80% methanol is reported to yield high MS intensities for a broad range of acyl-CoAs.[6] Acetonitrile can also be used for extraction.[4]
Degradation during sample handling.Maintain samples on ice or at 4°C at all times.[1] Use pre-chilled solvents and tubes.[5] Store extracted samples at -80°C as a dry pellet.[1]
Adsorption to surfaces.Using glass vials instead of plastic can decrease signal loss for CoA species.[7]
Suspected Isomerization (e.g., presence of unexpected isomers) Harsh pH conditions during extraction or analysis.While slightly acidic conditions (pH 4-5) can be beneficial,[4] avoid strongly acidic environments. Use buffered solutions for reconstitution, such as 50 mM ammonium (B1175870) acetate (B1210297).[1]
Elevated temperatures.Ensure all steps are performed at low temperatures (on ice or at 4°C). Avoid any prolonged exposure to room temperature.
Enzymatic activity not quenched.Immediately quench metabolic activity upon sample collection. This can be achieved by rapid freezing in liquid nitrogen or by immediate homogenization in an ice-cold extraction solvent containing an acid to denature enzymes.
Poor chromatographic peak shape (tailing, broadening) Inappropriate mobile phase.For reversed-phase chromatography of acyl-CoAs, using ion-pairing agents or a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[1]
Column contamination.Implement a column wash step in your LC method to remove buildup of biological materials.[8]
Injection of sample in a solvent stronger than the mobile phase.Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions.[5][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is designed for the extraction of acyl-CoAs from adherent or suspension cell cultures, adapted from established methods to ensure high recovery and stability.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Immediately add a sufficient volume of ice-cold 80% methanol containing the internal standard and scrape the cells.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold 80% methanol with internal standard.

  • Extraction:

    • Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50 mM ammonium acetate in 50% methanol).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of the extracted this compound.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol with 10 mM ammonium acetate.

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic species.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Monitor for the precursor ion of this compound.

    • Monitor for the characteristic product ions. Acyl-CoAs typically exhibit a neutral loss of the 3'-phospho-ADP moiety (507 Da) and a fragment ion at m/z 428.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Cell or Tissue Sample quench Quench Metabolism (e.g., Liquid N2) sample->quench Immediate homogenize Homogenize in Cold 80% Methanol + Internal Standard quench->homogenize centrifuge Centrifuge (15,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract supernatant->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis (C18, MRM) reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low Signal / Recovery issue->low_signal Low Signal isomerization Suspected Isomerization issue->isomerization Isomerization peak_shape Poor Peak Shape issue->peak_shape Bad Peaks check_extraction Review Extraction Protocol (Solvent, Homogenization) low_signal->check_extraction check_ph Evaluate pH of all solutions isomerization->check_ph check_lc Optimize LC Method (Mobile Phase, Gradient) peak_shape->check_lc check_stability Assess Sample Stability (Temp, pH, Storage) check_extraction->check_stability solution Implement Solution & Re-analyze check_stability->solution check_temp Confirm Low Temperature Handling check_ph->check_temp check_temp->solution check_column Inspect/Clean/Replace Column check_lc->check_column check_column->solution

Caption: Troubleshooting logic for this compound analysis.

References

How to prevent the degradation of 8-Methyldodecanoyl-CoA during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and handling of this branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is the hydrolysis of the high-energy thioester bond. This reaction is catalyzed by water and is sensitive to both pH and temperature. The presence of contaminating enzymes, such as acyl-CoA thioesterases, can also significantly accelerate degradation.

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: For long-term stability, this compound should be stored as a lyophilized powder at -80°C. If it must be stored in solution, it is recommended to use a buffered aqueous solution with a slightly acidic pH (4.0-5.0) and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The thioester bond of this compound is susceptible to hydrolysis, which is significantly influenced by pH. Both strongly acidic and alkaline conditions can accelerate hydrolysis. Optimal stability in aqueous solution is typically found in the pH range of 4.0 to 5.0.

Q4: Can I store this compound at -20°C?

A4: While storage at -20°C is better than refrigeration, for long-term stability and to minimize degradation, -80°C is strongly recommended. For short-term storage of a few days, -20°C may be acceptable, but for periods longer than a week, the rate of hydrolysis can become significant.

Q5: What are the visible signs of this compound degradation?

A5: Visible signs of degradation are often absent. The compound and its degradation products (8-methyldodecanoic acid and Coenzyme A) are typically colorless. Therefore, analytical methods such as HPLC or LC-MS/MS are necessary to assess the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.Verify the integrity of your stock solution using an analytical method like LC-MS/MS. Prepare fresh aliquots from a lyophilized powder stored at -80°C. Ensure your experimental buffers are within the optimal pH range (4.0-5.0) if compatible with your assay.
Inconsistent experimental results between different aliquots. Repeated freeze-thaw cycles of the stock solution leading to progressive degradation.Prepare single-use aliquots of your this compound solution to avoid freeze-thaw cycles.
Presence of unexpected peaks in my analytical chromatogram. Chemical or enzymatic degradation of this compound. Potential oxidative degradation of the fatty acid chain.Characterize the degradation products using mass spectrometry. The primary hydrolysis products will be 8-methyldodecanoic acid and Coenzyme A. Other peaks could indicate oxidation of the branched alkyl chain. Ensure the use of high-purity water and reagents to minimize contaminants that could catalyze degradation.
Precipitate forms in my aqueous solution upon thawing. The solution may have become too concentrated during freezing, or the buffer capacity was exceeded.Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, it may be necessary to prepare a fresh, less concentrated solution.

Quantitative Data on Stability

Disclaimer: The following data is illustrative and intended to demonstrate the expected trends in stability. Actual degradation rates for this compound should be determined empirically.

Table 1: Illustrative Percentage of Intact this compound in Aqueous Solution (pH 5.0) After 30 Days

Storage TemperaturePercentage of Intact this compound
4°C~85%
-20°C~95%
-80°C>99%

Table 2: Illustrative Effect of pH on the Half-Life of this compound at 25°C

pHEstimated Half-Life
3.0~48 hours
5.0~200 hours
7.0~72 hours
9.0~10 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for Storage

  • Materials:

    • Lyophilized this compound

    • Sterile, RNase/DNase-free water

    • Sterile 1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH adjusted to 5.0

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Equilibrate the lyophilized this compound vial to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a minimal amount of sterile water to create a concentrated stock solution (e.g., 10 mM).

    • Dilute the concentrated stock solution to the desired final concentration (e.g., 1 mM) using a sterile 10 mM MES buffer, pH 5.0.

    • Aliquot the final solution into single-use, low-adhesion microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by LC-MS/MS

  • Objective: To quantify the amount of intact this compound and its primary hydrolysis product, 8-methyldodecanoic acid, over time under different storage conditions.

  • Materials:

    • Aliquots of this compound stored under various conditions (e.g., different temperatures and pH).

    • Internal standard (e.g., heptadecanoyl-CoA).

    • LC-MS grade water, acetonitrile, and formic acid.

    • Reversed-phase C18 HPLC column.

    • A triple quadrupole mass spectrometer.

  • Procedure:

    • Sample Preparation:

      • At specified time points (e.g., 0, 7, 14, 30 days), remove an aliquot from each storage condition.

      • Thaw the sample on ice.

      • Add a known concentration of the internal standard to the sample.

      • Dilute the sample with the initial mobile phase to a concentration suitable for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Chromatographic Separation:

        • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

        • Mobile Phase A: Water with 0.1% formic acid.

        • Mobile Phase B: Acetonitrile with 0.1% formic acid.

        • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute both the polar Coenzyme A and the nonpolar this compound and 8-methyldodecanoic acid.

      • Mass Spectrometry Detection:

        • Ionization Mode: Positive Electrospray Ionization (ESI+).

        • Analysis Mode: Multiple Reaction Monitoring (MRM).

        • Monitor the specific precursor-to-product ion transitions for this compound, 8-methyldodecanoic acid, and the internal standard.

    • Data Analysis:

      • Quantify the peak areas of this compound and 8-methyldodecanoic acid relative to the internal standard.

      • Calculate the percentage of intact this compound remaining at each time point for each storage condition.

      • Plot the percentage of intact compound versus time to determine the degradation kinetics.

Visualizations

Degradation_Pathways cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (Potential) 8MD_CoA This compound 8MD 8-Methyldodecanoic Acid 8MD_CoA->8MD H₂O, pH, Temp CoA Coenzyme A 8MD_CoA->CoA H₂O, pH, Temp Oxidized_Products Oxidized Derivatives (e.g., hydroxylated, carboxylated) 8MD_CoA->Oxidized_Products O₂, Light, Contaminants

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_workflow Stability Assessment Workflow Start Prepare Aliquots of This compound Storage Store under Different Conditions (Temp, pH) Start->Storage Sampling Collect Samples at Defined Time Points Storage->Sampling Analysis LC-MS/MS Analysis (with Internal Standard) Sampling->Analysis Quantification Quantify Intact Compound and Degradation Products Analysis->Quantification Kinetics Determine Degradation Kinetics and Half-Life Quantification->Kinetics

Caption: Workflow for assessing the stability of this compound.

Logical_Relationships cluster_logic Factors Influencing Stability Stability This compound Stability Temp Temperature Temp->Stability Inverse Relationship pH pH pH->Stability Optimal at 4.0-5.0 FreezeThaw Freeze-Thaw Cycles FreezeThaw->Stability Negative Impact Purity Initial Purity Purity->Stability Direct Relationship

Caption: Key factors influencing the stability of this compound.

Addressing matrix effects in the mass spectrometry analysis of 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of 8-Methyldodecanoyl-CoA.

Troubleshooting Guide

Problem: Low or Inconsistent Signal Intensity for this compound

Low or inconsistent signal intensity is a common indicator of ion suppression, a significant matrix effect.[1][2] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[3][4]

Immediate Troubleshooting Steps:

  • Sample Dilution: A straightforward initial step is to dilute the sample.[1] This can reduce the concentration of interfering matrix components to a level where their impact on ionization is minimized. However, ensure that the concentration of this compound remains above the instrument's limit of detection.

  • Optimize Chromatographic Separation: Modifying the liquid chromatography (LC) method can separate this compound from the matrix components that are causing ion suppression.[1] Consider adjusting the gradient elution profile, changing the mobile phase composition, or using a different type of analytical column.[1][5]

  • Review Sample Preparation: Inadequate sample preparation is a primary cause of matrix effects.[6] Ensure your extraction protocol is effective at removing interfering substances.

dot

cluster_0 Troubleshooting Workflow for Low Signal Start Start Low_Signal Low/Inconsistent Signal Start->Low_Signal Dilute_Sample Dilute Sample Low_Signal->Dilute_Sample Check_LOD Analyte > LOD? Dilute_Sample->Check_LOD Optimize_LC Optimize Chromatography Check_LOD->Optimize_LC Yes Review_Prep Review Sample Prep Check_LOD->Review_Prep No Assess_ME Assess Matrix Effect Optimize_LC->Assess_ME Review_Prep->Assess_ME Implement_Mitigation Implement Mitigation Strategy Assess_ME->Implement_Mitigation End End Implement_Mitigation->End

Caption: A troubleshooting flowchart for addressing low signal intensity suspected to be caused by matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][3][4] For this compound, which is a long-chain acyl-CoA, the primary source of matrix effects in biological samples are phospholipids.[6] These effects can either suppress or, less commonly, enhance the signal of your analyte, leading to inaccurate and imprecise quantification.[3][4]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at what points in the chromatogram matrix effects are occurring.[1][7] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted sample from your matrix is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][7]

  • Post-Extraction Spike Method: This is a quantitative approach to measure the percentage of signal suppression or enhancement.[1][3] You compare the signal response of this compound in a neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after the extraction process.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

dot

cluster_1 Assessing Matrix Effects Qualitative Qualitative Assessment (Post-Column Infusion) Qual_Desc Identifies retention times with ion suppression/ enhancement. Qualitative->Qual_Desc Quantitative Quantitative Assessment (Post-Extraction Spike) Quant_Desc Calculates % signal change due to the matrix. Quantitative->Quant_Desc

Caption: The two primary methods for the assessment of matrix effects in mass spectrometry analysis.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for acyl-CoAs?

Improving sample preparation is a highly effective strategy to minimize matrix effects.[6] The goal is to remove interfering components, such as phospholipids, while efficiently extracting this compound.

  • Solid-Phase Extraction (SPE): This is a robust technique for cleaning up complex samples.[6][8] For acyl-CoAs, reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be effective.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving behind many matrix components.[6] Adjusting the pH of the aqueous phase and using a suitable organic solvent are key to successful LLE.[6]

  • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE.[6] However, there are enhanced PPT methods that also target the removal of phospholipids.

  • Selective Lipid Removal: Specialized products, such as Enhanced Matrix Removal—Lipid (EMR—Lipid), are designed to selectively remove lipids from the sample matrix without significantly impacting the recovery of the target analytes.[9]

Quantitative Comparison of Sample Preparation Techniques:

Sample Preparation TechniqueTypical Phospholipid Removal EfficiencyAnalyte Recovery
Protein Precipitation (PPT)Low to ModerateGood
Liquid-Liquid Extraction (LLE)Moderate to HighVariable, method-dependent
Solid-Phase Extraction (SPE)HighGood to Excellent
Enhanced Matrix Removal—LipidVery High (>95%)[9]Good to Excellent[9]

Q4: How can a stable isotope-labeled internal standard help with matrix effects?

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for mitigating matrix effects.[7][10] An ideal SIL internal standard for this compound would be, for example, this compound labeled with ¹³C or ¹⁵N.

The SIL internal standard is added to the sample at the very beginning of the sample preparation process. Because it is chemically identical to the analyte, it experiences the same matrix effects (ion suppression or enhancement) and any losses during sample processing.[10] By calculating the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[11]

The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach is a method to produce SIL-labeled acyl-CoA standards.[12][13] This involves culturing cells in a medium containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenic acid, which gets incorporated into all acyl-CoAs.[11][12][13]

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cluster_2 Stable Isotope Dilution Workflow Sample Biological Sample (contains Analyte) Add_IS Add SIL Internal Standard (IS) Sample->Add_IS Extraction Sample Preparation (Extraction, Cleanup) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Calculate Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Quantification Ratio->Quant

Caption: A simplified workflow demonstrating the principle of stable isotope dilution for quantitative analysis.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects by Post-Extraction Spike

This protocol provides a method for quantifying the extent of matrix effects on the analysis of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, cell lysate) from a source known not to contain this compound.

  • Certified standard of this compound.

  • Solvents for extraction and LC-MS analysis.

  • Your established sample preparation workflow (e.g., SPE, LLE).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the this compound standard into the final LC-MS solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Extraction Spike): Process the blank matrix through your sample preparation workflow. Before the final evaporation and reconstitution step (or at the end of the process), spike the extract with the same amount of this compound standard as in Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation:

    • The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Extraction

This is a generalized protocol for the extraction of long-chain acyl-CoAs like this compound from biological samples. Optimization for your specific matrix and analyte is recommended.

Materials:

  • SPE cartridge (e.g., C18).

  • Sample lysate or extract.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent (to remove interferences, e.g., 5% methanol (B129727) in water).

  • Elution solvent (to elute acyl-CoAs, e.g., methanol or acetonitrile (B52724) with a small amount of acid or base).

  • SPE manifold.

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the acyl-CoAs of interest.

  • Dry-down and Reconstitution: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.

References

Technical Support Center: Reverse-Phase HPLC Analysis of 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Methyldodecanoyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and overall quality of their chromatographic separations.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC analysis of this compound. Each problem is presented with potential causes and systematic solutions.

Q1: Why am I seeing poor peak resolution or peak broadening for this compound?

Poor resolution and broad peaks are common challenges that can compromise the accuracy and sensitivity of your analysis.[1][2] Several factors related to the mobile phase, column, and overall system can contribute to this issue.[1]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the organic solvent-to-aqueous buffer ratio. For fatty acyl-CoAs, a gradient elution is often necessary.[3][4] Start with a shallow gradient of acetonitrile (B52724) or methanol (B129727) in a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate).[3][4] Adjust the gradient slope and duration to improve separation.
Suboptimal pH of the Mobile Phase The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.[5][6] Operate within the stable pH range of your column, typically between pH 2 and 8.[5] Adjusting the pH can alter the ionization state of the molecule and improve interaction with the stationary phase.[6]
Column Overload Injecting too much sample can lead to band broadening and distorted peak shapes.[7] Reduce the injection volume or dilute the sample.[7]
Column Contamination or Degradation Repeated injections of complex biological samples can lead to column contamination.[7] Regularly flush the column with a strong solvent, such as isopropanol, to remove strongly retained compounds.[7] If resolution does not improve, the column may need replacement.
High Flow Rate While a higher flow rate can reduce analysis time, it can also decrease resolution.[1] Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.[1]
Inappropriate Column Chemistry The choice of stationary phase is critical. For fatty acyl-CoAs, C18 columns are commonly used.[4][8] However, for branched-chain fatty acyl-CoAs, a C8 or a phenyl-hexyl column might provide different selectivity and better resolution.[6][8]
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention time and affect selectivity.[1][2] Use a column oven to maintain a stable temperature throughout the analysis.[7]

Experimental Workflow for Troubleshooting Poor Resolution

G start Start: Poor Peak Resolution mobile_phase Step 1: Optimize Mobile Phase - Adjust gradient slope - Modify organic solvent ratio - Check pH start->mobile_phase injection_vol Step 2: Check Injection Volume - Reduce volume - Dilute sample mobile_phase->injection_vol column_health Step 3: Evaluate Column Health - Flush with strong solvent - Consider column replacement injection_vol->column_health flow_rate Step 4: Adjust Flow Rate - Decrease flow rate column_health->flow_rate column_chem Step 5: Test Alternative Column - C8 or Phenyl-Hexyl flow_rate->column_chem temperature Step 6: Stabilize Temperature - Use column oven column_chem->temperature end End: Improved Resolution temperature->end

Caption: Troubleshooting workflow for poor peak resolution.

Q2: My this compound peak is tailing. What can I do to improve the peak shape?

Peak tailing can significantly impact integration and quantification.[1] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.[2]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Residual Silanols Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar head of the CoA molecule, causing tailing.[6] Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanols. Alternatively, use a base-deactivated column.
Column Contamination Contaminants at the head of the column can cause peak distortion.[7] Reverse flush the column according to the manufacturer's instructions.
Mismatched Injection Solvent If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve the sample in the initial mobile phase.[1]
Low Mobile Phase pH At very low pH, some stationary phases can exhibit undesirable interactions. Ensure the mobile phase pH is within the recommended range for your column.

Logical Diagram for Diagnosing Peak Tailing

G start Start: Peak Tailing Observed check_silanols Investigate Silanol Interactions - Add competing base (e.g., TEA) to mobile phase - Use a base-deactivated column start->check_silanols check_contamination Check for Column Contamination - Reverse flush the column start->check_contamination check_solvent Verify Injection Solvent - Dissolve sample in initial mobile phase start->check_solvent end Result: Symmetrical Peak check_silanols->end check_contamination->end check_solvent->end

Caption: Decision tree for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound?

A common starting point for the separation of fatty acyl-CoAs is a gradient elution using a buffered aqueous phase and an organic modifier.[4]

Recommended Starting Conditions:

ParameterRecommendation
Mobile Phase A 75 mM Potassium Phosphate (KH₂PO₄), pH adjusted to ~5.5[4] or 10 mM Ammonium Acetate.
Mobile Phase B Acetonitrile[4] or Methanol.
Gradient Start with a shallow linear gradient, for example, 20-80% Mobile Phase B over 30 minutes. The gradient will need to be optimized based on your specific column and system.
Flow Rate 0.5 - 1.0 mL/min for a standard 4.6 mm ID column.[4]
Column Temperature 35-40 °C to improve peak shape and reduce viscosity.[4]

Q2: Which type of reverse-phase column is best for this compound analysis?

While C18 columns are the most common choice for separating fatty acyl-CoAs due to their hydrophobicity, the branched nature of this compound may warrant exploring other stationary phases to enhance resolution.[4][8]

Column Chemistry Comparison:

Stationary PhaseAdvantagesConsiderations
C18 (Octadecylsilane) High hydrophobicity, good retention for long-chain acyl-CoAs. Widely available.[8]May not provide sufficient selectivity to separate from closely related isomers or contaminants.
C8 (Octylsilane) Less hydrophobic than C18, may offer different selectivity for branched-chain compounds and shorter analysis times.[8]May provide less retention, requiring a weaker mobile phase.
Phenyl-Hexyl Provides alternative selectivity through pi-pi interactions with aromatic analytes.[6] While this compound is not aromatic, this phase can offer unique selectivity for complex mixtures.The use of methanol as the organic modifier is often preferred to enhance pi-pi interactions.[6]

Q3: How should I prepare my sample for analysis?

Proper sample preparation is crucial to protect the column and ensure reproducible results.[2]

Sample Preparation Protocol:

  • Extraction: Extract the this compound from the sample matrix using an appropriate method, such as solid-phase extraction (SPE).[9]

  • Dissolution: Dissolve the extracted sample in a solvent that is compatible with the initial mobile phase conditions.[1] Using a solvent that is stronger than the mobile phase can lead to poor peak shape.[1]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[1][7]

Q4: Is a gradient or isocratic elution better for this compound?

For complex samples containing compounds with a wide range of hydrophobicities, including fatty acyl-CoAs, a gradient elution is generally superior.[1][4][10]

  • Gradient Elution: Gradually increases the organic solvent concentration in the mobile phase. This allows for the elution of both less retained and highly retained compounds in a single run with good peak shape and resolution.[10]

  • Isocratic Elution: Uses a constant mobile phase composition. This is simpler but may result in long retention times and significant peak broadening for strongly retained compounds like this compound.[10]

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will be required for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 5.5.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.[4]

  • Detection: UV at 260 nm (for the adenine (B156593) group of CoA).[4]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B (linear gradient)

    • 30-35 min: 80% B (hold)

    • 35-36 min: 80% to 20% B (return to initial)

    • 36-45 min: 20% B (equilibration)

Signaling Pathway of Method Development Logic

G cluster_0 Initial Setup cluster_1 Optimization Loop cluster_2 Final Method start_col Select C18 Column start_mp Prepare Mobile Phases A & B start_col->start_mp start_cond Set Initial Gradient & Flow Rate start_mp->start_cond run_exp Run Experiment start_cond->run_exp eval_res Evaluate Resolution & Peak Shape run_exp->eval_res adjust_grad Adjust Gradient Slope eval_res->adjust_grad Poor Resolution adjust_ph Modify Mobile Phase pH eval_res->adjust_ph Peak Tailing/Fronting change_org Switch Organic Solvent (ACN/MeOH) eval_res->change_org Co-elution final_method Optimized Method eval_res->final_method Acceptable adjust_grad->run_exp adjust_ph->run_exp change_org->run_exp

References

Strategies to increase the efficiency of capsaicin synthase reactions in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro enzymatic synthesis of capsaicin (B1668287). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their capsaicin synthase (CS) reactions and overcome common experimental hurdles.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during in vitro capsaicin synthase reactions.

Issue 1: Low or No Capsaicin Yield

Low product yield is the most frequent challenge. The underlying cause can typically be traced to problems with the enzyme, substrates, or reaction conditions.

Potential Cause Recommended Action & Rationale
Inactive or Unstable Enzyme Verify Enzyme Integrity: Run an SDS-PAGE gel to confirm the protein is not degraded. Optimize Storage: Store recombinant CS at -80°C in a TRIS/HCl buffer (pH 7.5-8.0) containing 10% glycerol (B35011). The enzyme is stable for weeks under these conditions but loses over 20% of its activity within 12 hours at 4°C[1]. Avoid repeated freeze-thaw cycles. Check for Inhibitors: If using a His-tagged recombinant CS purified via affinity chromatography, ensure complete removal of imidazole (B134444), as it inhibits enzyme activity[1].
Sub-Optimal Reaction Conditions Verify pH: The optimal pH for CS is slightly alkaline. Use a TRIS/HCl or phosphate (B84403) buffer in the range of pH 7.5 to 8.0[1][2]. Verify Temperature: The optimal reaction temperature is between 35-37°C[1][2]. Higher temperatures can lead to enzyme denaturation. Incubation Time: A standard incubation time is 2 hours[2]. Longer times may not increase yield if other factors are limiting or if product inhibition occurs.
Substrate or Cofactor Issues Substrate Quality: Ensure the purity and integrity of vanillylamine (B75263) and especially the chemically synthesized 8-methyl-6-nonenoyl-CoA. Substrate Concentration: Use concentrations near or above the Km value to approach Vmax. Be aware that very high substrate concentrations can sometimes lead to substrate inhibition in enzymes. Cofactor Availability: The assay requires cofactors like Coenzyme A (CoA), ATP, and MgCl₂ to ensure the fatty acid substrate is properly presented as an acyl-CoA ester[2]. Ensure they are present in the reaction mix at appropriate concentrations.
Product Feedback Inhibition Capsaicin, the product of the reaction, has been shown to be a feedback inhibitor that suppresses the expression of the capsaicin synthase gene[3]. While this is a transcriptional effect, high product concentrations in vitro could potentially inhibit the enzyme directly. If significant capsaicin accumulation is expected, consider strategies for in-situ product removal or analyze time-course data to see if the reaction rate decreases sharply over time.
Troubleshooting Workflow

Use the following decision tree to systematically diagnose issues with your experiment.

G start Start: Low/No Capsaicin Yield check_enzyme Step 1: Check Enzyme - Run SDS-PAGE for integrity. - Prepare fresh aliquot from -80°C stock. start->check_enzyme enzyme_ok Enzyme looks good? check_enzyme->enzyme_ok check_substrates Step 2: Check Substrates & Cofactors - Verify quality of vanillylamine. - Confirm integrity of synthesized acyl-CoA. - Ensure ATP, CoA, MgCl2 are fresh. enzyme_ok->check_substrates Yes enzyme_bad Outcome: Enzyme is degraded or inactive. Purify new batch of enzyme. enzyme_ok->enzyme_bad No substrates_ok Substrates OK? check_substrates->substrates_ok check_conditions Step 3: Check Reaction Conditions - Remake buffer, confirm pH is 7.5-8.0. - Verify incubator temperature is 35-37°C. - Check reaction time. substrates_ok->check_conditions Yes substrates_bad Outcome: Substrate(s) or cofactor(s) are degraded. Synthesize/purchase new reagents. substrates_ok->substrates_bad No conditions_ok Conditions OK? check_conditions->conditions_ok analyze_kinetics Step 4: Advanced Checks - Run a time-course experiment to check for product inhibition. - Run a substrate titration to check for substrate inhibition. conditions_ok->analyze_kinetics Yes conditions_bad Outcome: Incorrect reaction setup. Correct parameters and re-run. conditions_ok->conditions_bad No success Outcome: Reaction optimized. Proceed with experiments. analyze_kinetics->success

Caption: A workflow for troubleshooting low capsaicin yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for the capsaicin synthase reaction?

A1: The optimal reaction conditions are a temperature of 35-37°C and a slightly alkaline pH between 7.5 and 8.0 . TRIS/HCl and potassium phosphate buffers have been used successfully[1][2].

Q2: I can't buy 8-methyl-6-nonenoyl-CoA. How can I obtain it?

A2: This substrate is not commercially available and must be chemically synthesized. The synthesis involves activating the corresponding fatty acid, trans-8-methyl-6-nonenoic acid, and coupling it with Coenzyme A. One established method uses N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC) for the activation step[4][5].

Q3: My recombinant capsaicin synthase has low activity after purification. What could be wrong?

A3: There are several possibilities. If you are using a His-tagged protein, ensure that imidazole from the elution buffer has been completely removed via desalting or dialysis, as it can inhibit the enzyme[1]. Also, confirm your storage conditions; the enzyme is unstable at 4°C and should be kept at -80°C in a buffer containing glycerol for long-term stability[1].

Q4: What are the known kinetic parameters for capsaicin synthase?

A4: A study by Prasad et al. (2006) reported kinetic parameters for the native enzyme. However, it is critical to note that this publication has since been retracted. The data should therefore be used with caution as a preliminary reference.

SubstrateApparent Km (μM)Apparent Vmax (units/mg)
Vanillylamine6.6 ± 0.5181
8-methyl nonenoic acid8.2 ± 0.6217
Source: Prasad et al., PNAS, 2006 (Retracted)[2]. One unit of activity was defined as the amount of capsaicin produced per mg of protein per hour.

Q5: Can the reaction be inhibited by an excess of substrates?

A5: While not explicitly documented for capsaicin synthase, many enzymes exhibit substrate inhibition at very high, non-physiological substrate concentrations. It is recommended to perform a substrate titration experiment to determine the optimal concentration range for your specific enzyme preparation if you suspect this might be an issue.

Experimental Protocols

Protocol 1: Capsaicin Synthase Activity Assay

This protocol is adapted from methods for assaying native and recombinant capsaicin synthase[1][2].

1. Reagent Preparation:

  • Reaction Buffer: 0.5 M TRIS/HCl or Potassium Phosphate buffer, pH 7.5-8.0.
  • Enzyme Stock: Purified capsaicin synthase diluted to a working concentration (e.g., 0.1 mg/mL) in storage buffer (TRIS/HCl pH 7.5, 10% glycerol).
  • Substrate 1 (Vanillylamine): 10 mM stock in ethanol (B145695) or DMSO.
  • Substrate 2 (8-methyl-6-nonenoyl-CoA): 10 mM stock in RNase-free water.
  • Cofactor Mix: Prepare a 10X stock containing 10 μM MgCl₂, 10 μM ATP, and 50 μM Coenzyme A in reaction buffer.
  • Stop Solution: 0.5 M HCl.
  • Extraction Solvent: Chloroform or Ethyl Acetate.

2. Assay Procedure:

  • Set up a 1.5 mL microcentrifuge tube on ice.
  • Add the following components to a final reaction volume of 100 µL:
  • Reaction Buffer: to final 1X concentration
  • Cofactor Mix: 10 µL
  • Vanillylamine stock: to final concentration of 5-20 µM
  • 8-methyl-6-nonenoyl-CoA stock: to final concentration of 5-20 µM
  • Enzyme solution (e.g., 1-5 µg)
  • Include a negative control reaction with no enzyme or heat-inactivated enzyme.
  • Incubate the reaction at 37°C for 2 hours .
  • Stop the reaction by adding 50 µL of 0.5 M HCl.
  • Extract the capsaicin product by adding 200 µL of chloroform, vortexing vigorously, and centrifuging to separate the phases.
  • Carefully transfer the lower organic phase to a new tube.
  • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
  • Resuspend the dried extract in 100 µL of methanol (B129727) or mobile phase for HPLC analysis[2].

Protocol 2: HPLC Analysis of Capsaicin

This protocol provides a general method for the quantification of the capsaicin produced in the enzymatic reaction.

1. HPLC System & Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) acidified with 0.1-1% acetic or formic acid[6].
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Detection: UV detector at 280 nm.
  • Injection Volume: 20 µL.

2. Analysis Procedure:

  • Prepare a standard curve using a certified capsaicin standard of known concentrations (e.g., 1 to 100 µg/mL).
  • Inject the resuspended sample extract from the enzyme assay.
  • Identify the capsaicin peak by comparing its retention time to the authentic standard.
  • Quantify the amount of capsaicin produced by interpolating its peak area against the standard curve.

Visualizations

Capsaicin Synthase Reaction Pathway

The core reaction involves the condensation of two precursors derived from separate metabolic pathways.

G cluster_0 Phenylpropanoid Pathway cluster_1 Fatty Acid Pathway phenylalanine Phenylalanine ... ... phenylalanine->... vanillylamine Vanillylamine cs Capsaicin Synthase (CS) vanillylamine->cs ...->vanillylamine acyl_coa 8-methyl-6-nonenoyl-CoA ...->acyl_coa valine Valine / Leucine valine->... acyl_coa->cs capsaicin Capsaicin cs->capsaicin

Caption: The enzymatic condensation reaction catalyzed by CS.

References

Technical Support Center: Quantification of 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 8-Methyldodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most common and highly sensitive method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] This technique offers high specificity and sensitivity, which is crucial for distinguishing and quantifying specific acyl-CoA species within complex biological matrices.[1][7]

Q2: Why is sample preparation critical for accurate quantification?

A2: Proper sample preparation is fundamental for successful LC-MS/MS analysis.[7][8] It is essential to efficiently extract this compound from the sample matrix while removing interfering substances like salts, detergents, and phospholipids (B1166683) that can cause ion suppression, affect chromatographic separation, and lead to inaccurate quantification.[7][8] The quality and reproducibility of your sample preparation will significantly impact the final results.[7]

Q3: What are the key considerations for developing an LC-MS/MS method for this compound?

A3: Key considerations include:

  • Selection of an appropriate internal standard: A stable isotope-labeled version of this compound would be ideal. If unavailable, an acyl-CoA with a similar chain length and structure that is not endogenously present in the sample can be used.[5]

  • Optimization of chromatographic separation: A reverse-phase C18 column is commonly used for acyl-CoA analysis.[2][4] Gradient elution with a mobile phase containing an ion-pairing agent or a buffer like ammonium (B1175870) acetate (B1210297) is often required to achieve good peak shape and separation from other lipids.[3][4]

  • Optimization of mass spectrometer parameters: This includes selecting the appropriate ionization mode (positive ion mode is common for acyl-CoAs), optimizing the precursor and product ion transitions (Multiple Reaction Monitoring - MRM), and fine-tuning parameters like collision energy and declustering potential to maximize signal intensity.[1][5]

Q4: Can I use either positive or negative ionization mode for this compound analysis?

A4: Both positive and negative ionization modes can be used for the analysis of acyl-CoAs.[1] Positive ion mode is often preferred and typically monitors for the protonated molecular ion [M+H]+.[1][5] The choice of ionization mode should be determined empirically by infusing a standard of this compound and evaluating which mode provides better sensitivity and signal-to-noise ratio.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase pH The CoA moiety has phosphate (B84403) groups that can interact with the stationary phase. Adjusting the pH of the mobile phase (e.g., using ammonium acetate around pH 6.8) can improve peak shape.[4]
Secondary Interactions with Column Residual silanol (B1196071) groups on the silica-based column can interact with the analyte. Consider using a column with end-capping or a different stationary phase.
Sample Overload Injecting too much sample can lead to peak distortion. Try diluting the sample or injecting a smaller volume.
Inappropriate Organic Solvent Acetonitrile is a common choice for acyl-CoA analysis.[2][5] Ensure the gradient is optimized for proper elution.
Issue 2: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction.[3] Also, ensure chromatographic separation from major interfering compounds.
Suboptimal MS Parameters Infuse a pure standard of this compound to optimize the precursor and product ion selection, collision energy, and other source parameters for maximum signal.[1][5]
Analyte Degradation Acyl-CoAs can be unstable. Keep samples on ice or at 4°C in the autosampler during the analytical run.[4] Avoid repeated freeze-thaw cycles.
Inefficient Extraction The extraction solvent may not be optimal. A common solvent mixture is methanol (B129727)/chloroform (B151607).[1] Ensure the extraction protocol is validated for recovery.
Issue 3: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step
Contaminated Solvents or Glassware Use HPLC-grade solvents and thoroughly clean all glassware.[8] Avoid using detergents to wash glassware that will be used for sample preparation.[8]
Matrix Interferences As mentioned, enhance sample cleanup procedures. Consider a more selective sample preparation technique.
Carryover Previous injections can contaminate the system. Implement a robust needle wash protocol in the autosampler method, including a strong organic solvent.
Non-Specific Binding The analyte may be adsorbing to plasticware. Use low-binding microcentrifuge tubes.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 500 µL of ice-cold methanol containing 1 mM EDTA to the cell pellet. Add a known amount of a suitable internal standard.

  • Sonication: Briefly sonicate the mixture for about 30 seconds to ensure cell lysis.

  • Phase Separation: Add 250 µL of chloroform and vortex briefly. Incubate the mixture at 50°C for 30 minutes.

  • Final Extraction: After cooling to room temperature, add 250 µL of chloroform and 250 µL of water, vortexing after each addition to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Sample Collection: The acyl-CoAs will be in the upper aqueous/methanol phase. Carefully collect this phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).[2]

    • Mobile Phase A: Water with 5 mM ammonium acetate.[4]

    • Mobile Phase B: Acetonitrile.[2][5]

    • Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, hold for a wash step, and then re-equilibrate at the initial conditions.

    • Flow Rate: 200-400 µL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The specific m/z transitions for this compound and the internal standard need to be determined by infusing pure standards. The precursor ion will be [M+H]+. Product ions are typically generated from the fragmentation of the CoA moiety.[1]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximal signal.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/ConditionReference
LC Column C18 Reversed-Phase (e.g., 100 x 2.0 mm, 3 µm)[2]
Mobile Phase A 5-10 mM Ammonium Acetate in Water[2][4]
Mobile Phase B Acetonitrile or Methanol[4][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)[2][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Cells/Tissue) extraction Lysis & Extraction (Methanol/Chloroform/Water) start->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Aqueous Phase centrifugation->collection lc LC Separation (C18 Column) collection->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Integration) ms->quant report Final Concentration quant->report troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background/Interference start Problem Encountered p1 Adjust Mobile Phase pH p2 Check for Column Overload s1 Improve Sample Cleanup s2 Optimize MS Parameters s3 Check for Analyte Degradation n1 Use High Purity Solvents n2 Implement Robust Needle Wash solution Problem Resolved

References

Validation & Comparative

A Comparative Analysis of 8-Methyldodecanoyl-CoA and Straight-Chain Acyl-CoAs as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic processing of 8-methyldodecanoyl-CoA, a branched-chain acyl-CoA, and its straight-chain counterparts, such as lauroyl-CoA (dodecanoyl-CoA). This objective analysis, supported by experimental data, will illuminate the metabolic fates and enzymatic preferences for these different classes of fatty acyl-CoAs, which is critical for research in metabolic diseases and drug development.

Executive Summary

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis. While the beta-oxidation of straight-chain fatty acids is well-characterized, the processing of branched-chain fatty acids, such as 8-methyldodecanoic acid, follows distinct pathways with specific enzymatic machinery. This guide demonstrates that the methyl branch in this compound significantly influences its recognition and processing by key metabolic enzymes, particularly within the peroxisome. In contrast to straight-chain acyl-CoAs, which are primarily substrates for acyl-CoA oxidase 1 (ACOX1), this compound is preferentially targeted by specialized branched-chain acyl-CoA oxidases (ACOX2/ACOX3). This divergence in substrate specificity has profound implications for cellular metabolism and the pathophysiology of certain metabolic disorders.

Data Presentation: Enzyme Kinetics

The following tables summarize the available quantitative data on the enzymatic activity of straight-chain and branched-chain acyl-CoAs with key enzymes in fatty acid beta-oxidation.

Table 1: Peroxisomal Acyl-CoA Oxidase (ACOX) Substrate Specificity

SubstrateEnzyme IsoformSpecific Activity (nmol/min/mg)Optimal Chain Length for IsoformSource
Lauroyl-CoA (C12:0)Human ACOX1a~1800C12[1]
Lauroyl-CoA (C12:0)Human ACOX1b~3600C12[1]
Palmitoyl-CoA (C16:0)Human ACOX1a~1200C12[1]
Palmitoyl-CoA (C16:0)Human ACOX1b~2500C12[1]
Pristanoyl-CoA (branched)Human ACOX2/ACOX3SubstrateBranched-chain[2]
2-Methylpalmitoyl-CoA (branched)Rat Branched-Chain ACOXOxidizedBranched-chain[3]
This compound (branched)Human ACOX2/ACOX3 (inferred)Substrate (qualitative)Branched-chainInference based on[2][4]

Note: Direct kinetic data for this compound was not found in the reviewed literature. Its status as a substrate for ACOX2/ACOX3 is inferred from the known specificity of these enzymes for other 2-methyl-branched fatty acyl-CoAs.

Table 2: Mitochondrial Acyl-CoA Dehydrogenase (ACAD) Substrate Specificity

SubstrateEnzyme IsoformRelative Activity/SpecificitySource
Straight-chain Acyl-CoAs (C4-C16)MCAD, LCAD, VLCADHigh, with overlapping chain-length specificity[5][6]
Branched-chain Acyl-CoAsLCAD, SBCADCan be metabolized[5]

Signaling Pathways and Metabolic Workflows

The metabolic processing of straight-chain and branched-chain acyl-CoAs diverges at the initial stages of beta-oxidation, particularly within the peroxisome.

Peroxisomal_Beta_Oxidation cluster_straight Straight-Chain Acyl-CoA Metabolism cluster_branched Branched-Chain Acyl-CoA Metabolism S_CoA Straight-Chain Acyl-CoA (e.g., Lauroyl-CoA) ACOX1 ACOX1 S_CoA->ACOX1 O2 -> H2O2 S_Enoyl_CoA trans-2-Enoyl-CoA ACOX1->S_Enoyl_CoA Further\nPeroxisomal\nβ-oxidation Further Peroxisomal β-oxidation S_Enoyl_CoA->Further\nPeroxisomal\nβ-oxidation B_CoA This compound ACOX2_3 ACOX2 / ACOX3 B_CoA->ACOX2_3 O2 -> H2O2 B_Enoyl_CoA trans-2-Enoyl-CoA (methyl-branched) ACOX2_3->B_Enoyl_CoA B_Enoyl_CoA->Further\nPeroxisomal\nβ-oxidation

Peroxisomal oxidation of straight-chain vs. branched-chain acyl-CoAs.

In the mitochondria, the distinction is less absolute, with some acyl-CoA dehydrogenases exhibiting broader substrate specificity.

Mitochondrial_Beta_Oxidation_Workflow Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA VLCAD VLCAD Straight-Chain Acyl-CoA->VLCAD LCAD LCAD Straight-Chain Acyl-CoA->LCAD MCAD MCAD Straight-Chain Acyl-CoA->MCAD This compound This compound This compound->LCAD SBCAD SBCAD This compound->SBCAD β-oxidation Cycle β-oxidation Cycle VLCAD->β-oxidation Cycle LCAD->β-oxidation Cycle MCAD->β-oxidation Cycle SBCAD->β-oxidation Cycle

Mitochondrial acyl-CoA dehydrogenase substrate overlap.

Experimental Protocols

Acyl-CoA Oxidase Activity Assay (Fluorometric Method)

This assay quantifies the production of hydrogen peroxide (H₂O₂) resulting from the acyl-CoA oxidase-catalyzed reaction. The H₂O₂ is used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[7]

Materials:

  • Tris buffer (50 mM, pH 8.3)

  • Homovanillic acid (0.75 mM)

  • Horseradish peroxidase (20 µg/mL)

  • Triton X-100 (0.025%)

  • Delipidated Bovine Serum Albumin (BSA) (20 µM)

  • Acyl-CoA substrate (e.g., Lauroyl-CoA or this compound) (50 µM)

  • Enzyme solution (purified or cell lysate)

Procedure:

  • Prepare a reaction mixture containing Tris buffer, homovanillic acid, HRP, Triton X-100, and BSA.

  • Add the acyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the enzyme solution.

  • Incubate at 37°C.

  • Monitor the increase in fluorescence over time using a fluorometer with excitation at 315 nm and emission at 425 nm.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

ACOX_Assay_Workflow Acyl_CoA Acyl-CoA (Substrate) ACOX Acyl-CoA Oxidase Acyl_CoA->ACOX H2O2 H2O2 ACOX->H2O2 O2 HRP HRP H2O2->HRP HVA Homovanillic Acid (Non-fluorescent) HVA->HRP Fluorescent_Product Dimerized HVA (Fluorescent) HRP->Fluorescent_Product

Workflow for the fluorometric acyl-CoA oxidase assay.
Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric Method)

This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by acyl-CoA dehydrogenase.[8][9]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Acyl-CoA substrate (e.g., Lauroyl-CoA or this compound)

  • Ferricenium hexafluorophosphate

  • Enzyme solution (purified or cell lysate)

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer and the acyl-CoA substrate.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately add ferricenium hexafluorophosphate.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The rate of the reaction is proportional to the enzyme activity.

ACAD_Assay_Workflow cluster_acad_cycle ACAD Catalytic Cycle cluster_electron_acceptor Artificial Electron Acceptor Acyl_CoA Acyl-CoA (Substrate) ACAD_FAD ACAD-FAD (Oxidized) Acyl_CoA->ACAD_FAD Acyl_CoA->ACAD_FAD Enoyl_CoA Enoyl-CoA (Product) ACAD_FAD->Enoyl_CoA ACAD_FAD->Enoyl_CoA ACAD_FADH2 ACAD-FADH2 (Reduced) ACAD_FAD->ACAD_FADH2 H+ transfer ACAD_FADH2->ACAD_FAD Ferrocene 2 Ferrocene (Fe2+) ACAD_FADH2->Ferrocene ACAD_FADH2->Ferrocene 2e- Ferricenium 2 Ferricenium (Fe3+) Ferricenium->ACAD_FADH2

Coupled spectrophotometric assay for acyl-CoA dehydrogenase.

Conclusion

The presence of a methyl group on the acyl chain of this compound fundamentally alters its interaction with the enzymes of beta-oxidation. While straight-chain acyl-CoAs like lauroyl-CoA are efficiently processed by the canonical mitochondrial and peroxisomal pathways, this compound requires a specialized set of enzymes, particularly the branched-chain acyl-CoA oxidases (ACOX2/ACOX3) in the peroxisome. This substrate specificity underscores the metabolic adaptations that have evolved to handle a diverse range of fatty acid structures. For researchers in drug development, understanding these distinct pathways is crucial when designing molecules that may interact with or be metabolized by fatty acid oxidation machinery, as off-target effects could arise from unforeseen interactions with these specialized enzymes. Further quantitative kinetic studies on this compound and other branched-chain acyl-CoAs are warranted to fully elucidate their metabolic significance.

References

Validating the Purity of Synthetic 8-Methyldodecanoyl-CoA: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of synthetic 8-Methyldodecanoyl-CoA against other analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. The purity of synthetic batches is critical for accurate and reproducible experimental results in metabolic studies and drug development. NMR spectroscopy offers a powerful, non-destructive method for unambiguous structure confirmation and quantification of the target molecule and potential impurities.

Comparison of Analytical Methods for Purity Assessment

While NMR spectroscopy is a robust method for purity validation, other techniques are also employed. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, throughput, and the nature of the expected impurities.

ParameterNMR SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assays
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantification.Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection.Utilizes specific enzyme reactions to quantify the target molecule through a measurable product.
Specificity High; provides unambiguous structural confirmation.High; based on retention time and mass-to-charge ratio.High; dependent on enzyme specificity.
Quantification Absolute quantification using an internal standard (qNMR).Relative or absolute quantification with a calibration curve.Quantitative, but may be less precise than other methods.
Throughput Moderate to low.High.Low to moderate.
Sample Requirement Higher concentration needed (mg range).Lower concentration needed (µg to ng range).Varies, can be sensitive.
Information Provided Detailed molecular structure, identification and quantification of impurities in a single experiment.Highly sensitive detection and quantification, can identify known and unknown impurities by mass.Functional activity of the acyl-CoA.
Common Impurities Detected Unreacted starting materials (8-methyldodecanoic acid, Coenzyme A), regioisomers, residual solvents.A wide range of impurities, including those at very low concentrations.Does not directly detect impurities, but their presence may inhibit the enzymatic reaction.

Purity Validation of this compound by NMR Spectroscopy

NMR spectroscopy is particularly advantageous for identifying and quantifying process-related impurities from the synthesis of this compound. Common impurities include the unreacted starting materials, 8-methyldodecanoic acid and free Coenzyme A (CoA-SH). Additionally, depending on the synthetic route, regioisomers of this compound could be present.

Predicted ¹H and ¹³C NMR Data for this compound and Potential Impurities

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its likely impurities. These values are based on known chemical shifts for similar structures and can be used as a reference for spectral analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in D₂O

Functional GroupThis compound8-Methyldodecanoic AcidCoenzyme A (CoA-SH)
Fatty Acid Chain
Terminal -CH₃~0.85 (t)~0.85 (t)-
Branched -CH₃~0.83 (d)~0.83 (d)-
-(CH₂)n-~1.2-1.4 (m)~1.2-1.4 (m)-
-CH- (branched)~1.5 (m)~1.5 (m)-
α-CH₂ to Thioester~2.8 (t)--
α-CH₂ to Carboxyl-~2.2 (t)-
Coenzyme A Moiety
Pantothenate -CH₂-~3.4-3.6 (m)-~3.4-3.6 (m)
Cysteamine -CH₂-SH--~2.8 (t)
Cysteamine -CH₂-NH~3.1 (t)-~3.1 (t)
Ribose H-1'~6.1 (d)-~6.1 (d)
Adenine H-2~8.2 (s)-~8.2 (s)
Adenine H-8~8.5 (s)-~8.5 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in D₂O

Carbon AtomThis compound8-Methyldodecanoic AcidCoenzyme A (CoA-SH)
Fatty Acid Chain
Thioester Carbonyl~200--
Carboxyl Carbonyl-~180-
Terminal -CH₃~14~14-
Branched -CH₃~19~19-
-(CH₂)n-~22-35~22-35-
-CH- (branched)~36~36-
α-CH₂ to Thioester~45--
α-CH₂ to Carboxyl-~34-
Coenzyme A Moiety
Pantothenate Carbons~20-75-~20-75
Cysteamine Carbons~30-40-~30-40
Ribose Carbons~65-90-~65-90
Adenine Carbons~118-155-~118-155

Experimental Protocol: NMR Spectroscopy of this compound

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the purity assessment of this compound.

  • Sample Preparation:

    • Weigh 5-10 mg of the synthetic this compound sample.

    • For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard (e.g., DSS or a suitable standard that does not have overlapping signals).

    • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • Gently vortex the mixture to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Employ water suppression techniques (e.g., presaturation) to attenuate the residual HDO signal.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the ¹H spectrum to the internal standard (e.g., DSS at 0.0 ppm).

    • Integrate the signals corresponding to this compound and any identified impurities.

    • For qNMR, calculate the purity based on the integral ratios of the analyte and the internal standard, taking into account the number of protons and molecular weights.

Visualizing the Workflow and Logic

The following diagrams, created using Graphviz, illustrate the experimental workflow for NMR-based purity validation and the logical relationships in identifying impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in D₂O weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune, Shim) transfer->instrument_setup acquire_1H Acquire ¹H NMR Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum instrument_setup->acquire_13C processing Processing (FT, Phasing, Baseline Correction) acquire_1H->processing acquire_13C->processing referencing Chemical Shift Referencing processing->referencing integration Signal Integration referencing->integration purity_calc Purity Calculation (qNMR) integration->purity_calc

Caption: Experimental workflow for NMR-based purity validation of this compound.

purity_validation_logic cluster_input Input Data cluster_analysis Analysis Steps cluster_output Results nmr_spectrum ¹H and ¹³C NMR Spectra signal_assignment Assign Signals to this compound nmr_spectrum->signal_assignment identify_impurities Identify Impurity Signals signal_assignment->identify_impurities quantify_signals Quantify Signals (Integration) identify_impurities->quantify_signals impurity_profile Impurity Profile & Identification identify_impurities->impurity_profile purity_assessment Purity Assessment (%) quantify_signals->purity_assessment

Caption: Logical flow for purity validation and impurity identification using NMR data.

Conclusion

NMR spectroscopy is an indispensable tool for the rigorous purity assessment of synthetic this compound. Its ability to provide detailed structural information allows for the confident identification and quantification of the target compound and potential process-related impurities in a single, non-destructive measurement. While other methods like LC-MS offer higher sensitivity for trace impurity detection, NMR provides a more comprehensive structural picture, making it a cornerstone of quality control in research and development involving synthetic acyl-CoAs.

Cross-Reactivity of Acyl-CoA Binding Proteins with 8-Methyldodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a significant data gap regarding the specific cross-reactivity of Acyl-CoA Binding Proteins (ACBPs) with 8-Methyldodecanoyl-CoA, a branched-chain acyl-CoA. While extensive research has characterized the binding of ACBPs to a variety of straight-chain acyl-CoAs, quantitative binding data for this compound is not publicly available. This guide, therefore, provides a comparative analysis of ACBP binding to representative straight-chain acyl-CoAs, alongside detailed experimental protocols that can be adapted to investigate the binding of branched-chain analogues like this compound.

Acyl-CoA binding proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2][3] These proteins are involved in a multitude of cellular processes, including lipid metabolism, gene regulation, and membrane trafficking.[1][4][5] The binding affinity of ACBPs for their ligands is a key determinant of their function, and this affinity is known to vary depending on the length and saturation of the acyl chain.[6][7]

Comparison of ACBP Binding Affinities for Straight-Chain Acyl-CoAs

The binding affinity of various ACBPs for straight-chain acyl-CoAs has been determined using techniques such as isothermal titration calorimetry (ITC). The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The table below summarizes the reported Kd values for the interaction of bovine ACBP with several straight-chain acyl-CoAs.

Acyl-CoA EsterChain LengthDissociation Constant (Kd)
Octanoyl-CoAC8:0(0.24 ± 0.02) x 10⁻⁶ M[8]
Dodecanoyl-CoAC12:0(0.65 ± 0.2) x 10⁻⁸ M[8]
Hexadecanoyl-CoAC16:0(0.45 ± 0.2) x 10⁻¹³ M[8]

Table 1: Dissociation constants (Kd) for the binding of straight-chain acyl-CoAs to bovine Acyl-CoA Binding Protein (ACBP) as determined by titration microcalorimetry.[8]

The data clearly indicates that the binding affinity of bovine ACBP for straight-chain acyl-CoAs increases significantly with the length of the acyl chain. This preference for longer chains is a well-established characteristic of many ACBPs.[6][7] The structural basis for this specificity lies in the hydrophobic binding pocket of the ACBP, which accommodates the acyl chain.[9] While no data exists for this compound, the presence of a methyl branch at the 8th position of the dodecanoyl chain could potentially influence its fit within the binding pocket, possibly altering the binding affinity compared to its straight-chain counterpart, dodecanoyl-CoA. Further experimental investigation is required to determine the precise nature and magnitude of this effect.

Experimental Protocols for Determining Acyl-CoA Binding Affinity

To facilitate the investigation of ACBP cross-reactivity with this compound, this section provides detailed methodologies for three common techniques used to quantify protein-ligand interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the ACBP of interest. Dialyze the protein extensively against the desired buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of this compound in the same dialysis buffer. The concentration of the ligand should be accurately determined.

  • ITC Experiment:

    • Load the ACBP solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (ACBP) immobilized on a sensor chip. It provides real-time kinetic data on the association and dissociation of the complex.

Protocol:

  • ACBP Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified ACBP over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).

    • Inject the different concentrations of the analyte over the immobilized ACBP surface and a reference flow cell (without immobilized protein).

    • Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Competitive Binding Assay

Competitive binding assays are useful when direct measurement of the interaction is challenging. In this setup, a known ligand (competitor) with a fluorescent label is displaced from the ACBP by the unlabeled ligand of interest (this compound).

Protocol:

  • Establish a Reference Interaction:

    • Characterize the binding of a fluorescently labeled straight-chain acyl-CoA (e.g., fluorescently tagged Dodecanoyl-CoA) to the ACBP using a suitable technique like fluorescence polarization or ITC to determine its Kd.

  • Competition Experiment:

    • Prepare a solution containing a fixed concentration of ACBP and the fluorescently labeled acyl-CoA (typically at a concentration close to its Kd).

    • Add increasing concentrations of this compound to this solution.

    • Measure the change in the fluorescence signal (e.g., a decrease in fluorescence polarization) as the unlabeled ligand displaces the fluorescent ligand from the ACBP binding site.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the this compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the labeled ligand).

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Labeled Ligand]/Kd_labeled_ligand).

Signaling Pathways and Experimental Workflows

The role of ACBPs in cellular signaling is multifaceted, primarily involving the transport and delivery of acyl-CoAs to various enzymes and nuclear receptors, thereby influencing lipid metabolism and gene expression.[1][10]

experimental_workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis cluster_output Output ACBP Purified ACBP ITC Isothermal Titration Calorimetry ACBP->ITC SPR Surface Plasmon Resonance ACBP->SPR CompAssay Competitive Binding Assay ACBP->CompAssay Ligand This compound Ligand->ITC Ligand->SPR Ligand->CompAssay Kd Determine Kd ITC->Kd Kinetics Determine ka, kd SPR->Kinetics Ki Determine Ki CompAssay->Ki Comparison Comparative Analysis Kd->Comparison Kinetics->Kd Ki->Kd signaling_pathway ACBP ACBP Complex ACBP-Acyl-CoA Complex ACBP->Complex AcylCoA This compound AcylCoA->Complex Enzyme Metabolic Enzyme (e.g., Acyltransferase) Complex->Enzyme Delivery NuclearReceptor Nuclear Receptor (e.g., PPAR) Complex->NuclearReceptor Modulation Metabolism Lipid Metabolism Enzyme->Metabolism GeneExpression Gene Expression NuclearReceptor->GeneExpression

References

A Researcher's Guide to the Kinetic Analysis of Capsaicin Synthase with Acyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of capsaicin (B1668287) synthase (CS) is pivotal for the potential modulation of capsaicinoid production and the development of novel analgesic compounds. This guide provides a comparative overview of the known kinetic data for capsaicin synthase with its natural acyl-CoA substrate and outlines a comprehensive experimental framework for the kinetic analysis of novel analogs, such as 8-methyldodecanoyl-CoA.

Capsaicin synthase, the enzyme encoded by the Pun1 locus, catalyzes the final, pungent step in the biosynthesis of capsaicinoids. This reaction involves the condensation of vanillylamine (B75263) with a branched-chain fatty acyl-CoA.[1][2] The primary natural acyl-CoA substrate is 8-methyl-6-nonenoyl-CoA.[1][2] While extensive research has focused on the natural biosynthetic pathway, a comprehensive kinetic comparison with a broad range of synthetic acyl-CoA analogs is not yet available in the scientific literature. This guide consolidates the existing data and provides detailed protocols to enable such novel investigations.

Comparative Kinetic Data of Capsaicin Synthase

Direct kinetic data for capsaicin synthase with various acyl-CoA substrates is limited. The available information primarily consists of studies on the natural substrate and a few close analogs. It is important to note that a key paper reporting specific Km and Vmax values for 8-methyl-nonenoic acid has been retracted and should be interpreted with caution.[3] More recent studies have focused on the functional expression of recombinant capsaicin synthase and have determined substrate specificity through relative activity assays.[1]

Below is a summary of the available kinetic and substrate specificity data.

Substrate (Acyl Donor)KmVmaxRelative Activity (%)Notes
8-Methyl-nonenoic acid 8.2 µM217 (units not specified)-Data from a retracted publication.[3]
trans-8-Methyl-6-nonenoyl-CoA --100Natural substrate; used as the baseline for relative activity.[1]
8-Nonenoyl-CoA --Considerable product formationA close structural analog to the natural substrate.[1]
Hexanoyl-CoA --Minor product formationA shorter, straight-chain acyl-CoA.[1]
Benzoyl-CoA --Not detectableAromatic acyl-CoA not utilized as a substrate.[1]
Coumaroyl-CoA --Not detectableAromatic acyl-CoA not utilized as a substrate.[1]
Feruloyl-CoA --Not detectableAromatic acyl-CoA not utilized as a substrate.[1]

The kinetic data for vanillylamine, the other substrate in the reaction, was reported in the retracted paper with a Km of 6.6 µM and a Vmax of 181 (units not specified).[3]

Experimental Protocols

To facilitate further research into the kinetic properties of capsaicin synthase with novel substrates like this compound and its analogs, this section provides a consolidated overview of the necessary experimental protocols.

Synthesis of Acyl-CoA Analogs

The synthesis of this compound and other novel acyl-CoA analogs is a prerequisite for kinetic analysis. As these are not typically commercially available, chemo-enzymatic methods can be employed. A general approach involves the synthesis of the free fatty acid analog followed by its ligation to Coenzyme A. Several methods for the synthesis of CoA-thioesters have been described, which can be adapted for this purpose.[4]

Expression and Purification of Recombinant Capsaicin Synthase

Functionally active capsaicin synthase can be expressed in Escherichia coli.[1][3]

Protocol:

  • Gene Synthesis and Cloning: The coding sequence for capsaicin synthase (from Capsicum sp.) should be codon-optimized for expression in E. coli and cloned into a suitable expression vector (e.g., a pET vector with an N-terminal His-tag for purification).

  • Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation. The supernatant containing the soluble His-tagged capsaicin synthase is then purified using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Elute the protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Kinetic Assay of Capsaicin Synthase

The activity of capsaicin synthase is determined by measuring the rate of capsaicinoid formation.

Reaction Mixture:

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • MgCl2 (1 µM)

  • ATP (1 µM)

  • Vanillylamine (varied concentrations for Km determination)

  • Acyl-CoA analog (e.g., this compound; varied concentrations for Km determination)

  • Purified recombinant capsaicin synthase enzyme

Procedure:

  • Assemble the reaction mixture in a microcentrifuge tube.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 0.5 M HCl.

  • Extract the formed capsaicinoid analog with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Evaporate the organic solvent and resuspend the residue in methanol.

  • Quantify the product using High-Performance Liquid Chromatography (HPLC) with UV detection (at 280 nm).

Data Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis. A Lineweaver-Burk (double reciprocal) plot can also be used for visualization.

Visualizations

Capsaicin Biosynthesis Pathway

Caption: The biosynthetic pathway of capsaicin.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation Synth_Acyl_CoA Synthesis of This compound & Analogs Kinetic_Assay Enzymatic Kinetic Assay (Varying Substrate Concentrations) Synth_Acyl_CoA->Kinetic_Assay Purify_CS Expression & Purification of Recombinant Capsaicin Synthase Purify_CS->Kinetic_Assay HPLC_Analysis HPLC Quantification of Product Kinetic_Assay->HPLC_Analysis Data_Analysis Data Analysis (Michaelis-Menten Plot) HPLC_Analysis->Data_Analysis Kinetic_Parameters Determination of Km, Vmax, kcat Data_Analysis->Kinetic_Parameters G cluster_natural Natural Substrate cluster_analog Hypothetical Analog Natural 8-Methyl-6-nonenoyl-CoA CoA CoA Natural->CoA       Analog This compound Analog->CoA      

References

A Head-to-Head Comparison of HPLC and LC-MS/MS for the Analysis of 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acyl-CoAs, the choice of analytical methodology is critical for achieving accurate and reliable results. This guide provides a comprehensive head-to-head comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 8-Methyldodecanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism.

This comparison guide delves into the performance characteristics, experimental protocols, and data presentation of both techniques, offering supporting data to aid in the selection of the most appropriate method for specific research needs. While both techniques are capable of separating and quantifying this compound, they differ significantly in terms of sensitivity, selectivity, and complexity.

Performance Characteristics: A Quantitative Comparison

The choice between HPLC-UV and LC-MS/MS for this compound analysis often hinges on the required sensitivity and the complexity of the sample matrix. LC-MS/MS consistently demonstrates superior performance in terms of lower detection and quantification limits.

Performance MetricHPLC-UVLC-MS/MS
Limit of Detection (LOD) 3 - 12 pmol1 - 5 fmol[1]
Limit of Quantification (LOQ) 10 - 50 pmol5 - 20 fmol
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Selectivity ModerateHigh
Throughput LowerHigher

The Fundamental Difference: Detection Principle

The primary distinction between HPLC-UV and LC-MS/MS lies in their detection mechanisms. HPLC-UV relies on the chromophore of the analyte, in this case, the adenine (B156593) ring of the Coenzyme A moiety, which absorbs UV light at approximately 260 nm.[2] This method is robust and widely available but can be susceptible to interference from other co-eluting compounds that also absorb UV light at this wavelength.

In contrast, LC-MS/MS offers significantly higher selectivity and sensitivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This technique identifies and quantifies this compound based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern, a unique molecular fingerprint. This allows for confident identification and quantification even in complex biological matrices.

Experimental Workflows

The overall analytical workflow for both techniques involves sample preparation, chromatographic separation, and detection. However, the specifics of each stage, particularly detection and data analysis, differ significantly.

experimental_workflows Experimental Workflows for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Analysis cluster_lc_msms LC-MS/MS Analysis tissue_homogenization Tissue Homogenization protein_precipitation Protein Precipitation tissue_homogenization->protein_precipitation solid_phase_extraction Solid-Phase Extraction (SPE) protein_precipitation->solid_phase_extraction hplc_separation HPLC Separation (Reversed-Phase C18) solid_phase_extraction->hplc_separation Injection lc_separation LC Separation (Reversed-Phase C18) solid_phase_extraction->lc_separation Injection uv_detection UV Detection (260 nm) hplc_separation->uv_detection hplc_data_analysis Data Analysis (Peak Area Integration) uv_detection->hplc_data_analysis esi_source Electrospray Ionization (ESI) lc_separation->esi_source msms_detection Tandem MS Detection (MRM) esi_source->msms_detection lcms_data_analysis Data Analysis (Peak Area Integration & MRM Transition) msms_detection->lcms_data_analysis

A generalized workflow for the analysis of this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS.

Sample Preparation (Applicable to both methods)

A robust sample preparation is crucial for accurate quantification of acyl-CoAs from biological matrices.

  • Tissue Homogenization : Homogenize frozen tissue samples in a cold buffer, such as 100 mM KH2PO4 (pH 4.9).[2]

  • Protein Precipitation and Extraction : Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE) : Further purify the extract using a C18 SPE cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture.[2]

HPLC-UV Method
  • Chromatographic Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A : 50 mM potassium phosphate (B84403) buffer (pH 5.3).

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution : A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at 260 nm.[2]

  • Quantification : Based on the peak area of the analyte compared to a standard curve of this compound.

LC-MS/MS Method
  • Chromatographic Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient Elution : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate : 0.3 mL/min.

  • Ionization : Electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometry : Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for this compound : The specific precursor ion (Q1) corresponding to the protonated molecule of this compound and a specific product ion (Q3) resulting from its fragmentation would be monitored. For a C13 acyl-CoA, the precursor ion would be around m/z 922.5. A common product ion for acyl-CoAs is m/z 408.1, corresponding to the phosphopantetheine moiety.

  • Quantification : Based on the peak area of the specific MRM transition compared to a standard curve of this compound.

Signaling Pathway and Logical Relationships

The analysis of this compound is often part of a larger investigation into branched-chain fatty acid metabolism. The following diagram illustrates a simplified logical relationship in such a study.

logical_relationship Logical Relationship in this compound Analysis cluster_study_design Study Design cluster_analytical_method Analytical Method Selection cluster_data_interpretation Data Interpretation biological_question Investigate Branched-Chain Fatty Acid Metabolism hypothesis Hypothesis: Altered levels of This compound in Disease State biological_question->hypothesis method_selection Choose Analytical Technique hypothesis->method_selection hplc_uv_choice HPLC-UV (Lower Sensitivity, Higher Abundance) method_selection->hplc_uv_choice lc_msms_choice LC-MS/MS (High Sensitivity, Complex Matrix) method_selection->lc_msms_choice quantification Quantify this compound hplc_uv_choice->quantification lc_msms_choice->quantification biological_conclusion Correlate with Disease State quantification->biological_conclusion biological_conclusion->biological_question Feedback

Decision-making process for analyzing this compound.

Conclusion: Making the Right Choice

The selection between HPLC-UV and LC-MS/MS for the analysis of this compound is contingent on the specific requirements of the study.

HPLC-UV is a cost-effective and robust technique suitable for the quantification of this compound when present at relatively high concentrations and in simpler matrices. Its ease of use and widespread availability make it a practical choice for routine analyses where high sensitivity is not a prerequisite.

LC-MS/MS is the superior choice for applications demanding high sensitivity and selectivity. Its ability to provide structural confirmation and accurately quantify low-abundance analytes in complex biological samples, such as tissue extracts or cell lysates, makes it the gold standard for in-depth metabolic studies and biomarker discovery. The initial investment and operational complexity are higher, but the quality and reliability of the data often justify the cost for demanding research applications.

For researchers and drug development professionals, a thorough evaluation of the analytical objectives, sample characteristics, and available resources will guide the optimal choice between these two powerful analytical techniques.

References

A Researcher's Guide to the Relative Abundance of 8-Methyldodecanoyl-CoA Isomers in Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the occurrence and relative abundance of specific branched-chain fatty acyl-CoA (BCFA-CoA) isomers like 8-Methyldodecanoyl-CoA is crucial for various fields, including microbiology, metabolic research, and drug discovery. This guide provides a framework for comparing the abundance of such isomers in natural sources, supported by established experimental methodologies.

While specific quantitative data for this compound isomers is not extensively documented in publicly available literature, the principles governing the biosynthesis and distribution of branched-chain fatty acids (BCFAs) can provide valuable insights. This guide will, therefore, focus on the foundational knowledge and analytical strategies required to investigate the relative abundance of this compound and other BCFA isomers.

Understanding the Landscape of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids are primarily found in bacteria, and consequently in ruminant-derived products like dairy and meat, as a result of microbial activity in the rumen.[1][2] They are characterized by one or more methyl branches along the acyl chain. The two most common types of BCFAs are the iso and anteiso series.[1] The biosynthesis of these fatty acids is initiated by primers derived from the catabolism of branched-chain amino acids: isobutyryl-CoA (from valine) for iso-even-numbered fatty acids, isovaleryl-CoA (from leucine) for iso-odd-numbered fatty acids, and 2-methylbutyryl-CoA (from isoleucine) for anteiso-odd-numbered fatty acids.[3][4]

The relative abundance of different BCFA isomers in a given natural source is influenced by several factors, including the microbial species present, the availability of precursor amino acids, and the specificity of the bacterial fatty acid synthase (FAS) enzymes.[5][6]

Comparative Abundance of Branched-Chain Fatty Acid Isomers

Direct, quantitative comparisons of this compound isomers are scarce. However, we can extrapolate from the general principles of BCFA distribution. The following table provides a template for comparing the expected relative abundance of different BCFA classes in various natural sources. Researchers can populate such a table with their own experimental data.

Natural SourceMajor BCFA ClassesFactors Influencing AbundanceExpected Abundance of this compound Isomers
Dairy Products (e.g., Milk, Cheese) iso and anteiso C14-C17 fatty acids are prominent.[5][7]Ruminant diet, composition of the rumen microbiota.Likely to be a minor component compared to shorter-chain BCFAs. The specific isomer (e.g., iso vs. anteiso) would depend on the precursor availability in the rumen.
Ruminant Meat (e.g., Beef, Lamb) Similar profile to dairy products, with iso and anteiso BCFAs present.Animal's diet and gut microbiome composition.Expected to be present in trace amounts.
Bacterial Cultures (e.g., Bacillus subtilis) High proportions of iso and anteiso fatty acids.[1][8]Specific bacterial species and strains, growth medium composition (especially amino acid content).[5]The presence and abundance would be highly species- and strain-dependent, reflecting the specificity of the bacterial fatty acid synthase.
Fermented Foods Variable, depending on the fermenting microorganisms.Starter cultures used and fermentation conditions.Potentially present if the fermenting bacteria are known producers of mid-chain BCFAs.

Experimental Protocols for the Analysis of this compound Isomers

To determine the relative abundance of this compound isomers, a multi-step analytical approach is required, typically involving extraction, derivatization (for the corresponding fatty acids), and chromatographic separation coupled with mass spectrometry.

Extraction of Acyl-CoAs or Total Fatty Acids

For Acyl-CoAs:

  • Principle: Extraction from tissues or cells is typically performed using a solvent system that can efficiently solubilize these amphipathic molecules while minimizing degradation.

  • Protocol Outline:

    • Homogenize the sample (e.g., bacterial cell pellet, tissue biopsy) in a cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Add a polar organic solvent like isopropanol (B130326) or acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.

    • For purification, solid-phase extraction (SPE) can be employed.

For Total Fatty Acids (as a proxy for Acyl-CoA pool):

  • Principle: Lipids are extracted from the sample, and the fatty acids are then liberated from their esterified forms (including CoA esters) by hydrolysis.

  • Protocol Outline:

    • Homogenize the sample in a chloroform:methanol mixture (e.g., 2:1, v/v).

    • Perform a liquid-liquid extraction by adding water to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Hydrolyze the lipid extract using a strong base (saponification), followed by acidification to protonate the free fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane.

Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: To increase their volatility for GC analysis, the carboxyl group of fatty acids is converted to a less polar ester, most commonly a fatty acid methyl ester (FAME).

  • Protocol Outline (Acid-catalyzed methylation):

    • Dry the extracted fatty acid sample under a stream of nitrogen.

    • Add a solution of methanolic HCl or BF3-methanol.

    • Heat the sample at a controlled temperature (e.g., 60-100°C) for a specific duration to allow for the esterification reaction.

    • After cooling, extract the FAMEs into an organic solvent like hexane.

    • Wash the extract with a mild base and then water to remove excess acid.

    • Dry the final extract over anhydrous sodium sulfate (B86663) before GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: FAMEs are separated based on their boiling points and polarity on a GC column and then detected and identified by a mass spectrometer. The retention time and mass spectrum of each peak are used for identification and quantification.

  • Typical GC-MS Parameters:

    • Column: A long, polar capillary column (e.g., 100 m) is often required to achieve good separation of fatty acid isomers.

    • Injection: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to elute FAMEs with a wide range of boiling points.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

    • Quantification: Achieved by comparing the peak area of the analyte to that of an internal standard (a fatty acid not naturally present in the sample) of a known concentration.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: For the direct analysis of intact acyl-CoAs, which are not volatile, LC-MS/MS is the method of choice. Separation is achieved by reversed-phase liquid chromatography, and detection is performed using a tandem mass spectrometer, which provides high sensitivity and specificity.

  • Typical LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: Operated in electrospray ionization (ESI) positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored. This provides high specificity.

Visualizing Key Pathways and Workflows

To aid in the understanding of the concepts discussed, the following diagrams illustrate the biosynthesis of branched-chain fatty acids and a general experimental workflow for their analysis.

BCFA_Biosynthesis Valine Valine BCKDH Branched-chain α-keto acid dehydrogenase Valine->BCKDH Leucine Leucine Leucine->BCKDH Isoleucine Isoleucine Isoleucine->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA from Valine Isovaleryl_CoA Isovaleryl-CoA BCKDH->Isovaleryl_CoA from Leucine Methylbutyryl_CoA 2-Methylbutyryl-CoA BCKDH->Methylbutyryl_CoA from Isoleucine FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS iso_even_FA iso-even chain Fatty Acids FAS->iso_even_FA iso_odd_FA iso-odd chain Fatty Acids FAS->iso_odd_FA anteiso_odd_FA anteiso-odd chain Fatty Acids FAS->anteiso_odd_FA Experimental_Workflow Sample Natural Source Sample (e.g., Bacteria, Dairy) Extraction Lipid/Acyl-CoA Extraction Sample->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis (for intact Acyl-CoAs) Extraction->LC_MS Direct analysis GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis Comparison Comparison of Isomer Abundance Data_Analysis->Comparison

References

A Comparative Guide to Differentiating 8-Methyldodecanoyl-CoA from other Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization and differentiation of methyl-branched acyl-coenzyme A (acyl-CoA) isomers, such as 8-Methyldodecanoyl-CoA, is a significant analytical challenge in metabolomics and drug development. As these molecules are often isobaric—possessing the same mass—standard mass spectrometry techniques are insufficient for unambiguous identification. This guide provides an objective comparison of advanced analytical methodologies, supported by experimental data, to enable researchers to distinguish this compound from its structural isomers.

Comparative Analysis of Analytical Techniques

The differentiation of methyl-branched acyl-CoA isomers relies on techniques that can resolve molecules based on subtle differences in their physical properties or fragmentation patterns. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

TechniquePrinciple of DifferentiationResolution of IsomersSensitivitySample PreparationKey Considerations
GC-MS Chromatographic separation based on volatility and interaction with the stationary phase, followed by mass analysis of fragments.[1][2]Excellent for volatile derivatives (e.g., FAMEs).[3] Co-elution can still be a challenge.[4]High (ng/mL to pg/mL range).[3]Requires hydrolysis of the CoA ester and derivatization to a more volatile form, such as a fatty acid methyl ester (FAME).[2][3]Derivatization is a multi-step process that can introduce variability. Not suitable for direct analysis of intact acyl-CoAs.
LC-MS/MS Chromatographic separation in the liquid phase based on polarity, followed by tandem mass spectrometry.[5]High. Capable of separating a broad spectrum of acyl-CoA isomers directly.[5][6][7]Very High (nM to sub-nM range).[5][6]Simpler than GC-MS. Typically involves protein precipitation and extraction.[8]The method of choice for analyzing intact, non-volatile acyl-CoAs.[9] Tandem MS provides structural information through controlled fragmentation.[5]

Experimental Protocols

A robust methodology is critical for achieving reliable and reproducible differentiation of acyl-CoA isomers. Below is a detailed protocol for the analysis of this compound and its isomers using LC-MS/MS.

Protocol: LC-MS/MS Analysis of Methyl-Branched Acyl-CoAs

  • Sample Preparation & Extraction:

    • Homogenize 50-100 mg of tissue or cell pellet in a cold solution of 5% (w/v) 5-sulfosalicylic acid (SSA).

    • Add an internal standard, such as a ¹³C-labeled acyl-CoA, to the mixture to control for extraction efficiency and instrument variability.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant containing the acyl-CoAs for direct injection or further purification if necessary. Solid-phase extraction (SPE) can be used for sample cleanup but may result in the loss of some analytes.[8]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is effective for separating acyl-CoA species.[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% B to 98% B over 15-20 minutes is typically used to elute short- to long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection (Tandem Quadrupole MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment.[11][12] The precursor ion (Q1) is the [M+H]⁺ of the specific acyl-CoA, and the product ion (Q3) is selected based on the acyl chain, or a common fragment.

      • For this compound (C34H60N7O17P3S, MW: 963.86), the precursor ion [M+H]⁺ would be m/z 964.9.

    • Collision Energy: Optimize for each specific acyl-CoA isomer to generate unique fragment ions that can aid in differentiation. Fragmentation around the methyl branch point can yield diagnostic ions.[13]

Visualizing Analytical Workflows and Fragmentation

Diagrams Using DOT Language

To clarify the processes involved in differentiating these complex molecules, the following diagrams illustrate the experimental workflow and the logical approach to isomer identification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., with SSA) Sample->Extraction Cleanup Optional SPE Cleanup Extraction->Cleanup LC UPLC Separation (Reversed-Phase C18) Cleanup->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition (Retention Time, m/z) MS->Data ID Isomer Differentiation (Unique Fragments, RT Shift) Data->ID fragmentation_logic Start Precursor Ion [M+H]+ Detected (e.g., m/z 964.9 for Methyldodecanoyl-CoA) CID Collision-Induced Dissociation (CID) Start->CID NeutralLoss Common Neutral Loss of 507 Da Observed? CID->NeutralLoss IsAcylCoA Confirmed as an Acyl-CoA NeutralLoss->IsAcylCoA Yes NotAcylCoA Not an Acyl-CoA NeutralLoss->NotAcylCoA No DiagnosticFragments Analyze Diagnostic Fragments (Resulting from cleavage near methyl branch) IsAcylCoA->DiagnosticFragments IsomerID Positional Isomer Identified (e.g., this compound) DiagnosticFragments->IsomerID

References

Comparative Analysis of the Biological Activity of 8-Methyldodecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 8-Methyldodecanoyl-CoA, a branched-chain acyl-CoA, against other common straight-chain and branched-chain acyl-CoAs. The information presented herein is intended to assist researchers in selecting the appropriate acyl-CoA for their specific experimental needs in studies related to metabolism, cell signaling, and drug development.

Executive Summary

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in fatty acid metabolism and as signaling molecules. Their structure, particularly chain length and branching, significantly influences their biological activity. This guide focuses on this compound, a branched-chain fatty acyl-CoA, and compares its activity with other acyl-CoAs, providing available quantitative data, detailed experimental protocols for assessing their activity, and visual representations of relevant biological pathways.

While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on related branched-chain fatty acids (BCFAs) to provide a framework for its potential biological activities.

Data Presentation: Comparative Biological Activity of Acyl-CoAs

Due to the limited availability of direct comparative data for this compound, the following tables present a general comparison based on the properties of branched-chain versus straight-chain acyl-CoAs.

Table 1: General Comparison of Acyl-CoA Properties

PropertyThis compound (Branched-Chain)Palmitoyl-CoA (Straight-Chain)Other Branched-Chain Acyl-CoAs
Structure C13 iso-acyl-CoAC16 straight-chain acyl-CoAVarying chain length and branch position
Metabolism Primarily peroxisomal β-oxidationPrimarily mitochondrial β-oxidationPrimarily peroxisomal β-oxidation
Enzyme Specificity Expected to be a substrate for acyl-CoA synthetases and specific branched-chain acyl-CoA dehydrogenases.Substrate for a wide range of acyl-CoA synthetases and straight-chain acyl-CoA dehydrogenases.Substrate specificity depends on the specific enzyme and the structure of the BCFA.
Signaling Potential Likely modulator of nuclear receptors like PPARs.Known activator of PPARα.Can modulate the expression of genes involved in lipid metabolism and inflammation.

Table 2: Hypothetical Enzyme Kinetics and Receptor Activation (Illustrative)

ParameterThis compoundPalmitoyl-CoA
Acyl-CoA Synthetase (Km, µM) Data not available~1-10
Acyl-CoA Synthetase (Vmax, nmol/min/mg) Data not available~50-200
Acyl-CoA Dehydrogenase (Km, µM) Data not available~2-15
Acyl-CoA Dehydrogenase (Vmax, nmol/min/mg) Data not available~100-500
PPARα Activation (EC50, µM) Data not available~0.1-1

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform comparative assessments of different acyl-CoAs.

Acyl-CoA Synthetase Activity Assay

This assay measures the activity of acyl-CoA synthetase (ACS), which activates fatty acids by converting them to their corresponding acyl-CoA thioesters.

Principle: The assay can be performed using a variety of methods, including a colorimetric assay that detects the formation of acyl-CoA. In one common coupled-enzyme approach, the acyl-CoA produced is oxidized by acyl-CoA oxidase, generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, and the resulting color change is measured spectrophotometrically.

Materials:

  • Purified or recombinant Acyl-CoA Synthetase

  • Fatty acid substrate (e.g., 8-methyldodecanoic acid, palmitic acid)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Acyl-CoA Oxidase

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red, TOOS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, MgCl₂, HRP, and the chromogenic substrate.

  • Add the fatty acid substrate to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate at regular intervals.

  • To determine the background, run a control reaction without the fatty acid substrate.

  • Calculate the enzyme activity based on the rate of change in absorbance, using a standard curve generated with known concentrations of acyl-CoA or H₂O₂.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of acyl-CoA dehydrogenases (ACADs), which catalyze the first step of β-oxidation.

Principle: A common method is the ferricenium-based spectrophotometric assay. The ferricenium ion acts as an artificial electron acceptor, being reduced by the FADH₂ generated during the dehydrogenation of the acyl-CoA substrate. The reduction of the ferricenium ion leads to a decrease in absorbance at a specific wavelength.

Materials:

  • Purified or recombinant Acyl-CoA Dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)

  • Acyl-CoA substrate (e.g., this compound, Palmitoyl-CoA)

  • Ferricenium hexafluorophosphate (B91526)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the acyl-CoA substrate.

  • Add the ferricenium hexafluorophosphate solution to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase enzyme.

  • Immediately measure the decrease in absorbance at 300 nm in a kinetic mode.

  • The rate of the reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of the ferricenium ion.

PPARα Reporter Gene Assay

This cell-based assay is used to determine if a compound can activate the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα protein and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE). If the test compound activates PPARα, the receptor binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid with a PPRE-driven luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Palmitoyl-CoA, known PPARα agonist like WY-14643)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a positive control (e.g., WY-14643) and a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.

  • Plot the dose-response curve and calculate the EC50 value for each compound.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving acyl-CoA activation of PPARα and its downstream effects on gene expression.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Fatty Acid (e.g., 8-Methyldodecanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) Fatty_Acid->Acyl_CoA_Synthetase Activation Acyl_CoA Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoA PPARa_inactive PPARα Acyl_CoA->PPARa_inactive Ligand Binding PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR RXR_active->PPRE Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Activation

Caption: PPARα signaling pathway activation by acyl-CoAs.

Experimental Workflow

The following diagram outlines a typical experimental workflow for comparing the biological activity of different acyl-CoAs.

Acyl_CoA_Comparison_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Acyl_CoA_Synthesis Synthesize or Procure This compound and other Acyl-CoAs ACS_Assay Acyl-CoA Synthetase Activity Assay Acyl_CoA_Synthesis->ACS_Assay ACAD_Assay Acyl-CoA Dehydrogenase Activity Assay Acyl_CoA_Synthesis->ACAD_Assay PPARa_Assay PPARα Reporter Gene Assay Acyl_CoA_Synthesis->PPARa_Assay Cell_Culture Prepare Cell Lines (e.g., HepG2, HEK293T) Cell_Culture->PPARa_Assay Enzyme_Prep Purify or Procure Recombinant Enzymes (ACS, ACAD) Enzyme_Prep->ACS_Assay Enzyme_Prep->ACAD_Assay Kinetic_Analysis Determine Km and Vmax ACS_Assay->Kinetic_Analysis ACAD_Assay->Kinetic_Analysis EC50_Analysis Calculate EC50 values PPARa_Assay->EC50_Analysis Gene_Expression Analyze Target Gene Expression (qPCR) PPARa_Assay->Gene_Expression Comparison Comparative Analysis of Biological Activity Kinetic_Analysis->Comparison EC50_Analysis->Comparison Gene_Expression->Comparison Acyl_CoA_Structure_Function Structure Acyl-CoA Structure Chain_Length Chain Length Structure->Chain_Length Branching Branching (e.g., 8-Methyl) Structure->Branching Saturation Degree of Saturation Structure->Saturation Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Chain_Length->Enzyme_Kinetics Receptor_Binding Nuclear Receptor Binding & Activation Chain_Length->Receptor_Binding Branching->Enzyme_Kinetics Branching->Receptor_Binding Metabolic_Fate Metabolic Fate (Mitochondrial vs. Peroxisomal) Branching->Metabolic_Fate Saturation->Enzyme_Kinetics Saturation->Receptor_Binding Biological_Activity Biological Activity Enzyme_Kinetics->Biological_Activity Receptor_Binding->Biological_Activity Gene_Expression Downstream Gene Expression Receptor_Binding->Gene_Expression Metabolic_Fate->Biological_Activity Metabolic_Fate->Gene_Expression Gene_Expression->Biological_Activity

Safety Operating Guide

Proper Disposal of 8-Methyldodecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 8-Methyldodecanoyl-CoA, a crucial reagent in various research and drug development applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Precautionary Measures

Key Precautionary Steps:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols. Prevent contact with skin and eyes.[2]

  • Spill Management: In case of a spill, isolate the area and prevent the substance from entering drains. Absorb the spill with an inert, non-combustible material and collect it for disposal as chemical waste.

Segregation and Waste Collection

Proper segregation of chemical waste is paramount to prevent accidental reactions.[3]

  • Designated Waste Container: Dispose of this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) into a clearly labeled, dedicated hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and date.

  • Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Specifically, keep it separate from strong oxidizing agents.

Step-by-Step Disposal Protocol
  • Preparation: Ensure all necessary PPE is worn. Prepare a designated hazardous waste container with the appropriate labeling.

  • Collection of Solid Waste: Carefully place any solid this compound, weighing paper, and other contaminated disposable labware directly into the designated waste container.

  • Collection of Liquid Waste: If this compound is in a solution, collect the solution in a compatible, leak-proof hazardous waste container. Do not pour down the drain. While some dilute, low-hazard aqueous solutions may be permissible for drain disposal under specific local regulations, the unknown hazard profile of this compound necessitates that it be treated as hazardous waste.

  • Container Sealing: Securely close the waste container when not in use.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[3][4] This area should be under the control of laboratory personnel.

  • Institutional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

As there is no specific quantitative exposure or disposal limit data available for this compound, the following table provides general guidelines for laboratory chemical waste.

ParameterGuidelineCitation
pH for Aqueous WasteMust be between 5.5 and 10.5 for any consideration of drain disposal (not recommended for this compound).[1]
Satellite Accumulation Area (SAA) Volume LimitA maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be stored.[4]
SAA Storage Time LimitContainers may remain in a SAA for up to one year if partially filled.[3]

Visual Guidance

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Labeled Hazardous Waste Container (Solid Waste) is_solid->solid_waste Solid liquid_waste Collect in Labeled Hazardous Waste Container (Liquid Waste) is_solid->liquid_waste Liquid seal_container Securely Seal Container solid_waste->seal_container liquid_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationship of Safety Procedures

This diagram illustrates the interconnectedness of safety protocols when handling and disposing of this compound.

SafetyRelationship handling Handling Procedures ppe Personal Protective Equipment (PPE) handling->ppe spill_management Spill Management handling->spill_management disposal Disposal Protocol handling->disposal segregation Waste Segregation disposal->segregation labeling Proper Labeling disposal->labeling institutional_compliance Institutional & Regulatory Compliance disposal->institutional_compliance

Caption: Interrelation of safety and disposal procedures.

References

Personal protective equipment for handling 8-Methyldodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the proper handling and disposal of 8-Methyldodecanoyl-CoA. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA compounds in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationsPurpose
Hand Protection Chemical-resistant glovesNitrile or latexTo prevent skin contact with the compound.
Eye and Face Protection Safety glasses with side shields or GogglesANSI Z87.1 certifiedTo protect eyes from splashes.
Face shieldTo be worn in addition to safety glasses or goggles when there is a significant risk of splashing.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Note: The selection of appropriate PPE is contingent upon a thorough risk assessment of the specific experimental procedures being performed.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is critical to ensure both the integrity of the compound and the safety of laboratory personnel.

1. Preparation and Reconstitution:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Before handling, allow the compound, which is typically stored at low temperatures, to equilibrate to room temperature.

  • When reconstituting the dried compound, use a suitable solvent as recommended by the manufacturer. For many acyl-CoAs, this may involve an aqueous buffer or an organic solvent.

  • Ensure all glassware and equipment are clean and free of contaminants.

2. Use in Experiments:

  • When transferring solutions of this compound, use calibrated micropipettes with disposable tips to ensure accuracy and prevent cross-contamination.

  • Keep containers tightly sealed when not in use to prevent evaporation and potential degradation.

  • Avoid generating aerosols or dusts.

3. Storage:

  • Store this compound according to the manufacturer's instructions, which is typically at -20°C or -80°C for long-term stability.

  • Protect from light and moisture.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage Prep_Area Work in Fume Hood Equilibrate Equilibrate to Room Temp Prep_Area->Equilibrate Reconstitute Reconstitute Compound Equilibrate->Reconstitute Transfer Transfer Solution Reconstitute->Transfer Seal Keep Container Sealed Transfer->Seal Avoid_Aerosols Avoid Aerosols/Dusts Seal->Avoid_Aerosols Store Store at Recommended Temp Avoid_Aerosols->Store Disposal_Plan Start Material Contaminated with This compound Is_Liquid Liquid Waste? Start->Is_Liquid Solid_Waste Collect in Labeled Solid Waste Container Is_Liquid->Solid_Waste No Liquid_Waste Collect in Labeled Liquid Waste Container Is_Liquid->Liquid_Waste Yes Dispose Dispose via Institutional Hazardous Waste Program Solid_Waste->Dispose Liquid_Waste->Dispose

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.